molecular formula C7H10N2O3 B1313523 Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 33458-27-4

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1313523
CAS No.: 33458-27-4
M. Wt: 170.17 g/mol
InChI Key: DYEUWQNJWMPQAL-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a key dihydropyrimidinone (DHPM) derivative that serves as a fundamental scaffold in medicinal chemistry and materials science. This core structure is recognized for its significant role in the development of novel therapeutic agents and advanced functional materials. In pharmaceutical research, the dihydropyrimidinone pharmacophore demonstrates a broad spectrum of biological activities. Notably, related tetrahydropyrimidinone derivatives have been investigated as potential antitubercular agents, showing activity against susceptible and multidrug-resistant strains of Myobacterium tuberculosis by acting as potential thymidylate kinase (TMK) inhibitors . The extended π-conjugated dihydropyrimidine core is also of high value in materials science. Studies have shown that such derivatives exhibit a strong electronic nonlinear optical (NLO) response, making them promising candidates for applications in organic field-effect transistors (OFET), optical data storage, and photodynamic therapy . The compound's structure allows it to function within donor-π-acceptor (D-π-A) molecular systems, which are effective sensitizers in dye-sensitized solar cells (DSSCs) . Synthesized typically via the classic Biginelli multi-component reaction, this compound provides researchers with a versatile and crucial building block for exploring these diverse and high-impact research areas .

Properties

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEUWQNJWMPQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445635
Record name Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-27-4
Record name Ethyl 1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33458-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Introduction: The Significance of the Dihydropyrimidinone Core

This compound is a prominent member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. First synthesized by Pietro Biginelli in 1891, this molecular scaffold is of immense interest to researchers in medicinal chemistry and drug development.[1] The DHPM core is a key pharmacophore found in a wide array of biologically active molecules, exhibiting properties such as calcium channel modulation, and antihypertensive and anti-inflammatory activities.[1][2] Its versatile structure serves as a foundational building block for synthesizing more complex pharmaceutical agents, making a thorough understanding of its synthesis crucial for innovation in the field.[3]

This guide provides a detailed examination of the primary synthetic route to this compound—the Biginelli reaction—delving into its mechanistic underpinnings, modern procedural variations, and the scientific rationale behind its experimental parameters.

The Biginelli Reaction: A Classic Multicomponent Synthesis

The most direct and widely employed method for synthesizing this compound is the Biginelli reaction. This one-pot, three-component reaction elegantly combines an aldehyde, a β-ketoester (specifically ethyl acetoacetate), and urea under acidic conditions to form the desired dihydropyrimidine ring structure.[1][4] The efficiency, high atom economy, and operational simplicity of this multicomponent reaction (MCR) have established it as a cornerstone of heterocyclic chemistry.[2]

Mechanistic Pathways: Unraveling the Reaction Core

While debated for over a century, the reaction mechanism is now widely understood to proceed through an N-acyliminium ion intermediate, particularly under the acidic conditions typically employed.[1][5] This pathway provides the most logical explanation for the observed regioselectivity and product formation.

The key steps are as follows:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation between the aldehyde and urea. This rate-limiting step forms a highly electrophilic N-acyliminium ion.[1][5]

  • Nucleophilic Addition: The enol form of ethyl acetoacetate acts as the key nucleophile, attacking the carbon of the iminium ion. This step establishes the C4-C5 bond of the final heterocyclic ring.

  • Cyclization and Dehydration: The intermediate then undergoes a rapid intramolecular cyclization, where the free amino group (-NH2) of the urea moiety attacks the carbonyl carbon of the original ethyl acetoacetate. A subsequent dehydration step eliminates a molecule of water, leading to the formation of the stable, six-membered dihydropyrimidine ring.[1]

Biginelli_Mechanism Aldehyde Ar-CHO (Aldehyde) Iminium [Ar-CH=NH(C=O)NH₂]⁺ (N-Acyliminium Ion) Aldehyde->Iminium 1. Condensation (Rate-limiting) Urea H₂N(C=O)NH₂ (Urea) Urea->Iminium 1. Condensation (Rate-limiting) EAA EtO₂CCH₂C(O)CH₃ (Ethyl Acetoacetate) Adduct Intermediate Adduct EAA->Adduct 2. Nucleophilic Addition Catalyst H⁺ (Acid Catalyst) Catalyst->Iminium 1. Condensation (Rate-limiting) Iminium->Adduct 2. Nucleophilic Addition Cyclized Cyclized Intermediate Adduct->Cyclized 3. Intramolecular Cyclization Product Ethyl 2-oxo-1,2,3,4- tetrahydropyrimidine- 5-carboxylate Cyclized->Product 4. Dehydration (-H₂O)

Figure 1: The widely accepted N-acyliminium ion mechanism for the Biginelli reaction.
The Role of Catalysis: Driving Efficiency and Greener Outcomes

The choice of catalyst is paramount to the success of the Biginelli reaction. While traditional protocols relied on strong Brønsted acids like HCl, modern organic synthesis has shifted towards more efficient, reusable, and environmentally benign catalysts.[1][6]

  • Brønsted Acids: Strong mineral acids (e.g., HCl, H₂SO₄) effectively catalyze the reaction but often require harsh conditions and present challenges in separation and disposal.[4][7]

  • Lewis Acids: A significant advancement came with the use of Lewis acids, which can activate both the aldehyde and the iminium intermediate. Catalysts like ytterbium triflate (Yb(OTf)₃), indium(III) chloride, and copper(II) chloride have been shown to improve yields and shorten reaction times, sometimes under solvent-free conditions.[8]

  • Heterogeneous & Green Catalysts: The drive for sustainable chemistry has led to the development of solid-supported catalysts. Materials such as silica-supported acids, clays (e.g., Montmorillonite-KSF), and polymer-supported catalysts offer excellent yields with the significant advantage of easy recovery and recyclability, aligning with the principles of green chemistry.[6][9][10]

A Validated Experimental Protocol

This section provides a representative, field-proven protocol for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a common derivative of the target compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )MolesEquiv.Amount
Benzaldehyde106.120.011.01.06 g (1.0 mL)
Ethyl Acetoacetate130.140.011.01.30 g (1.28 mL)
Urea60.060.0151.50.90 g
Copper(II) Chloride Dihydrate170.48cat.-~50 mg
Ethanol (Solvent)46.07--10 mL
Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), and urea (1.5 equiv.).

  • Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O).[11][12] An excess of urea is often used to drive the reaction equilibrium towards the product.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying and Characterization: Dry the purified solid in a desiccator or a vacuum oven. The final product, a white crystalline solid, can be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). Yields for this procedure are typically high, often exceeding 80%.[4]

Modern Synthetic Strategies: The Evolution Towards Greener Chemistry

While the foundational Biginelli reaction remains robust, significant efforts have been made to align the synthesis with modern principles of efficiency and sustainability.[10][13]

  • Solvent-Free (Neat) Conditions: Many modern protocols eliminate the use of organic solvents entirely. Reactants can be ground together at room temperature (mechanochemistry) or heated neat.[11][12] This approach dramatically reduces chemical waste and simplifies product isolation.[10]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can drastically reduce reaction times from hours to minutes while often improving product yields.[13] The direct and efficient heating provided by microwaves accelerates the key condensation steps.

The diagram below contrasts the workflow of a traditional, solvent-based synthesis with a modern, greener alternative.

Synthesis_Workflow cluster_0 Traditional Protocol cluster_1 Modern Green Protocol T_Setup 1. Combine Reactants in Ethanol T_React 2. Reflux for 4-6 hours T_Setup->T_React T_Workup 3. Cool, Filter & Wash with Solvent T_React->T_Workup T_Product Product T_Workup->T_Product T_Waste Solvent Waste T_Workup->T_Waste G_Setup 1. Combine Neat Reactants with Solid Catalyst G_React 2. Microwave for 5-10 min OR Grind at RT G_Setup->G_React G_Workup 3. Wash with Water & Filter G_React->G_Workup G_Product Product G_Workup->G_Product G_Recycle Recycle Catalyst G_Workup->G_Recycle

Figure 2: A comparative workflow of traditional versus modern green synthesis approaches.

Conclusion

The synthesis of this compound via the Biginelli reaction is a powerful and enduring example of multicomponent chemistry. Its elegance lies in the direct assembly of a complex, pharmaceutically relevant scaffold from simple, readily available precursors. While the classic protocol is effective, ongoing research has refined the methodology, introducing a host of catalytic systems and reaction conditions that enhance efficiency, reduce environmental impact, and broaden the scope of accessible derivatives. For researchers and professionals in drug development, a mastery of this reaction, from its core mechanism to its modern, greener adaptations, is essential for leveraging the full potential of the dihydropyrimidinone scaffold in creating next-generation therapeutics.

References

An In-depth Technical Guide to the Biginelli Reaction for the Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Enduring Relevance of the Biginelli Reaction in Modern Drug Discovery

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] This multicomponent reaction, typically involving an aldehyde, a β-ketoester, and urea, has stood the test of time, evolving from a classic organic transformation into a cornerstone of modern medicinal chemistry and drug development.[1][2][3][4][5] The DHPM scaffold is a privileged structure, forming the core of numerous biologically active compounds, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1][6] The synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a quintessential example of this reaction's utility, providing a versatile intermediate for the elaboration of diverse compound libraries. This guide offers an in-depth exploration of this pivotal reaction, from its mechanistic underpinnings to practical, field-tested protocols and optimization strategies.

Part 1: Deconstructing the Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. While the precise sequence of events can be influenced by the specific reactants and conditions, there are three generally accepted mechanistic pathways for the acid-catalyzed Biginelli reaction.[7]

The most widely accepted route, the iminium pathway , is believed to be the operative mechanism under typical acidic conditions.[8][9][10]

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step is often the rate-determining step.[1] The resulting N-acyliminium ion is a potent electrophile.[10]

  • Nucleophilic Attack: The enol form of the β-ketoester, in this case, ethyl acetoacetate, acts as the nucleophile and attacks the iminium ion.[8][10]

  • Cyclization and Dehydration: The subsequent cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[1][8]

Two alternative mechanisms have also been proposed:

  • Enamine Pathway: This involves the initial condensation of urea and the β-ketoester to form a protonated enamine intermediate, which then reacts with the aldehyde.[7]

  • Knoevenagel Pathway: This pathway begins with a Knoevenagel-type condensation between the aldehyde and the β-ketoester, forming a carbenium ion intermediate that subsequently reacts with urea.[7][11]

While all three pathways converge to the same product, the iminium route is the most supported by experimental evidence under standard Biginelli conditions.[12]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea (Acid Catalyst) Urea Urea Urea->Iminium EthylAcetoacetate Ethyl Acetoacetate OpenChain Open-Chain Ureide EthylAcetoacetate->OpenChain Iminium->OpenChain + Ethyl Acetoacetate (Enol) DHPM This compound OpenChain->DHPM Cyclization & Dehydration

Figure 1: Simplified flowchart of the iminium-mediated Biginelli reaction mechanism.
Part 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagent and Solvent Specifications:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
BenzaldehydeC₇H₆O106.12100-52-7Aromatic aldehyde
Ethyl AcetoacetateC₆H₁₀O₃130.14141-97-9β-ketoester
UreaCH₄N₂O60.0657-13-6Amide
EthanolC₂H₅OH46.0764-17-5Solvent
Hydrochloric Acid (conc.)HCl36.467647-01-0Acid catalyst

Step-by-Step Synthesis Workflow:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in ethanol (25 mL).

  • Catalyst Addition: Carefully add a few drops of concentrated hydrochloric acid to the reaction mixture. The use of an acid catalyst is crucial for protonating the aldehyde and facilitating the formation of the iminium intermediate.[9]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1.5 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water with stirring. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold water.[5] Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental_Workflow start Start setup 1. Reaction Setup: Combine reactants in ethanol start->setup catalyst 2. Catalyst Addition: Add concentrated HCl setup->catalyst reflux 3. Reflux: Heat for 1.5-3 hours catalyst->reflux workup 4. Workup & Isolation: Pour into ice water, filter reflux->workup purify 5. Purification: Recrystallize from ethanol workup->purify end End: Pure Product purify->end

Figure 2: Step-by-step experimental workflow for the synthesis.
Part 3: Optimization and Catalyst Selection

While the classical Biginelli reaction is robust, its efficiency can be significantly enhanced through careful optimization of reaction conditions and the use of modern catalysts.

Critical Parameters:

  • Catalyst: The choice of catalyst is paramount. While Brønsted acids like HCl are traditional, a wide array of Lewis acids and heterogeneous catalysts have been developed to improve yields, reduce reaction times, and facilitate greener protocols.[1][13][14]

  • Solvent: The polarity of the solvent can influence the reaction rate and yield.[15] In recent years, solvent-free conditions have gained traction, offering environmental and economic advantages.[16][17]

  • Temperature: The reaction is typically conducted at elevated temperatures (reflux), but microwave-assisted synthesis has emerged as a powerful tool for accelerating the reaction.[18]

  • Stoichiometry: While a 1:1:1 molar ratio of reactants is often used, a slight excess of urea can sometimes improve the yield.[19]

Modern Catalytic Systems:

The quest for more efficient and environmentally benign Biginelli protocols has led to the exploration of a diverse range of catalysts.

Catalyst TypeExamplesAdvantages
Brønsted Acids HCl, H₂SO₄, p-TSAReadily available, cost-effective.[6]
Lewis Acids Yb(OTf)₃, InCl₃, FeCl₃·6H₂OHigh yields, shorter reaction times, milder conditions.[8][13]
Heterogeneous Catalysts Alumina sulfuric acid, Montmorillonite-KSF, ZeolitesReusable, easy separation, environmentally friendly.[17][19][20]
Nanocatalysts Magnetic iron oxide-based nanocatalystsHigh catalytic efficiency, excellent recyclability, rapid reaction times.[21]
Organocatalysts Thiourea derivatives, ProlineEnantioselective synthesis of chiral DHPMs.[22]

The use of catalysts like Ytterbium triflate (Yb(OTf)₃) under solvent-free conditions can significantly increase yields and shorten reaction times, with the added benefit of catalyst recovery and reuse.[8] Similarly, magnetic nanocatalysts offer a green and efficient approach, allowing for easy separation and recycling.[21]

Part 4: Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data:

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), the methyl group on the pyrimidine ring (singlet), the methine proton at C4 (doublet), and the two NH protons (singlets).[18][23]
¹³C NMR Resonances for the carbonyl carbons of the ester and urea moieties, the sp³ carbon at C4, and the carbons of the aromatic ring and the pyrimidine core.[23]
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching (ester and urea), and C=C stretching.[23][24]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₄H₁₆N₂O₃ for the benzaldehyde derivative).[18][25]
Melting Point A sharp melting point consistent with literature values, indicating high purity.

Example Spectroscopic Data for a Phenyl Derivative:

  • ¹H NMR (CDCl₃, δ ppm): 1.15 (t, 3H, ester CH₃), 2.25 (s, 3H, pyrimidine CH₃), 4.05 (q, 2H, ester CH₂), 6.8 (s, 1H, C4-H), 7.2-7.3 (m, 5H, Ar-H), 7.4 (s, 1H, NH), 8.9 (s, 1H, NH).[18]

  • IR (KBr, cm⁻¹): 3244 (N-H), 1703 (C=O, ester), 1648 (C=O, amide).[18]

Conclusion

The Biginelli reaction remains a powerful and versatile tool in the arsenal of synthetic and medicinal chemists. The synthesis of this compound exemplifies the efficiency and utility of this classic multicomponent reaction. By understanding the underlying mechanism, carefully selecting catalysts, and optimizing reaction conditions, researchers can effectively harness the Biginelli reaction to generate diverse libraries of dihydropyrimidinones for drug discovery and development. The continued evolution of this reaction, particularly through the development of green and asymmetric methodologies, ensures its relevance for years to come.

References

"Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, the core of this compound, represents a privileged heterocyclic system in medicinal chemistry. First reported by Pietro Biginelli in 1891, this three-component reaction provides facile access to a diverse array of pharmacologically significant molecules.[1][2][3] These compounds have garnered significant attention due to their wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antihypertensive, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth exploration of the fundamental chemistry, synthesis, and biological relevance of this scaffold, with a focus on providing actionable insights and protocols for researchers in the field of drug discovery and development.

Core Compound Analysis: IUPAC Nomenclature and Structure

The foundational compound of interest is "this compound". While this name is commonly used, the precise IUPAC nomenclature can vary slightly. A more systematic name is ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate .[7] For substituted derivatives, the substituents on the pyrimidine ring are numbered accordingly.

Chemical Structure and Properties:

The core structure consists of a six-membered dihydropyrimidine ring with a carbonyl group at the 2-position, and an ethyl carboxylate group at the 5-position. The parent compound, without substituents at positions 4 and 6, has the following properties:

PropertyValueReference
CAS Number 33458-27-4[7][8]
Molecular Formula C₇H₁₀N₂O₃[7]
Molecular Weight 170.17 g/mol [7]
Canonical SMILES CCOC(=O)C1=CNC(=O)NC1[7]
InChI Key DYEUWQNJWMPQAL-UHFFFAOYSA-N[7]

The structural versatility of this scaffold arises from the ease of introducing substituents at the C4 and C6 positions, typically by varying the aldehyde and β-ketoester components in the synthesis.

Synthesis: The Biginelli Reaction

The most prominent and efficient method for synthesizing this compound and its derivatives is the Biginelli reaction . This one-pot, three-component condensation involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea).[1][3][9]

Reaction Mechanism

The mechanism of the Biginelli reaction has been a subject of investigation, with several proposed pathways. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[10]

The key steps are:

  • Iminium Ion Formation: Acid-catalyzed condensation of the aldehyde and urea forms a crucial N-acyliminium ion intermediate. This step is often the rate-determining step.[3][10]

  • Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the electrophilic iminium ion.

  • Cyclization and Dehydration: An intramolecular cyclization occurs via the nucleophilic attack of the amine onto the carbonyl group of the ester, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product.[1][9]

Biginelli_Mechanism Figure 1: Proposed Mechanism of the Biginelli Reaction cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea Urea->Iminium OpenChain Open-Chain Ureide Iminium->OpenChain + β-Ketoester Ketoester β-Ketoester (Enol) Ketoester->OpenChain DHPM DHPM Product OpenChain->DHPM Cyclization, -H2O

Caption: Figure 1: Proposed Mechanism of the Biginelli Reaction.

General Experimental Protocol: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a representative procedure for the synthesis of a common DHPM derivative.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Catalytic amount of acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., CuCl₂·2H₂O).[11]

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of the chosen acid catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution.

  • Pour the mixture into cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from ethanol to obtain the purified product.[12]

Note: Solvent-free "Grindstone" methods using a mortar and pestle with a solid catalyst like CuCl₂·2H₂O have also been reported as an environmentally friendly alternative.[11]

Synthesis_Workflow start Combine Reactants: - Aldehyde - β-Ketoester - Urea catalyst Add Catalyst (e.g., HCl, CuCl₂) start->catalyst reflux Reflux in Solvent (e.g., Ethanol) catalyst->reflux cool Cool to Room Temp. & Precipitate reflux->cool filter Filter & Wash (Water, Ethanol) cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure DHPM Product recrystallize->product

Caption: Figure 2: General Workflow for DHPM Synthesis.

Spectroscopic Characterization

The structural elucidation of synthesized DHPMs relies on standard spectroscopic techniques.

¹H NMR Spectroscopy:

  • N1-H & N3-H: Two singlets in the range of δ 7.5-9.5 ppm.

  • C4-H: A doublet around δ 5.0-5.5 ppm.

  • C6-CH₃: A singlet around δ 2.2-2.5 ppm (for derivatives from ethyl acetoacetate).

  • Ethyl Ester (OCH₂CH₃): A quartet around δ 3.9-4.1 ppm and a triplet around δ 1.0-1.2 ppm.

  • Aromatic Protons (C4-substituent): Signals in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy:

  • C=O (Ester): δ ~165 ppm.

  • C=O (Urea, C2): δ ~152 ppm.

  • C5: δ ~99 ppm.

  • C6: δ ~148 ppm.

  • C4: δ ~54 ppm.

  • Ethyl Ester (OCH₂CH₃): δ ~59 ppm and ~14 ppm.

  • C6-CH₃: δ ~18 ppm.

IR Spectroscopy (KBr, cm⁻¹):

  • N-H Stretching: 3100-3400 cm⁻¹.

  • C=O Stretching (Ester): ~1700-1725 cm⁻¹.

  • C=O Stretching (Urea): ~1650 cm⁻¹.

The following table summarizes typical spectral data for a representative compound, Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[13]

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
N-H~7.7 (s), ~9.2 (s)-3242, 3115
C4-H~5.1 (d)~54.0-
C6-CH₃~2.2 (s)~18.1-
OCH₂CH₃~4.0 (q), ~1.1 (t)~59.5, ~14.2-
C=O (Ester)-~165.71705
C=O (Urea)-~152.51647
Ar-H~6.8-7.2 (m)~114-159-
Ar-OCH₃~3.7 (s)~55.2-

Biological Activities and Therapeutic Potential

The dihydropyrimidinone core is a versatile scaffold that has been incorporated into numerous biologically active compounds.[4] The ease of modifying the substituents at the C4 and C6 positions allows for the fine-tuning of pharmacological properties.

Key Pharmacological Activities:

  • Anticancer: Certain DHPM derivatives, such as Monastrol, act as inhibitors of mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis.[14] Other derivatives have shown cytotoxicity against various cancer cell lines.[6][15]

  • Antimicrobial: The DHPM scaffold has been explored for its potential to inhibit the growth of bacteria and fungi.[4][7]

  • Antihypertensive: DHPMs can act as calcium channel blockers, similar to dihydropyridine drugs like nifedipine, leading to vasodilation and a reduction in blood pressure.[1][16]

  • Anti-inflammatory: Some derivatives have demonstrated significant anti-inflammatory activity in laboratory models.[15]

  • α1A-Adrenergic Antagonists: Specific modifications have led to compounds with high binding affinity for α1A receptors, which are targets for treating benign prostatic hyperplasia.[1][17]

Biological_Activities center DHPM Scaffold anticancer Anticancer (e.g., Monastrol) center->anticancer antihypertensive Antihypertensive (Ca2+ Channel Blockers) center->antihypertensive antimicrobial Antimicrobial center->antimicrobial anti_inflammatory Anti-inflammatory center->anti_inflammatory alpha_blocker α1A Antagonists center->alpha_blocker

Caption: Figure 3: Diverse Biological Activities of the DHPM Scaffold.

Conclusion and Future Outlook

This compound and its derivatives, synthesized through the robust and efficient Biginelli reaction, remain a cornerstone of modern medicinal chemistry. The structural simplicity, ease of synthesis, and wide range of biological activities make this scaffold a highly attractive starting point for the development of novel therapeutic agents. Future research will likely focus on the development of more stereoselective synthetic methods, the expansion of chemical diversity through post-synthesis modifications, and the detailed elucidation of the mechanisms of action for new, potent derivatives. The continued exploration of this "privileged" structure promises to yield new leads in the ongoing quest for more effective and safer medicines.

References

"Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Synthesis, Characterization, and Applications

Introduction: The Dihydropyrimidine Core in Modern Chemistry

This compound is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class of molecules. Its chemical structure, featuring a partially saturated pyrimidine ring with an ethyl ester and a keto group, makes it a highly versatile and valuable intermediate in synthetic organic chemistry.[1] While the molecule itself has limited direct biological applications, its rigid, hydrogen-bond-donating and -accepting scaffold serves as a foundational building block for a vast array of pharmacologically active compounds.[1][2] The DHPM core is a prominent pharmacophore found in drugs exhibiting properties such as calcium channel blockade, antihypertensive, anti-inflammatory, and anticancer activities.[1][3][4] This guide provides a detailed overview of its core properties, synthesis, reaction mechanisms, and significance in the field of drug discovery and development.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in research and synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 33458-27-4[1][5]
Molecular Formula C₇H₁₀N₂O₃[1][6][7]
Molecular Weight 170.17 g/mol [1][6][7]
IUPAC Name ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate[1]
Synonyms 2-Oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester[5]
SMILES CCOC(=O)C1=CNC(=O)NC1[1]
InChI Key DYEUWQNJWMPQAL-UHFFFAOYSA-N[1]

Synthesis: The Biginelli Reaction

The most prominent and historically significant method for synthesizing this class of compounds is the Biginelli reaction, a one-pot, three-component condensation reaction.[3][8] This reaction, first reported by Italian chemist Pietro Biginelli in 1891, combines an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and urea under acidic conditions.[3] Modern iterations have focused on improving yields, reducing reaction times, and employing environmentally benign methodologies.[9][10]

Reaction Workflow: A Generalized Biginelli Synthesis

The following diagram illustrates the general workflow for the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction.

Biginelli_Workflow reagents Reactants (Aldehyde, β-Ketoester, Urea) mixing Mixing & Catalyst Addition (e.g., Lewis/Brønsted Acid) reagents->mixing reaction Reaction Step (Heating/Grinding) mixing->reaction workup Reaction Work-up (Cooling, Precipitation) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification product Final Product (DHPM Derivative) purification->product

Caption: General workflow for Biginelli dihydropyrimidine synthesis.

Field-Proven Protocol: Solvent-Free Grindstone Synthesis

This protocol is adapted from modern, eco-friendly "Grindstone" methods which are advantageous due to the reduction of volatile organic solvents, often leading to high yields and simple purification.[2][11]

Objective: To synthesize an Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.

Materials:

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 0.1 M)

  • Urea (0.1 M)

  • Ethyl Acetoacetate (0.1 M)

  • Catalyst: Copper (II) Chloride Dihydrate (CuCl₂·2H₂O, catalytic amount)

  • Acid: Concentrated HCl (a few drops)

  • Methanol (for recrystallization)

  • Mortar and Pestle

Step-by-Step Methodology:

  • Reactant Preparation: Accurately weigh and add the aromatic aldehyde (0.1 M), urea (0.1 M), and ethyl acetoacetate (0.1 M) to a clean, dry mortar.

  • Catalyst Addition: Add a catalytic amount of CuCl₂·2H₂O to the mixture. The catalyst acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack.[9]

  • Grinding: Grind the mixture vigorously with a pestle for 7-10 minutes. The mechanical force initiates the reaction and ensures intimate mixing of the solid and liquid reactants.

  • Acidification: Add a few drops of concentrated HCl and continue to grind for another 10 minutes. The Brønsted acid co-catalyst facilitates the key condensation and dehydration steps in the reaction mechanism.[3]

  • Reaction Completion: Allow the resulting paste-like mixture to stand overnight at room temperature to ensure the reaction proceeds to completion.

  • Purification (Recrystallization): The crude product is purified by dissolving it in a minimum amount of hot methanol. The solution is then filtered (if necessary) and allowed to cool slowly. The purified crystalline product will precipitate out of the solution.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold methanol to remove any soluble impurities, and dried to yield the final product.[2][11]

Reaction Mechanism

The precise mechanism of the Biginelli reaction has been a subject of study, with the currently accepted pathway involving an acid-catalyzed cascade of bimolecular reactions.[3][9]

Biginelli_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium Acyliminium Ion (Key Electrophile) Aldehyde->Iminium + Urea - H₂O (Acid Catalyzed) Urea Urea Urea->Iminium Ketoester Ethyl Acetoacetate (Enol Form) Adduct Open-Chain Adduct Ketoester->Adduct Adds to Iminium Ion Adduct_c Open-Chain Adduct Product Final DHPM Product Adduct_c->Product Intramolecular Condensation - H₂O

Caption: The accepted acid-catalyzed mechanism of the Biginelli reaction.

The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form a key acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of ethyl acetoacetate. The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl group, followed by dehydration to yield the stable dihydropyrimidine ring.[3][9]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a molecular scaffold. The core structure provides a rigid framework that can be chemically modified at several positions to interact with specific biological targets. Researchers leverage this scaffold to synthesize libraries of derivative compounds for screening in drug development programs.[2][12]

DHPM_Applications cluster_apps Pharmacological Activities of Derivatives Core DHPM Scaffold (e.g., Ethyl 2-oxo-1,2,3,4-tetra- hydropyrimidine-5-carboxylate) CaBlocker Calcium Channel Blockers Core->CaBlocker Structural Modification AntiHTN Antihypertensive Agents Core->AntiHTN Structural Modification AntiInflam Anti-inflammatory Core->AntiInflam Structural Modification Anticancer Anticancer Agents Core->Anticancer Structural Modification Antimicrobial Antimicrobial Core->Antimicrobial Structural Modification

Caption: The DHPM core as a scaffold for diverse biological activities.

Key insights into its application include:

  • Calcium Channel Blockers: Certain DHPM derivatives are structurally similar to dihydropyridine drugs (e.g., Nifedipine), enabling them to function as effective calcium channel modulators for treating cardiovascular diseases.[3]

  • Alpha-1a-Antagonists: Modifications to the core structure have produced potent and selective alpha-1a-adrenergic receptor antagonists, which are used in the treatment of benign prostatic hyperplasia.[3]

  • Anticancer and Antimicrobial Agents: The pyrimidine ring is a fundamental component of nucleobases (thymine, cytosine, uracil).[2] Consequently, DHPM derivatives are widely explored for their potential to interfere with nucleic acid synthesis and other critical cellular pathways in cancer cells and microbes.[1][4]

Conclusion

This compound is more than a simple chemical compound; it is a gateway to a rich field of medicinal chemistry. Its straightforward and efficient synthesis via the multicomponent Biginelli reaction, coupled with the biological significance of the dihydropyrimidine scaffold, ensures its continued relevance. For researchers and drug development professionals, a thorough understanding of its synthesis, mechanism, and derivatization potential is essential for designing the next generation of therapeutic agents. The evolution of its synthesis from classical methods to modern, sustainable protocols further underscores its importance as a foundational molecule in contemporary organic chemistry.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of essential biological molecules and a vast array of therapeutic agents.[1][2] As integral components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are fundamental to the processes of life.[2] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological targets like enzymes and receptors, making them privileged scaffolds in drug design.[1]

Compounds featuring the 3,4-dihydropyrimidin-2(1H)-one (DHPM) core, to which Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs, have demonstrated a remarkable spectrum of pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and anticancer therapeutics.[3][4] Understanding the precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions through single-crystal X-ray diffraction is therefore not merely an academic exercise. It is a critical step in structure-based drug design, enabling the optimization of lead compounds, the prediction of binding affinities, and the rational design of next-generation therapeutics.[5]

This guide provides a comprehensive technical overview of the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to the detailed interpretation of its structural features and their implications for medicinal chemistry.

Part 1: Synthesis and Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis via the Biginelli Reaction

This compound and its derivatives are most classically synthesized through the Biginelli reaction, a one-pot multicomponent reaction first reported in 1893.[3][6] This acid-catalyzed cyclocondensation efficiently combines three components: an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and urea.[7]

The reaction proceeds through a series of bimolecular steps, beginning with the rate-limiting condensation between the aldehyde and urea to form an iminium intermediate.[3][7] This is followed by the nucleophilic addition of the ethyl acetoacetate enol and subsequent cyclization via condensation to yield the final dihydropyrimidine product.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism A Aldehyde D Aldol-type Condensation A->D B Urea B->D C Ethyl Acetoacetate F Nucleophilic Addition C->F E Iminium Ion Intermediate D->E Rate-limiting step E->F G Cyclization & Dehydration F->G P Ethyl 2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate G->P

Caption: The Biginelli reaction pathway for DHPM synthesis.

Experimental Protocol: Synthesis

  • Reactant Mixture: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), an appropriate aldehyde (e.g., formaldehyde or its equivalent, 1 eq.), and urea (1.5 eq.) in an alcoholic solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[7]

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[8]

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.[8]

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the purified compound.[4][9]

Growing Diffraction-Quality Single Crystals

The success of single-crystal X-ray diffraction (SC-XRD) is entirely dependent on the quality of the crystal. The ideal crystal is a single, well-formed entity, free of cracks and defects, typically between 0.1 and 0.3 mm in size.[10][11]

Experimental Protocol: Crystal Growth (Slow Evaporation)

  • Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Filter the saturated solution through a syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

  • Harvesting: Once well-formed crystals appear, carefully remove them from the solution using a spatula or loop and dry them on filter paper.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[10] It relies on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of atoms arranged in an ordered crystal lattice.[5][11] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[12]

G A 1. Grow High-Quality Single Crystal B 2. Mount Crystal on Goniometer A->B C 3. Collect Diffraction Data (X-ray Diffractometer) B->C D 4. Process Data (Indexing, Integration) C->D E 5. Solve Structure (Phase Problem) D->E F 6. Refine Model (Least-Squares) E->F G 7. Validate Structure (R-factors, CIF file) F->G H Final 3D Atomic Structure G->H

Caption: Standard workflow for single-crystal X-ray structure determination.

Methodology: Data Collection, Solution, and Refinement

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop, which is then placed on a goniometer head in the diffractometer.[10][13]

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated, while a detector records the intensities and positions of the diffracted X-ray reflections at different orientations.[13][14]

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters and space group. The intensities of all reflections are integrated and corrected for experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.[12]

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[14] Hydrogen atoms are typically placed in geometrically calculated positions.

  • Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the experimental and calculated structure factors. A final Crystallographic Information File (CIF) is generated.

Part 3: Structural Analysis of Tetrahydropyrimidine-5-carboxylates

Crystallographic Data Summary

The following table summarizes typical crystallographic data for a representative compound in this class, such as ethyl 6-methyl-2-oxo-4-(trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[14]

ParameterTypical Value
Chemical FormulaC₁₇H₂₂N₂O₆
Formula Weight350.37
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.1447 (3)
b (Å)10.1919 (2)
c (Å)10.8724 (2)
α (°)117.882 (1)
β (°)101.371 (1)
γ (°)105.498 (1)
Volume (ų)886.40 (4)
Z (molecules/unit cell)2
Temperature (K)293
Radiation (λ, Å)Mo Kα (0.71073)
Final R1 [I > 2σ(I)]~0.050
wR2 (all data)~0.154

Data sourced from a representative structure in this class.[14]

Molecular Geometry and Conformation

The six-membered dihydropyrimidine (DHPM) ring is not planar. It typically adopts a flattened boat or envelope conformation.[4][14] This puckering is primarily due to the sp³-hybridized carbon atom at the C4 position. The degree of puckering and the specific conformation can be influenced by the nature of the substituent at this position.

The substituent at C4 (often an aryl group in pharmacologically active analogues) is generally positioned pseudo-axially, with its plane oriented nearly perpendicular to the mean plane of the DHPM ring.[4] This orientation is crucial as it dictates the overall three-dimensional shape of the molecule, which is a key determinant of its interaction with biological targets.

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, DHPM molecules do not exist in isolation. They self-assemble into higher-order structures through a network of intermolecular interactions, primarily hydrogen bonds.

The most prominent and structurally defining interaction is the formation of centrosymmetric dimers through pairs of N-H···O=C hydrogen bonds between the N1-H donor and the C2=O acceptor of two neighboring molecules.[14] This interaction creates a robust R²₂(8) ring motif.[4] These dimers then often act as building blocks, linking together into chains or sheets through additional hydrogen bonds, such as those involving the N3-H donor and the ester carbonyl oxygen.[15] These interactions dictate the crystal packing and influence physical properties like solubility and stability.

Part 4: Implications for Structure-Based Drug Design

A detailed crystal structure provides an invaluable blueprint for medicinal chemists.

  • Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups), along with the orientation of substituents, defines the molecule's pharmacophore. This information is essential for understanding how the molecule fits into a receptor's binding pocket.

  • Lead Optimization: By visualizing the crystal packing, researchers can identify sites on the molecule that are exposed and available for modification without disrupting the core interactions necessary for biological activity. For example, modifying a substituent that points into a solvent channel in the crystal lattice is less likely to disrupt the key hydrogen bonding that holds dimers together.

  • Predicting Physicochemical Properties: The strength and nature of intermolecular interactions seen in the crystal structure provide insights into the compound's melting point, solubility, and crystal habit, all of which are critical parameters in drug development.

G A Crystal Structure Data (Bond lengths, Angles, H-bonds) B Identify Pharmacophore (Key interaction sites) A->B C Understand Supramolecular Assembly (Packing) A->C D In Silico Docking (Molecule into Target) B->D F Predict Physicochemical Properties (Solubility, Stability) C->F E Rational Design of New Analogues D->E G Improved Drug Candidate (Higher affinity, better properties) E->G F->E

Caption: How crystal structure analysis informs the drug design cycle.

Conclusion

The crystal structure analysis of this compound and its analogues provides fundamental insights that bridge synthetic chemistry and pharmacology. The process, from the rational synthesis via the Biginelli reaction to the high-resolution data from single-crystal X-ray diffraction, reveals a molecule with a distinct non-planar conformation governed by its sp³-hybridized C4 atom. Its solid-state architecture is dominated by robust hydrogen-bonded dimer motifs, which are critical for crystal packing. For drug development professionals, this structural information is not an endpoint but a starting point for the rational design of more potent and specific therapeutic agents, underscoring the indispensable role of crystallography in modern medicinal chemistry.

References

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Foundational Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction: Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a prominent member of the dihydropyrimidine (DHPM) family of heterocycles, represents a cornerstone scaffold in contemporary drug discovery and organic synthesis. First brought to prominence through the Biginelli reaction, this compound and its derivatives have demonstrated a remarkable breadth of biological activities, solidifying their status as "privileged structures" in medicinal chemistry. Their inherent structural features allow for diverse chemical modifications, enabling the exploration of vast chemical spaces and the development of potent and selective therapeutic agents. This guide provides an in-depth exploration of the synthesis, chemical properties, and critical applications of this versatile molecule, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis and Mechanistic Insights

The primary route to this compound is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde (typically benzaldehyde or a derivative), a β-ketoester (ethyl acetoacetate), and urea. The elegance of this reaction lies in its atom economy and operational simplicity, making it a staple in synthetic chemistry.

The Classical Biginelli Reaction

The acid-catalyzed condensation mechanism proceeds through several key steps, which have been a subject of extensive study. While several pathways have been proposed, the most widely accepted sequence involves the formation of an N-acyliminium ion intermediate.

Reaction Scheme:

Urea + Benzaldehyde + Ethyl Acetoacetate → Ethyl 4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A common derivative)

The reaction is typically catalyzed by a Brønsted or Lewis acid. The choice of catalyst is critical as it influences reaction rates, yields, and overall efficiency. Traditional methods often require harsh conditions and long reaction times, which has spurred the development of more efficient and environmentally benign protocols.

Modern Synthetic Protocols

To address the limitations of the classical approach, numerous modern synthetic strategies have been developed. These methods offer significant advantages, including shorter reaction times, higher yields, and milder conditions.

Method Catalyst/Conditions Typical Reaction Time Average Yield Key Advantages
Conventional Heating HCl, H₂SO₄18-24 hours40-60%Simplicity, low-cost reagents
Microwave-Assisted Clay, Yb(OTf)₃, Ionic Liquids5-15 minutes85-95%Drastically reduced reaction time, improved yields
Ultrasound-Promoted (NH₄)₂SO₄, FeCl₃1-3 hours80-90%Enhanced reaction rates, milder conditions
Solvent-Free Grinding, various catalysts15-60 minutes90-98%Green chemistry approach, high efficiency
Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a self-validating system for the efficient synthesis of a representative DHPM, ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The causality behind using microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture, overcoming the activation energy barrier more efficiently than conventional heating and thereby accelerating the reaction rate.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-certified vessel, combine 4-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol).

  • Solvent Addition: Add 2 mL of ethanol as the solvent. The choice of a polar solvent like ethanol is crucial as it couples efficiently with microwave energy.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 10 minutes. The temperature and time are optimized to ensure complete reaction without byproduct formation.

  • Isolation: After cooling the vessel to room temperature, the reaction mixture is poured into 20 mL of cold water.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and then dried under vacuum.

  • Characterization: The purity and identity of the final product are confirmed by measuring its melting point and analyzing its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR). The expected melting point for this derivative is typically in the range of 201-203°C.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to a fully characterized final product.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Synthesis cluster_workup 3. Product Isolation & Purification cluster_analysis 4. Characterization reagents Combine: - Aldehyde (1 mmol) - Ethyl Acetoacetate (1 mmol) - Urea (1.5 mmol) - Catalyst (0.1 mmol) mw Irradiate at 100°C 10 minutes reagents->mw Ethanol Solvent precipitate Pour into Cold Water mw->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry analysis Confirm Structure: - Melting Point - NMR (¹H, ¹³C) - FT-IR dry->analysis Pure DHPM Product

Caption: Workflow for Microwave-Assisted Biginelli Synthesis.

Part 2: Chemical Reactivity and Derivatization Potential

The true value of the this compound scaffold lies in its potential for structural diversification. Several key positions on the pyrimidine ring are amenable to chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Key Reactive Sites:

  • N1 and N3 Positions: The secondary amines at the N1 and N3 positions can be alkylated, acylated, or arylated to introduce a variety of substituents. These modifications are crucial for modulating properties like solubility, lipophilicity, and hydrogen bonding capacity, which directly impact target binding and pharmacokinetic profiles.

  • C5-Ester Group: The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other functional groups. This position is often exploited to introduce linkers for conjugation or to interact with specific residues in a biological target.

  • C6-Methyl Group: The methyl group at the C6 position can undergo condensation reactions, providing another handle for structural elaboration.

  • C4-Substituent: The substituent at the C4 position, derived from the starting aldehyde, is a primary determinant of biological activity. A vast library of DHPMs can be generated simply by varying the aldehyde component in the Biginelli reaction.

The following diagram highlights these key sites for derivatization.

Caption: Key Reactive Sites for Derivatization of the DHPM Core.

Part 3: Applications in Drug Discovery

The dihydropyrimidine scaffold is a validated pharmacophore found in numerous approved drugs and clinical candidates. Its rigid structure and defined vectoral presentation of substituents allow it to mimic the binding motifs of endogenous ligands, making it a powerful tool for designing targeted therapies.

Calcium Channel Blockers

Perhaps the most well-known application of the DHPM core is in the development of L-type calcium channel blockers. These drugs, used to treat hypertension and angina, are structurally analogous to the dihydropyridine class of drugs (e.g., nifedipine). The DHPM scaffold provides a bioisosteric replacement that often results in improved metabolic stability and pharmacokinetic profiles.

Mitotic Kinesin Eg5 Inhibitors

The mitotic kinesin Eg5 is a critical protein for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy. Several potent and selective Eg5 inhibitors are based on the DHPM scaffold. For example, Monastrol, a seminal Eg5 inhibitor, was discovered through high-throughput screening and features the core tetrahydropyrimidine structure. These inhibitors bind to an allosteric pocket on the Eg5 motor domain, preventing its ATP-dependent motility and leading to mitotic arrest and apoptosis in cancer cells.

Other Therapeutic Areas

The versatility of the DHPM scaffold has led to its exploration in a wide range of other therapeutic areas, including:

  • Antiviral Agents: Derivatives have shown activity against various viruses, including HIV and influenza.

  • Antibacterial Agents: The scaffold has been used to develop novel inhibitors of bacterial cell wall synthesis and other essential processes.

  • Anti-inflammatory Agents: DHPMs have been investigated as inhibitors of pro-inflammatory enzymes and cytokines.

The logical relationship between the core scaffold and its diverse applications is driven by the principles of structure-activity relationship (SAR) studies, where systematic modification of the reactive sites (as shown in Part 2) leads to optimized potency and selectivity for a given biological target.

G cluster_apps Therapeutic Applications core DHPM Core Scaffold (Ethyl 2-oxo-1,2,3,4-tetra- hydropyrimidine-5-carboxylate) ccb Calcium Channel Blockers (e.g., Hypertension) core->ccb SAR Studies eg5 Mitotic Kinesin Eg5 Inhibitors (e.g., Oncology) core->eg5 SAR Studies antiviral Antiviral Agents (e.g., HIV) core->antiviral SAR Studies other Antibacterial, Anti-inflammatory core->other SAR Studies

Caption: From Core Scaffold to Diverse Therapeutic Applications.

Conclusion

This compound is far more than a simple laboratory chemical; it is a foundational building block that continues to empower innovation in medicinal chemistry. Its straightforward synthesis via the Biginelli reaction, coupled with its high potential for chemical derivatization, ensures its relevance in the ongoing search for novel therapeutics. The successful translation of DHPM-based compounds from bench to clinic, exemplified by calcium channel blockers and Eg5 inhibitors, underscores the power of this privileged scaffold. Future research will undoubtedly continue to unlock new biological activities and applications, further cementing the legacy of the dihydropyrimidine core in the development of next-generation medicines.

The Biginelli Reaction: A Technical Guide to the Synthesis and Therapeutic Exploration of Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renaissance of a Classic Multicomponent Reaction

First reported in 1893 by the Italian chemist Pietro Biginelli, the eponymous reaction is a one-pot, three-component cyclocondensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1][2][3]. For much of its history, the Biginelli reaction remained a curiosity of organic chemistry. However, the last few decades have witnessed a remarkable resurgence of interest, driven by the discovery that the DHPM scaffold is a "privileged structure" in medicinal chemistry, exhibiting a vast array of pharmacological activities[4][5][6]. These include applications as calcium channel blockers, antihypertensive agents, and potent antiviral, anti-inflammatory, and anticancer therapeutics[2][7].

This guide provides an in-depth exploration of the Biginelli reaction, intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles, offer field-proven experimental insights, and contextualize the reaction's profound impact on modern drug discovery. We will delve into the mechanistic intricacies, provide detailed and reproducible protocols, analyze structure-activity relationships, and survey the landscape of DHPMs as therapeutic agents.

The Reaction Mechanism: From Postulation to Spectroscopic Proof

The elegance of the Biginelli reaction lies in its convergence of three readily available components—an aldehyde, a β-dicarbonyl compound (typically a β-ketoester like ethyl acetoacetate), and a urea or thiourea—into a complex heterocyclic architecture in a single synthetic operation. While several mechanisms were initially proposed, extensive spectroscopic studies, most notably by C. Oliver Kappe, have led to the currently accepted pathway that proceeds through a key N-acyliminium ion intermediate[3][8][9].

The reaction is typically acid-catalyzed. The currently accepted mechanism involves the following key steps[8][9]:

  • Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde and urea. This is the rate-determining step and forms a highly electrophilic N-acyliminium ion.

  • Nucleophilic Attack: The enol form of the β-ketoester acts as the nucleophile, attacking the iminium ion. This step establishes the C4-C5 bond of the pyrimidine ring.

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization via the attack of the remaining urea nitrogen onto the ketone carbonyl group. A final dehydration step yields the stable 3,4-dihydropyrimidinone ring system.

Biginelli_Mechanism Reactants Aldehyde (R-CHO) + Urea (H₂NCONH₂) + β-Ketoester H_plus H⁺ Reactants->H_plus Acid Catalysis Acyliminium N-Acyliminium Ion [R-CH=N⁺H-CONH₂] H_plus->Acyliminium Condensation (Rate-Determining) OpenChain Open-Chain Ureide Intermediate Acyliminium->OpenChain Enol Ketoester Enol Enol->Acyliminium Nucleophilic Attack Cyclization Cyclization OpenChain->Cyclization Intramolecular Attack Dehydration - H₂O Cyclization->Dehydration DHPM 3,4-Dihydropyrimidinone (DHPM) Dehydration->DHPM Experimental_Workflow Start Combine Reactants (Aldehyde, Ketoester, Urea) + Catalyst Reaction Heat Reaction Mixture (Reflux or Solvent-Free) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Periodically Monitor->Reaction Incomplete Cool Cool & Precipitate Monitor->Cool Complete Filter Filter & Wash Solid Cool->Filter Purify Recrystallize Filter->Purify Analyze Characterize Product (NMR, IR, MP) Purify->Analyze

References

Core Topic: Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - A Comprehensive Analysis of Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a key scaffold in medicinal chemistry, belongs to the dihydropyrimidine class of heterocyclic compounds often synthesized via the Biginelli reaction.[1] Its utility as a versatile intermediate for the development of pharmacologically active agents necessitates a thorough understanding of its fundamental physicochemical properties.[2] This guide provides a detailed examination of the solubility and stability profiles of this compound. We will explore the theoretical underpinnings and provide robust, field-proven experimental protocols for the systematic evaluation of its behavior in various solvent systems and under diverse stress conditions. The insights presented herein are critical for formulation development, process optimization, and ensuring the integrity of research and development activities.

Physicochemical Characterization

A foundational understanding of a molecule begins with its key physical and chemical properties. This compound is an organic compound whose structure presents both hydrogen bond donors (N-H groups) and acceptors (C=O groups), as well as a lipophilic ethyl ester group, suggesting a nuanced solubility profile.[2]

PropertyValueSource
Chemical Formula C₇H₁₀N₂O₃[2][3]
Molecular Weight 170.17 g/mol [2][3]
CAS Number 33458-27-4[3]
Appearance White to off-white powder/crystal[4]
Melting Point 206 - 210 °C (for a related analogue)[4]
Synonyms Ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate[3]

Solubility Profile: A Systematic Approach

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation design, and purification strategies. The structure of this compound suggests moderate solubility in polar organic solvents and limited solubility in water.

Experimental Determination of Solubility

To quantitatively assess solubility, the isothermal shake-flask method is a reliable and widely accepted technique. This method involves generating a saturated solution of the compound in the solvent of interest and then quantifying the dissolved solute concentration.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO, acetonitrile) in a sealed, inert vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a short period to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particulates.

  • Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to known solvent volume B Agitate at constant T (24-48 hours) A->B Achieve Equilibrium C Centrifuge or Settle B->C Separate Phases D Withdraw & Filter Supernatant (0.22 µm) C->D Isolate Saturated Solution E Dilute Sample D->E F Quantify via HPLC-UV E->F

Caption: Workflow for Shake-Flask Solubility Measurement.

Factors Influencing Solubility
  • Solvent Polarity: The compound is expected to be more soluble in polar protic solvents like ethanol, where it can engage in hydrogen bonding, and polar aprotic solvents like DMSO and DMF. Its solubility in non-polar solvents such as hexanes is likely to be very low.

  • pH: The tetrahydropyrimidine ring contains N-H protons that are weakly acidic. At highly alkaline pH, deprotonation could occur, potentially increasing aqueous solubility. However, stability at high pH is a concern (see Section 3).

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified to understand the thermodynamics of the dissolution process.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a molecule is mandated by regulatory bodies like the ICH and is fundamental to ensuring its quality, safety, and efficacy over its shelf life.[5] Forced degradation (stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[6]

Forced Degradation Studies

Forced degradation involves subjecting the compound to conditions more severe than accelerated stability testing to trigger degradation.[5][6]

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 80 °C) for a defined period (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or gentle heat (e.g., 60 °C). Basic hydrolysis is often faster than acidic.[7]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period. Also, heat the stock solution under reflux.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Quenching: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

Workflow for Forced Degradation Studies

cluster_stress Stress Conditions Start Compound Stock Solution (1 mg/mL) A Acid Hydrolysis (0.1 M HCl, 80°C) Start->A B Base Hydrolysis (0.1 M NaOH, 60°C) Start->B C Oxidation (3% H₂O₂, RT) Start->C D Thermal (Solution & Solid) Start->D E Photolytic (UV/Vis Light) Start->E Neutralize Neutralize / Dilute A->Neutralize B->Neutralize Analyze Analyze via Stability-Indicating HPLC C->Analyze D->Analyze E->Analyze Neutralize->Analyze

Caption: General Workflow for Forced Degradation Testing.

Potential Degradation Pathways

The tetrahydropyrimidine core and the ethyl ester functional group are the most likely sites for degradation.

  • Hydrolysis:

    • Ester Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid and ethanol. Base-catalyzed hydrolysis is typically much faster.

    • Ring Cleavage: Under harsh hydrolytic conditions, particularly strong base and heat, the amide-like bonds within the dihydropyrimidine ring can be cleaved.[7] The degradation of pyrimidines often involves a reductive pathway that begins with the reduction of the C5-C6 double bond (already saturated in this molecule), followed by ring opening via dihydropyrimidinase, ultimately leading to simpler, water-soluble products like β-alanine, CO₂, and ammonia.[8][9]

  • Oxidation: The secondary amine and the tertiary carbon atom (C4) could be susceptible to oxidation, leading to various oxidized derivatives.

Plausible Hydrolytic Degradation Pathway

Parent Ethyl 2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate Product1 2-Oxo-1,2,3,4-tetrahydro- pyrimidine-5-carboxylic Acid + Ethanol Parent->Product1 Ester Hydrolysis (H⁺ or OH⁻) Product2 Ring-Opened Products (e.g., β-ureidopropionate derivatives) Parent->Product2 Ring Cleavage (Harsh Conditions)

Caption: Potential Hydrolytic Degradation Pathways.

Summary and Recommendations

This guide outlines the critical importance and practical methodologies for assessing the solubility and stability of this compound.

  • Solubility: The compound is predicted to have good solubility in polar organic solvents but limited aqueous solubility. The provided shake-flask protocol is recommended for generating precise quantitative data essential for formulation and purification process design.

  • Stability: The primary degradation liabilities are hydrolysis of the ethyl ester and potential cleavage of the heterocyclic ring under harsh pH and temperature conditions. The forced degradation protocol is a crucial tool for identifying potential degradants and developing a robust, stability-indicating analytical method.

For any drug development program involving this scaffold, conducting these studies early is paramount. The data generated will provide a solid foundation for making informed decisions, mitigating risks associated with formulation instability, and ensuring the development of a safe and effective final product.

References

A Technical Guide to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a key heterocyclic compound, serves as a fundamental building block in the landscape of medicinal chemistry and organic synthesis. Its tetrahydropyrimidine core is a privileged scaffold, appearing in a wide array of biologically active molecules and pharmaceuticals. This technical guide provides an in-depth look at the physical characteristics and a detailed protocol for the synthesis of this valuable compound, offering insights for researchers engaged in drug discovery and development.

Physicochemical Properties

This compound (CAS Number: 33458-27-4) is a solid substance, with its appearance typically described as a yellow to white solid.[1] The purity of the compound can influence its exact coloration. A key physical constant for this compound is its melting point, which is a critical indicator of purity for crystalline solids.

PropertyValueSource(s)
CAS Number 33458-27-4[2]
Molecular Formula C₇H₁₀N₂O₃[2]
Molecular Weight 170.17 g/mol [2]
Physical Appearance Yellow to white solid[1]
Melting Point 183-185 °C[1]

Synthesis via the Biginelli Reaction

The most common and efficient method for synthesizing this compound and its derivatives is the Biginelli reaction.[3] This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester, and urea (or a urea derivative) under acidic conditions.[3] For the synthesis of the title compound, formaldehyde is the required aldehyde component.

The underlying principle of the Biginelli reaction involves an initial acid-catalyzed reaction between the aldehyde and urea to form a key acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester (ethyl acetoacetate) and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. The use of an acid catalyst is crucial for driving the condensation steps and achieving a good yield.

Experimental Protocol

This protocol outlines the synthesis of this compound using the Biginelli reaction.

Materials:

  • Formaldehyde (37% solution in water, formalin)

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (0.1 mol, 13.01 g), urea (0.15 mol, 9.01 g), and 25 mL of ethanol.

  • Addition of Reactants: To the stirred mixture, add formaldehyde solution (0.1 mol, 7.5 mL of 37% solution).

  • Acid Catalysis: Carefully add 0.5 mL of concentrated hydrochloric acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to promote crystallization of the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven or air dry to a constant weight.

  • Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as NMR and IR spectroscopy.

Synthesis Workflow Diagram

Biginelli_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Workup Formaldehyde Formaldehyde Mixing Mixing in Ethanol + HCl (catalyst) Formaldehyde->Mixing EAA Ethyl Acetoacetate EAA->Mixing Urea Urea Urea->Mixing Reflux Heating under Reflux (3-4 hours) Mixing->Reflux Acid-catalyzed condensation Cooling Cooling & Crystallization Reflux->Cooling Reaction completion Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Final_Product Ethyl 2-oxo-1,2,3,4- tetrahydropyrimidine- 5-carboxylate Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Note & Protocols: Microwave-Assisted Synthesis of Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, detailing the application of microwave-assisted organic synthesis (MAOS) for the efficient production of tetrahydropyrimidine derivatives. Tetrahydropyrimidines, particularly dihydropyrimidinones (DHPMs), are a critical class of heterocyclic compounds renowned for their diverse pharmacological activities. This document moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the synthesis, grounded in the principles of green chemistry. We will explore the significant advantages of microwave irradiation over conventional heating methods, including dramatic reductions in reaction times, improved yields, and enhanced purity of products.[1][2][3] Detailed, field-proven protocols for the Biginelli condensation reaction are provided, along with insights into reaction optimization, safety considerations, and data interpretation.

Introduction: The Significance of Tetrahydropyrimidines and the Advent of Microwave Chemistry

The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with applications as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[4][5] The Biginelli reaction, a one-pot multicomponent reaction first reported in 1893, is the most common method for synthesizing these valuable compounds.[4][6] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4][7]

Traditional synthesis methods often require long reaction times, harsh acidic conditions, and often result in modest yields.[8] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of conventional heating.[2][6][9] Microwave energy directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases.[9] This localized heating results in significantly accelerated reaction rates, often reducing synthesis times from hours to mere minutes.[2][9][10] Furthermore, MAOS frequently leads to higher product yields and purity, while aligning with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions.[1][3][6][11]

The Underlying Science: Mechanism of the Biginelli Reaction and the Microwave Effect

The Biginelli reaction is a classic example of a multicomponent reaction, where three starting materials react in a single step to form a complex product.[5] While the exact mechanism has been a subject of study, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[4]

Proposed Mechanism of the Biginelli Reaction:

  • Aldehyde-Urea Condensation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is crucial for the subsequent steps.

  • Nucleophilic Attack: The β-ketoester enolizes and acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration to yield the final dihydropyrimidinone product.

Microwave irradiation significantly accelerates this process. The polar intermediates and transition states in the Biginelli reaction strongly absorb microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture. This selective heating of the reactants, rather than the vessel, results in a more homogeneous temperature distribution and avoids the formation of hot spots, which can lead to side product formation.[9] The enhanced reaction rates observed under microwave conditions are a direct consequence of this efficient energy transfer.[12]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea (H+) Urea Urea Urea->Iminium Ketoester β-Ketoester Open_Chain Open-Chain Intermediate Ketoester->Open_Chain + Iminium Ion Iminium->Open_Chain DHPM Dihydropyrimidinone (DHPM) Open_Chain->DHPM Cyclization & Dehydration

Caption: Proposed iminium ion pathway for the Biginelli reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the microwave-assisted synthesis of a representative tetrahydropyrimidine derivative.

Materials and Equipment
  • Reagents:

    • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

    • β-dicarbonyl compound (e.g., ethyl acetoacetate)

    • Urea or thiourea

    • Catalyst (e.g., p-toluenesulfonic acid, zinc triflate, piperidine)[13][14]

    • Solvent (e.g., ethanol, or solvent-free)

    • Recrystallization solvent (e.g., ethanol)

  • Equipment:

    • Dedicated microwave reactor for organic synthesis (e.g., CEM, Anton Paar)

    • Microwave-safe reaction vials with pressure-sealing caps

    • Magnetic stir bars

    • Standard laboratory glassware (beakers, flasks, filtration apparatus)

    • Melting point apparatus

    • Thin Layer Chromatography (TLC) plates and chamber

General Protocol for Microwave-Assisted Biginelli Reaction

The following is a generalized procedure. Specific quantities and reaction parameters may need to be optimized for different substrates.

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the chosen catalyst (e.g., 10 mol%). For solvent-free conditions, proceed directly to the next step. If a solvent is used, add 2-3 mL of ethanol.

  • Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for a specified time (typically 5-15 minutes). The reaction progress can be monitored by TLC.[8][13]

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Add ice-cold water to the reaction mixture to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure tetrahydropyrimidine derivative.[8]

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (e.g., melting point, IR, ¹H NMR, ¹³C NMR).

experimental_workflow A Reactant Mixture Preparation (Aldehyde, Ketoester, Urea, Catalyst) B Microwave Irradiation (Set Temperature, Time, Power) A->B C Cooling and Precipitation (Addition of Cold Water) B->C D Filtration and Washing C->D E Recrystallization for Purification D->E F Characterization (MP, NMR, IR) E->F

Caption: General experimental workflow for microwave-assisted synthesis.

Data Presentation and Interpretation

The efficiency of microwave-assisted synthesis is best illustrated through a comparison with conventional heating methods.

EntryAldehydeCatalystConditionsTimeYield (%)
1Benzaldehydep-TSAConventional Heating (Reflux)4 h65
2Benzaldehydep-TSAMicrowave (100°C)10 min92
34-ChlorobenzaldehydeZn(OTf)₂Conventional Heating (Reflux)5 h60
44-ChlorobenzaldehydeZn(OTf)₂Microwave (120°C)8 min95
54-NitrobenzaldehydePiperidineConventional Heating (Reflux)6 h55
64-NitrobenzaldehydePiperidineMicrowave (120°C)7 min90

Data is representative and compiled from typical results reported in the literature.[10][13][14][15]

The data clearly demonstrates the superiority of microwave irradiation in terms of both reaction time and product yield. The dramatic reduction in reaction time from hours to minutes is a consistent advantage of MAOS.[10] Moreover, the yields are consistently higher, which can be attributed to the reduced formation of byproducts due to the shorter reaction times and more uniform heating.[2]

Safety and Troubleshooting

Safety Precautions:

  • Always use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure that the reaction vials are properly sealed to prevent leakage and potential explosions under pressure.

  • Do not exceed the recommended fill volume for the reaction vials.

Troubleshooting:

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature.
Inappropriate catalystScreen different acid or base catalysts.
Substrate reactivityElectron-withdrawing or -donating groups on the aldehyde can affect reactivity. Optimize conditions accordingly.
Byproduct Formation Temperature too highLower the reaction temperature.
Reaction time too longReduce the irradiation time.
Difficulty in Crystallization Impurities presentEnsure thorough washing of the crude product. Consider purification by column chromatography.
Incorrect solventTry different recrystallization solvents or solvent mixtures.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of tetrahydropyrimidine derivatives.[6] This technology offers a green, efficient, and rapid alternative to conventional methods, providing researchers with a powerful tool for the synthesis of these medicinally important compounds.[1] The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of MAOS in their research and development endeavors.

References

Green Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biginelli Reaction in a Modern, Greener Context

The compound Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, often referred to as dihydropyrimidinones (DHPMs), are of significant interest to the pharmaceutical industry. These scaffolds are integral to a variety of biologically active molecules, exhibiting properties such as antiviral, antibacterial, anti-inflammatory, and antihypertensive activities.[1][2] Historically, the synthesis of this core structure is achieved through the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and urea.[3][4]

The classical Biginelli reaction, however, often requires harsh acidic conditions, long reaction times, and utilizes volatile organic solvents, leading to moderate yields and significant environmental concerns.[1][5] This guide provides detailed protocols for several green and efficient synthetic methodologies that address these limitations. By leveraging alternative energy sources and eco-friendly catalysts, these methods offer significant advantages in terms of yield, reaction time, and sustainability.[6]

Core Chemistry: The Biginelli Reaction Mechanism

The synthesis of this compound is a classic example of a multicomponent reaction. The generally accepted mechanism under acidic catalysis proceeds through several key steps which are outlined below. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

Biginelli_Mechanism A Aldehyde + Urea B Acylimine Intermediate A->B Condensation D Michael Addition Adduct B->D C Ethyl Acetoacetate (Enol form) C->D Michael Addition E Cyclization & Dehydration D->E Intramolecular Condensation F Final Product: This compound E->F Tautomerization

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Green Synthetic Approaches & Protocols

This section details several field-proven green methodologies for the synthesis of the target compound. Each protocol is designed to be self-validating, with explanations for key experimental choices.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides rapid and uniform heating, dramatically accelerating reaction rates and often leading to cleaner reactions with higher yields compared to conventional heating.[5][7][8]

Causality: The direct interaction of microwaves with the polar molecules in the reaction mixture leads to efficient energy transfer and localized superheating, which overcomes the activation energy barrier more effectively than conventional heating methods.

Protocol:

  • Reagents: Aromatic aldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol), Potassium tert-butoxide (0.2 mmol), and Ethanol (5 mL).

  • Procedure:

    • Combine the aldehyde, ethyl acetoacetate, urea, and potassium tert-butoxide in a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar.

    • Add 5 mL of ethanol and cap the vessel.

    • Place the vessel in a monomode microwave reactor.[9]

    • Irradiate the mixture at 800 W for 2-4 minutes.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction vessel to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The solid product will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.

MAOS_Workflow start Start step1 Mix Reactants & Catalyst in Microwave Vessel start->step1 step2 Add Ethanol step1->step2 step3 Microwave Irradiation (2-4 min, 800W) step2->step3 step4 Cool to RT step3->step4 step5 Precipitate in Ice Water step4->step5 step6 Filter & Recrystallize step5->step6 end Pure Product step6->end

Caption: Workflow for Microwave-Assisted Synthesis.

Ultrasound-Assisted Synthesis (Sonochemistry)

The use of high-frequency ultrasound waves induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating the reaction.[4][10][11]

Causality: Sonication provides the activation energy through physical means, creating highly reactive surfaces and promoting efficient mixing, which is particularly effective for heterogeneous and viscous reaction mixtures.[11]

Protocol:

  • Reagents: Aromatic aldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea (10 mmol), Recycled aluminum foil (0.4 g, as a Lewis acid catalyst source), and 1 drop of concentrated HCl.[4]

  • Procedure:

    • In a 25 mL Borosil beaker, combine the aldehyde, ethyl acetoacetate, urea, and small pieces of discarded aluminum foil.

    • Add a single drop of concentrated HCl.

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture at a frequency of 45 kHz at ambient temperature.[12]

    • Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.

    • Upon completion, add 15 mL of ethyl acetate to the mixture and stir.

    • Filter the solution to remove the catalyst.

    • Cool the filtrate in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.

Solvent-Free Mechanochemical Synthesis (Grindstone Chemistry)

This method eliminates the need for solvents, aligning perfectly with the principles of green chemistry. The reaction is initiated by the mechanical energy generated through grinding the reactants together.[13][14]

Causality: Grinding increases the surface area of the solid reactants and generates localized heat through friction, providing the necessary energy for the reaction to proceed. The absence of a solvent simplifies workup and reduces waste.[6]

Protocol:

  • Reagents: Aromatic aldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.17 mmol), and 4 drops of ortho-phosphoric acid.[15]

  • Procedure:

    • Place the aldehyde, ethyl acetoacetate, and urea in a glass mortar.

    • Add four drops of ortho-phosphoric acid.

    • Grind the mixture vigorously with a pestle for approximately 30 minutes at room temperature.[15] The mixture will likely become a paste.

    • After grinding, let the mixture stand for 15 minutes.

    • Pour the resulting paste into a beaker containing 50 mL of cold water and stir.

    • A solid precipitate will form. Collect the product by vacuum filtration.

    • Wash the solid thoroughly with water and then ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough without further recrystallization.

Comparative Data of Green Synthesis Methods

MethodTypical CatalystSolventTimeYield (%)Key AdvantagesReference
Microwave-Assisted Potassium tert-butoxideEthanol2-4 min90-96%Extremely fast, high yields, clean reaction[6][7]
Ultrasound-Assisted Al foil / HClNone / Ethyl Acetate15-30 min85-95%Energy efficient, rapid, simple setup[4][11]
Mechanochemical Ortho-phosphoric acidSolvent-Free~30 min~92%No solvent, simple, minimal waste[15]
Ionic Liquid Catalysis [C2O2BBTA][TFA]Solvent-Free~40 min92-96%Reusable catalyst, high yields[16]
Bio-catalysis Punica granatum peelSolvent-Free5-10 min88-98%Inexpensive, natural, and mild catalyst[17]

Conclusion and Future Outlook

The green synthesis of this compound via the Biginelli reaction is not only feasible but also highly efficient. Methods employing microwave irradiation, ultrasound, and mechanochemistry offer substantial improvements over classical protocols by reducing reaction times, minimizing waste, and often increasing product yields. The exploration of biodegradable and reusable catalysts, such as fruit peels or ionic liquids, further enhances the environmental credentials of this important transformation.[1][17] For researchers and professionals in drug development, adopting these green protocols can streamline the synthesis of DHPM libraries, accelerating the discovery of new therapeutic agents while adhering to the principles of sustainable chemistry.

References

The Cornerstone of Dihydropyrimidinone Synthesis: A Guide to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its Analogs as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Biginelli Reaction in Modern Drug Discovery

The 1,2,3,4-tetrahydropyrimidine scaffold, specifically its 2-oxo-5-carboxylate derivatives, represents a privileged structure in medicinal chemistry. First reported by Italian chemist Pietro Biginelli in 1893, the one-pot synthesis of these dihydropyrimidinones (DHPMs) is a classic multicomponent reaction that has seen a remarkable resurgence in recent decades.[1][2] The core structure is a key pharmacophore found in a multitude of biologically active compounds, including potent calcium channel blockers, antihypertensive agents, and α-1a-antagonists.[1][3]

This enduring relevance stems from the structural and functional versatility of the DHPM core. It serves as a rigid scaffold that can be readily functionalized at several positions, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets. Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and, more commonly, its C4-substituted analogs, are not merely synthetic curiosities but are pivotal intermediates in the construction of complex pharmaceutical agents.[3] Their stability and reactivity make them ideal starting points for further chemical modifications, enabling the exploration of diverse chemical pathways in the quest for novel therapeutics.[3]

This guide provides an in-depth look at the synthesis, mechanism, and application of a representative DHPM, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. We will delve into the causality behind the experimental choices in its synthesis via the Biginelli reaction and demonstrate its utility as a foundational building block in pharmaceutical research.

The Biginelli Reaction: Mechanism and Rationale

The Biginelli reaction is a powerful one-pot, three-component condensation reaction that combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea).[1] The reaction is typically catalyzed by a Brønsted or Lewis acid. Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing side products.

Reaction Mechanism Pathway

The most widely accepted mechanism proceeds through several key steps, initiated by acid catalysis:[1]

  • Aldehyde-Urea Condensation : The reaction begins with the acid-catalyzed condensation of the aldehyde (e.g., benzaldehyde) and urea. This is often the rate-determining step and results in the formation of a crucial N-acyliminium ion intermediate.[1][4] The acid catalyst activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the urea.

  • Nucleophilic Addition : The enol form of the β-ketoester (ethyl acetoacetate) then acts as a nucleophile, attacking the electrophilic N-acyliminium ion.[4] This step forms the carbon-carbon bond that establishes the backbone of the final product.

  • Cyclization and Dehydration : The final steps involve an intramolecular nucleophilic attack by the free amine group of the urea moiety onto the ketone carbonyl of the former β-ketoester.[4] This ring-closure is followed by a dehydration step, which eliminates a molecule of water and forms the stable dihydropyrimidine ring.[1]

Biginelli_Mechanism

Fig. 1: Biginelli Reaction Mechanism

The choice of catalyst is critical. Strong Brønsted acids like HCl can lead to side reactions, whereas Lewis acids such as copper(II) chloride or lanthanide triflates are often milder and can give higher yields under solvent-free conditions.[5][6] The solvent, typically a protic solvent like ethanol, facilitates proton transfer and helps to solubilize the reactants.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes a classic, acid-catalyzed Biginelli condensation. The selection of benzaldehyde, ethyl acetoacetate, and urea is foundational for producing a wide array of pharmacologically relevant C4-aryl DHPMs.[7]

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ethanol (95%, 25 mL)

  • Concentrated Hydrochloric Acid (HCl, 0.5 mL)

  • Magnetic stirrer and hotplate

  • Round-bottom flask (100 mL) with reflux condenser

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

  • Reaction Setup : To a 100 mL round-bottom flask, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and 25 mL of 95% ethanol.[8]

  • Catalysis : While stirring, carefully add 0.5 mL of concentrated HCl to the reaction mixture.[8] The acid acts as a catalyst, protonating the aldehyde to initiate the reaction cascade.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Precipitation : After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to induce precipitation of the product.[8]

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.[7]

  • Washing : Wash the collected precipitate with a small amount of cold 95% ethanol (~10 mL) to remove unreacted starting materials and soluble impurities.[7][8]

  • Drying & Purification : Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from hot ethanol to yield white crystals.[7]

Protocol_Workflow

Fig. 2: Synthesis Workflow
Protocol 2: Saponification and Further Functionalization

The ethyl ester at the C5 position is a versatile handle for further modification. Saponification (hydrolysis of the ester) to the corresponding carboxylic acid allows for the creation of amide libraries, a common strategy in drug development to modulate solubility, cell permeability, and target binding.[9]

Materials:

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2.60 g, 10 mmol)

  • 10% Alcoholic Sodium Hydroxide (NaOH) solution (50 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Saponification : In a round-bottom flask, reflux the starting DHPM (10 mmol) with 50 mL of 10% alcoholic NaOH for 1 hour.[9]

  • Acidification : After cooling the reaction mixture, carefully acidify it with concentrated HCl until a precipitate forms.[9]

  • Isolation : Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.[9]

  • Amide Coupling (Example) : The resulting carboxylic acid can be converted to an acid chloride using thionyl chloride and subsequently reacted with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[9][10]

Data Presentation: Characterization of a Representative DHPM

Accurate characterization of the synthesized intermediate is paramount for ensuring purity and confirming its structure before proceeding to subsequent synthetic steps. Below is a table summarizing typical analytical data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

ParameterTypical ValueSource
Appearance White to off-white crystalline solid[7]
Melting Point 202-204 °C[7]
Molecular Formula C₁₄H₁₆N₂O₃[7]
Molecular Weight 260.29 g/mol [11]
FT-IR (KBr, cm⁻¹) ~3245 (N-H stretch), ~3115 (N-H stretch), ~1725 (C=O ester), ~1650 (C=O amide), ~1220 (C-O stretch)[12]
¹H NMR (CDCl₃, ppm) δ 8.5-9.2 (s, 1H, NH), δ 7.2-7.4 (m, 5H, Ar-H), δ 6.0-6.2 (s, 1H, NH), δ 5.3-5.4 (s, 1H, CH), δ 4.0-4.1 (q, 2H, OCH₂), δ 2.3 (s, 3H, CH₃), δ 1.1-1.2 (t, 3H, OCH₂CH₃)[11][12]
¹³C NMR (CDCl₃, ppm) δ 165.7 (C=O, ester), δ 153.7 (C=O, urea), δ 146.5, δ 143.7, δ 128.7, δ 127.9, δ 126.6 (Ar-C & C=C), δ 101.2 (C5), δ 59.9 (OCH₂), δ 55.6 (C4), δ 18.5 (CH₃), δ 14.1 (OCH₂CH₃)[12]

Applications in Pharmaceutical Development

The DHPM scaffold is a cornerstone in the synthesis of numerous pharmaceutical agents. The C4-aryl substituted DHPMs, such as the one synthesized in Protocol 1, are particularly significant as they are direct precursors or structural analogs to L-type calcium channel blockers.[7] These drugs, like nifedipine, are widely used to treat hypertension and angina by blocking the influx of calcium into smooth muscle cells, leading to vasodilation.

The structural similarity between DHPMs and the 1,4-dihydropyridine core of drugs like nifedipine is a key reason for their biological activity. This bioisosteric relationship has been extensively exploited in medicinal chemistry.[9] Furthermore, derivatives of this core structure have demonstrated a wide range of other pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][13] The ability to easily generate diverse libraries of DHPMs through the Biginelli reaction makes this intermediate a valuable platform for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound and its C4-substituted analogs are far more than simple heterocyclic compounds; they are foundational intermediates that continue to empower pharmaceutical research. The Biginelli reaction, a testament to the efficiency of multicomponent reactions, provides a robust and versatile route to this important scaffold. By understanding the underlying mechanism and mastering the synthetic protocols, researchers can effectively leverage these intermediates to construct novel and complex molecules with significant therapeutic potential. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals engaged in the dynamic field of drug development, underscoring the enduring legacy and future promise of this remarkable chemical entity.

References

Application Notes and Protocols for the Antidiabetic Screening of Tetrahydropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Potential of Tetrahydropyrimidines in Diabetes Mellitus

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The quest for novel, effective, and safe therapeutic agents is a paramount objective in drug discovery. Tetrahydropyrimidine (THPM) scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including antidiabetic properties.[1][2][3][4][5] Their synthetic tractability allows for the generation of diverse chemical libraries, making them ideal candidates for screening against various molecular targets implicated in the pathophysiology of type 2 diabetes (T2D).

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the preclinical screening of novel tetrahydropyrimidine compounds for their antidiabetic potential. We will delve into the scientific rationale behind target selection, provide detailed, field-proven protocols for key in vitro and in vivo assays, and offer insights into data analysis and interpretation. Our focus is on establishing a robust, self-validating screening cascade to identify and characterize promising lead candidates.

Strategic Approach to Antidiabetic Screening

A logical and tiered screening approach is crucial for the efficient evaluation of a library of tetrahydropyrimidine compounds. This process typically begins with high-throughput in vitro assays against specific molecular targets, followed by more complex cell-based assays, and culminates in in vivo studies using relevant animal models of diabetes. This funneling strategy ensures that only the most promising compounds advance, saving valuable time and resources.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation A Primary Screening: High-Throughput Enzyme Inhibition Assays (DPP-4, α-Glucosidase, SGLT2) B Secondary Screening: Cell-Based Assays (e.g., Glucose Uptake) A->B Active Compounds C Lead Candidate Identification B->C Potent & Efficacious Compounds D Acute Efficacy Models: Oral Glucose Tolerance Test (OGTT) C->D Transition to In Vivo Testing E Chronic Efficacy Models: Chemically-Induced (STZ) or Genetic Diabetic Models D->E Compounds with In Vivo Activity F Preclinical Candidate Selection E->F Efficacious & Safe Compounds

Caption: A generalized workflow for the antidiabetic screening of tetrahydropyrimidine compounds.

In Vitro Screening: Targeting Key Pathways in Glucose Homeostasis

The initial phase of screening focuses on identifying interactions between the tetrahydropyrimidine compounds and key molecular targets involved in glucose metabolism. The selection of these targets is based on established therapeutic strategies for T2D.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Scientific Rationale: DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while also suppressing glucagon release.[9][10] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control with a low risk of hypoglycemia.[6][9] Several tetrahydropyrimidine derivatives have been investigated as DPP-4 inhibitors, making this a primary target for screening.[11][12][13][14][15]

Caption: Mechanism of action of DPP-4 inhibitors.

Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol is adapted from standard fluorometric assays for DPP-4 activity.

Materials:

  • Human recombinant DPP-4

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • DPP-4 inhibitor (positive control): Sitagliptin or Vildagliptin

  • Assay Buffer: Tris-HCl (pH 7.5)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Test Tetrahydropyrimidine Compounds (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (e.g., Sitagliptin) in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or positive control

    • Human recombinant DPP-4 solution

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16][17][18]

Parameter Typical Concentration/Value
Human recombinant DPP-41-5 ng/well
Gly-Pro-AMC10-50 µM
Sitagliptin (Positive Control)1 nM - 10 µM
Test Compound Concentration Range0.1 nM - 100 µM (or as appropriate)
α-Glucosidase Inhibition

Scientific Rationale: α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[19][20] Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the postprandial glucose excursion.[21][22] This is a well-established therapeutic strategy for managing T2D, and some tetrahydropyrimidine derivatives have been reported to exhibit α-glucosidase inhibitory activity.[3][4]

Protocol: Chromogenic α-Glucosidase Inhibition Assay

This protocol is based on the widely used p-nitrophenyl-α-D-glucopyranoside (pNPG) method.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Positive Control: Acarbose

  • Phosphate Buffer (pH 6.8)

  • Sodium Carbonate (Na₂CO₃) solution

  • 96-well clear, flat-bottom microplates

  • Microplate reader (405 nm)

  • Test Tetrahydropyrimidine Compounds (dissolved in DMSO)

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds and Acarbose in phosphate buffer. Prepare the α-glucosidase solution in the same buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Phosphate Buffer

    • Test compound or positive control

    • α-Glucosidase solution

  • Pre-incubation: Mix and incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the pNPG substrate to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding Na₂CO₃ solution to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[16][17][18]

Parameter Typical Concentration/Value
α-Glucosidase0.1-0.5 U/mL
pNPG1-5 mM
Acarbose (Positive Control)1 µM - 1 mM
Test Compound Concentration Range1 µg/mL - 1000 µg/mL (or as appropriate)
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition

Scientific Rationale: SGLT2 is a high-capacity, low-affinity glucose transporter located in the proximal convoluted tubule of the kidney, responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the circulation.[23][24][25][26] Inhibition of SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[27] This mechanism also offers the ancillary benefits of weight loss and blood pressure reduction.

G cluster_0 Kidney Proximal Tubule Glomerular Filtrate (contains Glucose) Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Glomerular Filtrate (contains Glucose)->SGLT2 Glucose enters tubule cell via Bloodstream Bloodstream SGLT2->Bloodstream Glucose reabsorbed into Urinary Excretion Urinary Excretion SGLT2->Urinary Excretion Glucose remains in filtrate for Tetrahydropyrimidine Compound Tetrahydropyrimidine Compound Tetrahydropyrimidine Compound->SGLT2 inhibits

Caption: Mechanism of action of SGLT2 inhibitors.

Protocol: Cell-Based Fluorescent Glucose Uptake Assay for SGLT2 Inhibition

This protocol utilizes a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake in cells expressing SGLT2.[28][29][30][31][32]

Materials:

  • Human kidney 2 (HK-2) cells (endogenously express SGLT2) or a stable cell line overexpressing human SGLT2 (e.g., HEK293-hSGLT2)

  • Fluorescent glucose analog: 2-NBDG

  • Positive Control: Dapagliflozin or Canagliflozin

  • Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with NaCl)

  • Sodium-free buffer (e.g., Krebs-Ringer-HEPES with choline chloride replacing NaCl)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or a high-content imaging system

  • Test Tetrahydropyrimidine Compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed HK-2 or HEK293-hSGLT2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Cell Washing: Gently wash the cells twice with sodium-free buffer.

  • Pre-incubation with Compounds: Pre-incubate the cells with the test compounds or positive control in either sodium-containing buffer (for total uptake) or sodium-free buffer (for non-SGLT mediated uptake) for 15-30 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well and incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Aspirate the medium and wash the cells three times with ice-cold sodium-free buffer.

  • Fluorescence Measurement: Add a suitable buffer (e.g., PBS) and measure the intracellular fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

  • Data Analysis:

    • Calculate SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer.

    • Determine the percentage of inhibition of SGLT2-mediated glucose uptake for each compound concentration.

    • Calculate the IC₅₀ value from the dose-response curve.[16][18][33][34]

Parameter Typical Concentration/Value
Cell DensityConfluent monolayer
2-NBDG50-200 µM
Dapagliflozin (Positive Control)1 nM - 10 µM
Test Compound Concentration Range0.1 nM - 100 µM (or as appropriate)

In Vivo Evaluation: Assessing Efficacy in a Physiological Context

Compounds that demonstrate promising activity in in vitro assays should be advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism setting.

Streptozotocin (STZ)-Induced Diabetic Rodent Model

Scientific Rationale: Streptozotocin (STZ) is a chemical that is selectively toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[35] This model is widely used to induce a state that mimics type 1 diabetes, but with modifications (e.g., combination with a high-fat diet), it can also be used to model aspects of type 2 diabetes.[36] It is a robust and well-characterized model for the initial assessment of the glucose-lowering effects of novel compounds.

Protocol: Induction of Diabetes and Oral Glucose Tolerance Test (OGTT)

Animal Model: Male Wistar rats or C57BL/6 mice.

Induction of Diabetes:

  • Acclimatize animals for at least one week.

  • Fast the animals for 4-6 hours.

  • Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

  • Administer a single intraperitoneal (i.p.) injection of STZ (dose to be optimized, typically 40-60 mg/kg for rats, 150-200 mg/kg for mice for a type 1 model; lower, multiple doses can also be used).

  • Provide animals with 10% sucrose water for 24 hours post-injection to prevent hypoglycemia.

  • Monitor blood glucose levels 48-72 hours post-injection and subsequently. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and are used for further studies.

Oral Glucose Tolerance Test (OGTT):

  • Fast diabetic animals overnight (12-16 hours).

  • Record the baseline blood glucose level (t=0).

  • Administer the test tetrahydropyrimidine compound or vehicle orally.

  • After a set time (e.g., 30 or 60 minutes), administer an oral glucose gavage (2 g/kg).

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot blood glucose levels against time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion.

    • Compare the AUC of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A significant reduction in AUC indicates improved glucose tolerance.

Parameter Typical Value
STZ Dose (Rat, single i.p.)40-60 mg/kg
STZ Dose (Mouse, single i.p.)150-200 mg/kg
Glucose Load (OGTT)2 g/kg body weight
Fasting Period (OGTT)12-16 hours
Alternative In Vivo Models

While the STZ model is a valuable primary screening tool, it is important to consider its limitations. For a more comprehensive evaluation, especially for compounds targeting insulin resistance, other models should be considered.[36][37]

  • Genetic Models:

    • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human T2D.[38]

    • Zucker Diabetic Fatty (ZDF) Rats: These rats also exhibit obesity and insulin resistance due to a leptin receptor mutation.[38]

    • Goto-Kakizaki (GK) Rats: A non-obese model of T2D developed through selective breeding for glucose intolerance.[38]

  • Diet-Induced Models:

    • High-Fat Diet (HFD)-Fed Rodents: Feeding rodents a diet rich in fat induces obesity, insulin resistance, and hyperglycemia, providing a model that reflects the influence of diet in human T2D.[38]

Structure-Activity Relationship (SAR) Insights

As you screen your library of tetrahydropyrimidine compounds, it is crucial to build a structure-activity relationship (SAR) model. This involves correlating the structural modifications of the compounds with their biological activity. For instance, in the context of DPP-4 inhibition, studies have shown that specific substitutions on the tetrahydropyrimidine ring can significantly impact potency.[11][12][13][14] Maintaining a database of structures and their corresponding IC₅₀ values will enable you to identify key pharmacophores and guide the synthesis of more potent and selective analogs.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the systematic screening of tetrahydropyrimidine compounds for their antidiabetic potential. By employing a tiered approach that begins with targeted in vitro assays and progresses to relevant in vivo models, researchers can efficiently identify and characterize novel drug candidates. A thorough understanding of the underlying biological mechanisms, coupled with rigorous experimental design and data analysis, is essential for the successful development of the next generation of antidiabetic therapies.

References

Application Notes & Protocols: Evaluating the Antioxidant Properties of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the antioxidant potential of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs, a class of compounds commonly known as dihydropyrimidinones (DHPMs) or Biginelli compounds. Recognizing that no single method can fully encapsulate the multifaceted nature of antioxidant activity, we present a multi-assay approach. This document details the mechanistic basis and step-by-step protocols for three widely adopted chemical assays—DPPH, ABTS, and FRAP—and a cell-based method, the Cellular Antioxidant Activity (CAA) assay, to provide a more biologically relevant assessment. The causality behind experimental choices is explained, empowering researchers to not only execute the protocols but also to interpret the resulting data with confidence and build robust structure-activity relationship (SAR) models.

Scientific Foundation: Why Dihydropyrimidinones as Antioxidants?

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Antioxidants mitigate this damage by neutralizing free radicals.[2][3]

The dihydropyrimidinone (DHPM) scaffold, the core of this compound, is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[4][5] Its potential as an antioxidant is rooted in its chemical architecture. The radical scavenging ability of DHPMs can be attributed to the presence of labile hydrogen atoms on the nitrogen atoms (N1 and N3) and the stability of the resulting radical through the conjugated system.[4]

The antioxidant capacity of these analogs is highly dependent on the nature and position of substituents on the aryl ring at the C4 position and other modifications to the core structure. For instance, compounds bearing hydroxyl (-OH) or methoxy (-OCH3) groups on the phenyl ring often exhibit significant antioxidant activity.[4][6] Therefore, a systematic evaluation of a library of analogs is crucial for identifying lead compounds.

A Multi-Mechanistic Approach to Evaluation

Antioxidants can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7]

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion (R:⁻), which is then typically protonated by the solvent.

Because different antioxidants may act through different mechanisms and against different types of radicals, a panel of assays based on both HAT and SET mechanisms is essential for a comprehensive assessment.[8]

G cluster_0 Antioxidant Mechanisms cluster_1 Hydrogen Atom Transfer (HAT) cluster_2 Single Electron Transfer (SET) A Antioxidant (AH) HAT_Quenched Quenched Radical (RH) A->HAT_Quenched H• donation HAT_Radical Antioxidant Radical (A•) A->HAT_Radical SET_Cation Antioxidant Cation (AH•⁺) A->SET_Cation e⁻ donation R Free Radical (R•) R->HAT_Quenched SET_Anion Radical Anion (R:⁻) R->SET_Anion

Caption: Core mechanisms of free radical scavenging by antioxidant compounds.

In Vitro Chemical Assays: The First Line of Screening

Chemical assays are rapid, cost-effective, and highly reproducible methods for initial screening of large libraries of compounds.[9] We will focus on the three most common and complementary assays: DPPH (predominantly SET), ABTS (mixed HAT and SET), and FRAP (purely SET).[7][8][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, neutralizing it.[11] This process results in a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[11][12] The degree of discoloration is directly proportional to the scavenging activity.[11]

Protocol: This protocol is optimized for a 96-well microplate format.

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh and kept in an amber bottle or covered in foil.[13] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[11]

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve the synthesized DHPM analogs in a suitable solvent (e.g., DMSO, methanol, or ethanol) to create a high-concentration stock.

    • Serial Dilutions: Prepare a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using the same solvent.

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[13]

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of test compounds or the positive control to their respective wells.

    • For the blank (control) well, add 100 µL of the solvent (e.g., methanol) instead of the test compound.[11]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula:[11] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where: A_control = Absorbance of the blank (DPPH solution + solvent) A_sample = Absorbance of the test compound/control + DPPH solution

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % scavenging activity against the compound concentrations and using linear regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[14] The reduction of ABTS•+ by the antioxidant causes decolorization, which is measured by the decrease in absorbance at 734 nm.[14][15] This method is applicable to both hydrophilic and lipophilic compounds.[14]

Protocol: This protocol is optimized for a 96-well microplate format.

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of K₂S₂O₈ in 5 mL of deionized water.

    • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][16] This activates the ABTS.

    • ABTS•+ Working Solution: Before the assay, dilute the activated ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds & Positive Control (Trolox): Prepare stock solutions and serial dilutions as described in the DPPH protocol.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of test compounds or Trolox standard to their respective wells.

    • For the control well, add 10 µL of the solvent.

    • Mix gently and incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage inhibition is calculated similarly to the DPPH assay.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage inhibition against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve and is usually expressed as µmol of Trolox equivalents per gram or µmol of the test compound.[14]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium (pH 3.6).[7][10] The change in absorbance at 593 nm is proportional to the total reducing power of the antioxidant.[7][17]

Protocol: This protocol is optimized for a 96-well microplate format.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[18]

    • Test Compounds & Standard (FeSO₄·7H₂O): Prepare stock solutions of test compounds. For the standard curve, prepare a series of ferrous sulfate concentrations (e.g., 100 to 2000 µM) in deionized water.

  • Assay Procedure:

    • Add 180 µL of the freshly prepared FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard, or solvent (for the blank) to the appropriate wells.

    • Mix and incubate the plate at 37°C for 15-30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the test samples is determined from this standard curve and expressed as µM of Fe(II) equivalents.

G cluster_workflow General In Vitro Assay Workflow prep Prepare Reagents: - Radical Solution (DPPH/ABTS) or FRAP Reagent - Test Compound Dilutions - Positive Control Dilutions plate Plate Setup (96-well): - Add Reagents - Add Test Compounds/Controls prep->plate incubate Incubate: - Specific time and temperature - Protect from light (DPPH/ABTS) plate->incubate read Read Absorbance: - DPPH: ~517 nm - ABTS: ~734 nm - FRAP: ~593 nm incubate->read calc Calculate Results: - % Inhibition - IC50 or TEAC/FRAP Value read->calc

Caption: A generalized workflow for chemical antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay: A Step Towards Biological Relevance

While chemical assays are invaluable for initial screening, they do not account for crucial biological factors like cell uptake, distribution, and metabolism.[9][19] The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment.[19][20]

Principle: The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. ROS, generated by a radical initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[19] An effective antioxidant will enter the cell and quench the ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[21]

Protocol: This protocol uses adherent cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom plate.

  • Cell Culture and Seeding:

    • Culture cells to ~80% confluency in appropriate media.

    • Seed 60,000 cells per well in a 96-well black plate and culture until they are 90-100% confluent (typically 24 hours).[20]

  • Reagent Preparation:

    • Test Compounds & Positive Control (Quercetin): Prepare dilutions in serum-free cell culture media.

    • DCFH-DA Probe Solution (50 µM): Prepare a working solution of DCFH-DA in serum-free media.

    • Radical Initiator (AAPH) Solution: Prepare a working solution of AAPH in serum-free media.

  • Assay Procedure:

    • Gently remove the culture media from the confluent cell plate and wash the cells once with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 50 µL of the test compound or Quercetin standard dilutions to the appropriate wells.

    • Add 50 µL of the DCFH-DA probe solution to all wells.[19]

    • Incubate the plate at 37°C in a CO₂ incubator for 60 minutes.[19]

    • Remove the solution and gently wash the cells three times with DPBS.[19]

    • To initiate the reaction, add 100 µL of the AAPH solution to all wells.[22]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 60 minutes. (Excitation: ~485 nm, Emission: ~538 nm).[22]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each well from the kinetic fluorescence data.

    • The percent inhibition is calculated as: % Inhibition = [ 1 - (AUC_sample / AUC_control) ] x 100

    • Results are often expressed in CAA units , where one unit is equivalent to the activity of 1 µmol of Quercetin.

G cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow seed Seed Adherent Cells in 96-well Plate treat Treat Cells: - Test Compound - DCFH-DA Probe seed->treat wash1 Wash Cells (x3) treat->wash1 induce Induce Oxidative Stress (Add AAPH Radical Initiator) wash1->induce read Kinetic Fluorescence Reading (1 hour at 37°C) induce->read calc Calculate Results: - Area Under Curve (AUC) - % Inhibition / CAA Units read->calc

Caption: Workflow for assessing antioxidant potential in a cellular context.

Data Presentation and Interpretation

For effective comparison and SAR analysis, quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical Antioxidant Activity Data for DHPM Analogs

Compound IDR-Group (at C4-Aryl)DPPH IC50 (µM)ABTS TEAC (µmol TE/µmol)FRAP Value (µM Fe(II) Eq.)CAA Value (µmol QE/µmol)
Parent -H> 2000.151100.05
Analog-1 4-OH25.42.1018501.85
Analog-2 4-OCH₃48.91.5512401.10
Analog-3 3,4-diOH15.83.5029803.15
Analog-4 4-Cl85.20.453500.20
Ascorbic Acid Positive Control18.51.982100N/A
Trolox Positive Control22.11.00 (by definition)1950N/A
Quercetin Positive Control12.34.1035001.00 (by definition)

Interpretation Insights:

  • Strong Correlation: A compound that performs well across all three chemical assays (e.g., Analog-3) likely possesses robust radical scavenging and reducing capabilities.

  • Structure-Activity Relationship: The data in Table 1 suggests that hydroxyl groups, especially in combination (catechol moiety in Analog-3), significantly enhance antioxidant activity compared to the unsubstituted parent compound. A methoxy group (Analog-2) also confers activity, though less than a hydroxyl group. An electron-withdrawing group like chlorine (Analog-4) shows a much weaker effect.

  • Biological Relevance: A high CAA value (e.g., Analog-1 and Analog-3) is a strong indicator that the compound can penetrate cell membranes and exert its antioxidant effect in a biological environment. Discrepancies between chemical and cellular assays can provide valuable insights into a compound's bioavailability and metabolism.

By employing this structured, multi-assay approach, researchers can confidently characterize the antioxidant profiles of novel this compound analogs, paving the way for the development of new therapeutic agents to combat oxidative stress-related diseases.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Tetrahydropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Microbiological Assessment of Tetrahydropyrimidines

Tetrahydropyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and, notably, antimicrobial and antifungal properties.[1] Their structural versatility allows for the synthesis of a wide array of derivatives, making them a promising scaffold for the development of novel therapeutic agents to combat the growing threat of antimicrobial resistance.[2]

The effective evaluation of these novel tetrahydropyrimidine compounds necessitates a systematic and rigorous approach to antimicrobial and antifungal testing. This guide provides a comprehensive overview of the essential in vitro assays, from initial screening to more in-depth mechanistic studies. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to impart a deeper understanding of the scientific rationale behind the experimental choices, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals. A crucial initial step for any of these assays is ensuring the solubility and stability of the test compounds, as poor aqueous solubility can significantly impact the accuracy of biological evaluations.[3]

Part 1: Primary Screening Assays for Antimicrobial and Antifungal Activity

The initial assessment of novel tetrahydropyrimidine compounds typically involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] Two widely accepted methods for MIC determination are the broth microdilution and disk diffusion assays, standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Broth Microdilution Assay: A Quantitative Approach

The broth microdilution method is a quantitative assay that provides a precise MIC value.[7] This technique involves preparing serial dilutions of the tetrahydropyrimidine compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.[8]

Causality Behind Experimental Choices:

  • Quantitative Data: This method is preferred for obtaining a numerical MIC value, which is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.

  • High-Throughput Potential: The 96-well plate format allows for the simultaneous testing of multiple compounds and concentrations, making it suitable for screening libraries of tetrahydropyrimidine derivatives.

  • Standardization: Adherence to CLSI M07 or equivalent guidelines ensures inter-laboratory reproducibility and comparability of results.[9]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Tetrahydropyrimidine compound stock solution (typically in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative (growth) and sterility controls

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the tetrahydropyrimidine compound in the appropriate broth directly in the 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells. The sterility control well receives broth only.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Self-Validating System:

  • Quality Control Strains: Concurrently test standard quality control strains with known MIC ranges (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) to validate the assay's accuracy and reproducibility.[4][10][11]

  • Controls: The growth control (no compound) must show turbidity, and the sterility control (no inoculum) must remain clear. The positive control antibiotic should yield an MIC within its established range.

Disk Diffusion Assay: A Qualitative Screening Tool

The disk diffusion assay is a qualitative method that provides a preliminary assessment of a compound's antimicrobial activity.[6] It involves placing a paper disk impregnated with a known concentration of the tetrahydropyrimidine compound onto an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[12]

Causality Behind Experimental Choices:

  • Simplicity and Cost-Effectiveness: This method is technically simple and requires minimal specialized equipment, making it ideal for initial screening of a large number of compounds.

  • Visual Assessment: The presence and size of the zone of inhibition provide a clear visual indication of antimicrobial activity.

  • Standardization: Following EUCAST or CLSI guidelines ensures consistency and allows for qualitative categorization of susceptibility.[13][14]

Experimental Protocol: Disk Diffusion Assay

Materials:

  • Sterile paper disks (6 mm diameter)

  • Tetrahydropyrimidine compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Disk Preparation: Impregnate sterile paper disks with a defined volume of the tetrahydropyrimidine compound solution and allow them to dry completely.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place the impregnated disks onto the inoculated agar surface, pressing gently to ensure firm contact. Also, apply a positive control antibiotic disk.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is qualitatively correlated with the compound's activity.

Self-Validating System:

  • Quality Control: Use of standard QC strains with established zone diameter ranges for the control antibiotic is mandatory.[15]

  • Confluent Growth: The lawn of microbial growth should be confluent and uniform. If individual colonies are visible, the inoculum was too light, and the test should be repeated.[13]

Assay Type Primary Output Throughput Key Advantage
Broth MicrodilutionQuantitativeMinimum Inhibitory Concentration (MIC)HighPrecise potency determination
Disk DiffusionQualitativeZone of Inhibition DiameterHighSimple and cost-effective screening

Part 2: Secondary and Mechanistic Assays

Following the initial determination of antimicrobial or antifungal activity, a series of secondary assays can be employed to further characterize the properties of promising tetrahydropyrimidine compounds. These assays provide insights into the rate of microbial killing, activity against complex microbial communities, and the potential for toxicity to mammalian cells.

Time-Kill Kinetics Assay: Differentiating Bactericidal and Bacteriostatic Activity

The time-kill kinetics assay provides information on the rate and extent of microbial killing over time.[16] This assay is crucial for determining whether a compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).[17] A compound is generally considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the initial inoculum.[16]

Causality Behind Experimental Choices:

  • Pharmacodynamic Insights: Understanding the killing kinetics is vital for predicting in vivo efficacy and designing dosing regimens.

  • Mechanism of Action Clues: The rate of killing can provide preliminary clues about the compound's mechanism of action. For instance, rapid killing may suggest disruption of the cell membrane.

Experimental Protocol: Time-Kill Kinetics Assay

Materials:

  • Tetrahydropyrimidine compound

  • Standardized mid-logarithmic phase microbial culture

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plate counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Grow the test microorganism to the mid-logarithmic phase and dilute to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Assay Setup: Prepare tubes or flasks containing the broth medium with the tetrahydropyrimidine compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the compound.

  • Inoculation and Incubation: Inoculate each tube with the prepared microbial suspension and incubate in a shaking incubator at the appropriate temperature.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto agar plates to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration.

Self-Validating System:

  • Time Zero (T0) Count: The initial inoculum count at T0 should be consistent across all test conditions.

  • Growth Control: The growth control should exhibit a typical microbial growth curve.

Time_Kill_Assay_Workflow start Prepare Standardized Inoculum (Log Phase) setup Inoculate Broth with Compound at Various MICs (0.5x, 1x, 2x, 4x) & Control start->setup incubate Incubate with Shaking setup->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample plate Perform Serial Dilutions & Plate for CFU Count sample->plate analyze Plot log10 CFU/mL vs. Time plate->analyze interpret Determine Bactericidal vs. Bacteriostatic Activity analyze->interpret

Caption: Workflow of the Time-Kill Kinetics Assay.

Biofilm Disruption Assay: Assessing Activity Against Microbial Communities

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antimicrobial agents.[18] The crystal violet assay is a common method to quantify the ability of a compound to inhibit biofilm formation or disrupt pre-formed biofilms.[19][20]

Causality Behind Experimental Choices:

  • Clinical Relevance: Many chronic infections are associated with biofilms, making antibiofilm activity a highly desirable characteristic for a new antimicrobial agent.

  • Screening Feasibility: The crystal violet assay is a relatively simple and high-throughput method for assessing antibiofilm activity.

Experimental Protocol: Crystal Violet Biofilm Assay

Materials:

  • Tetrahydropyrimidine compound

  • Biofilm-forming microorganism

  • Tryptic Soy Broth (TSB) supplemented with glucose (for some bacteria)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with the microbial culture and the tetrahydropyrimidine compound at various concentrations. Incubate for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent (planktonic) cells.

  • Staining: Add 0.1% crystal violet to each well and incubate for 15-30 minutes at room temperature.[19]

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.[21]

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 590 nm using a microplate reader.[22]

Self-Validating System:

  • Controls: Include a negative control (no compound) to represent maximum biofilm formation and a sterility control (no inoculum).

  • Replicates: Perform the assay with multiple replicates for each condition to ensure statistical validity.

Cytotoxicity Assays: Evaluating the Safety Profile

A critical aspect of drug development is to ensure that a new compound is selectively toxic to microorganisms and has minimal adverse effects on host cells.[23] Cytotoxicity assays are therefore essential to assess the potential toxicity of tetrahydropyrimidine compounds to mammalian cells.[24][25]

2.3.1 MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[26]

2.3.2 LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of cell membrane lysis and cytotoxicity.[25]

Assay Principle Indication
MTTMeasures mitochondrial metabolic activityCell viability and proliferation
LDHMeasures release of lactate dehydrogenaseCell membrane damage/lysis

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydropyrimidine compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the tetrahydropyrimidine compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at approximately 570 nm.

Self-Validating System:

  • Controls: Include untreated cells (100% viability control) and a vehicle control (cells treated with the same concentration of the compound's solvent, e.g., DMSO).

  • Dose-Response Curve: A clear dose-dependent decrease in cell viability should be observed for a cytotoxic compound.

Cytotoxicity_Testing_Flow cluster_0 Initial Screening cluster_1 In-depth Characterization cluster_2 Safety Assessment MIC Determine MIC (Broth Microdilution) TimeKill Time-Kill Assay (Bactericidal/Bacteriostatic) MIC->TimeKill Active Compounds Biofilm Biofilm Disruption Assay MIC->Biofilm Active Compounds Cytotoxicity Cytotoxicity Assays (MTT, LDH) TimeKill->Cytotoxicity Promising Candidates Biofilm->Cytotoxicity Promising Candidates

References

Application Notes and Protocols: Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its Derivatives in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds. These molecules are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1] The core structure of DHPMs is a versatile scaffold that allows for various substitutions, leading to a wide range of pharmacological and agrochemical properties. In agriculture, pyrimidine derivatives are explored for their potential as herbicides, fungicides, and plant growth regulators.[2][3] This document provides a detailed guide to the synthesis, potential applications, and experimental evaluation of this compound and its analogs in an agricultural context.

Synthesis via the Biginelli Reaction

The most common and efficient method for synthesizing ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates is the Biginelli reaction. This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea).[4][5] The reaction is typically catalyzed by an acid.[6]

Reaction Mechanism

The mechanism of the Biginelli reaction is a sequence of bimolecular reactions. A widely accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the ethyl acetoacetate enol form to the iminium ion. The final step is a cyclization and dehydration to yield the dihydropyrimidinone ring.[7]

Visualizing the Biginelli Reaction Workflow

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Process Aldehyde Aryl Aldehyde OnePot One-Pot Condensation Aldehyde->OnePot EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->OnePot Urea Urea Urea->OnePot Product Ethyl 2-oxo-1,2,3,4- tetrahydropyrimidine -5-carboxylate OnePot->Product AcidCatalyst Acid Catalyst (e.g., HCl) AcidCatalyst->OnePot Catalyzes

Caption: Workflow of the Biginelli reaction for DHPM synthesis.

Protocol 1: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol details the synthesis of a representative derivative of the title compound.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Orthophosphoric acid

  • Ethanol

  • Cold water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine benzaldehyde (1 mmol, 0.106 g), ethyl acetoacetate (1 mmol, 0.130 g), and urea (1.17 mmol, 0.070 g).[8]

  • Add a few drops of orthophosphoric acid as a catalyst.[8]

  • Grind the mixture for approximately 30 minutes at room temperature. The mixture will likely become a paste.

  • After grinding, cool the reaction mixture for 15 minutes.[8]

  • Pour the cooled mixture into 50 mL of cold water. A precipitate should form.[8]

  • Collect the solid precipitate by filtration and wash it with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.[8]

  • The crude product can be purified by recrystallization from ethanol to obtain the final product.[9]

Expected Outcome:

The procedure should yield a white solid product. The yield and melting point should be recorded and compared to literature values.

Compound Molecular Formula Yield Melting Point (°C)
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₆N₂O₃~92%203–204

Data based on a similar synthesis reported in the literature.[8]

Potential Agricultural Applications

Derivatives of this compound show promise in several areas of agricultural chemistry.

Herbicidal Activity

The pyrimidine scaffold is present in some commercial herbicides, and novel pyrimidine derivatives are continuously being investigated for their herbicidal potential.[10][11] A recently discovered mode of action for some herbicidal compounds is the disruption of pyrimidine biosynthesis, specifically targeting the enzyme dihydroorotate dehydrogenase (DHODH).[12] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.[12] Inhibition of DHODH leads to a depletion of pyrimidines, arresting cell growth and ultimately causing plant death.

Herbicide_MoA DHPM DHPM Derivative DHODH Dihydroorotate Dehydrogenase (DHODH) DHPM->DHODH Inhibits Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes Step 4 Pyrimidines Pyrimidines (U, C, T) Pyrimidine_Biosynthesis->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Cell_Growth Cell Growth & Division DNA_RNA->Cell_Growth Plant_Death Plant Death Cell_Growth->Plant_Death Arrested

Caption: Proposed herbicidal mode of action via DHODH inhibition.

Plant Growth Regulation

Certain pyrimidine derivatives have demonstrated significant plant growth regulatory effects, acting similarly to natural phytohormones like auxins and cytokinins.[3][13] These compounds can influence various aspects of plant development, including root and shoot elongation, and the synthesis of photosynthetic pigments.[13][14][15] The specific activity often depends on the nature and position of substituents on the pyrimidine ring.[3]

Protocol 2: Evaluation of Pre-emergent Herbicidal Activity

This protocol outlines a standard method for assessing the pre-emergent herbicidal efficacy of test compounds on model plant species.

Materials:

  • Seeds of monocot (e.g., bentgrass - Agrostis stolonifera) and dicot (e.g., lettuce - Lactuca sativa) weeds.

  • Test compound (this compound derivative).

  • Acetone (for dissolving the test compound).

  • Tween-20 (as a surfactant).

  • Distilled water.

  • Pots or petri dishes with a suitable growth medium (e.g., soil, agar).

  • Growth chamber with controlled light, temperature, and humidity.

  • Commercial herbicide as a positive control (e.g., clomazone, flumioxazin).[10]

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare serial dilutions of the stock solution to achieve the desired test concentrations (e.g., 1 mM, 0.1 mM, 0.01 mM).

  • For each concentration, prepare a spray solution by adding the test compound solution to distilled water containing a small amount of Tween-20 (e.g., 0.1% v/v) to ensure proper wetting.

  • Sow the seeds of the test plant species in pots or petri dishes.

  • Evenly spray the soil surface with the prepared test solutions. A negative control (water with Tween-20) and a positive control (commercial herbicide) should be included.

  • Place the treated pots/dishes in a growth chamber under optimal conditions for germination and growth.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring parameters such as germination rate, shoot length, root length, and overall plant biomass.

  • Calculate the percentage of inhibition for each parameter compared to the negative control.

Data Analysis:

The results can be tabulated to compare the efficacy of different concentrations of the test compound.

Compound Concentration (mM) Germination Inhibition (%) Shoot Length Inhibition (%) Root Length Inhibition (%)
Test Compound1
0.1
0.01
Positive Control(Specify Conc.)
Negative ControlN/A000

Protocol 3: Assessment of Plant Growth Regulatory Activity

This protocol is designed to evaluate the potential of the test compound to promote plant growth.

Materials:

  • Seeds of a model crop plant (e.g., wheat - Triticum aestivum, barley - Hordeum vulgare).[13][16]

  • Test compound.

  • Distilled water.

  • Petri dishes with filter paper or pots with a sterile growth medium.

  • Growth chamber.

  • Plant growth regulator as a positive control (e.g., Indole-3-acetic acid - IAA).[15]

Procedure:

  • Prepare aqueous solutions of the test compound at various low concentrations (e.g., 10⁻⁶ M).[15]

  • Surface sterilize the seeds to prevent microbial contamination.

  • Place a set number of seeds in each petri dish on filter paper moistened with the respective test solutions or plant them in pots and water with the solutions. Include a negative control (distilled water) and a positive control (IAA solution).[16]

  • Incubate the seeds in a growth chamber under controlled conditions.

  • After a defined period (e.g., 2 weeks), measure key growth parameters:

    • Average shoot length (mm)

    • Average root length (mm)

    • Fresh and dry biomass of the seedlings

  • The content of photosynthetic pigments (chlorophylls a, b, and carotenoids) can also be determined spectrophotometrically from leaf extracts as an indicator of plant health.[13]

Data Interpretation:

Compare the growth parameters of plants treated with the test compound to both the negative and positive controls. A significant increase in any of the measured parameters compared to the negative control indicates plant growth-promoting activity. The results can be presented as a percentage increase over the control.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new agricultural chemicals. Their straightforward synthesis via the Biginelli reaction allows for the creation of diverse chemical libraries for screening. The potential for these compounds to act as both herbicides, possibly through the inhibition of pyrimidine biosynthesis, and as plant growth regulators, mimicking natural phytohormones, makes them a compelling area for future research and development. The protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds in an agricultural context.

References

Application and Protocol for the Study of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a Dihydropyrimidine Dehydrogenase (DPD) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the investigation of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a potential inhibitor of dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of pyrimidine bases and fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[1][2][3] Inhibition of DPD is a key strategy to enhance the efficacy and reduce the toxicity of 5-FU-based cancer therapies.[3][4][5] This document outlines the scientific rationale, experimental design, and step-by-step protocols for determining the inhibitory potential of this compound against DPD, including methods for IC50 determination and kinetic analysis.

Introduction: The Significance of Dihydropyrimidine Dehydrogenase (DPD) Inhibition

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is a crucial enzyme in pyrimidine metabolism.[6][7] It catalyzes the NADPH-dependent reduction of uracil and thymine.[2] Critically, DPD is responsible for the rapid degradation of over 80% of the administered dose of the widely used anticancer drug 5-fluorouracil (5-FU).[1][2][7] High DPD activity in tumors can lead to 5-FU resistance, while genetic variations in the DPYD gene causing DPD deficiency can lead to severe, life-threatening toxicity in patients receiving standard doses of 5-FU.[4][6][7]

The development of DPD inhibitors is a clinically important strategy to modulate 5-FU metabolism.[3] By co-administering a DPD inhibitor with 5-FU, it is possible to increase the bioavailability of the drug, enhance its anti-tumor activity, and reduce its conversion to toxic metabolites.[1][4] Several DPD inhibitors, such as eniluracil and gimeracil, have been investigated for this purpose.[1][2]

This compound belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds. DHPMs are structurally related to the natural substrates of DPD and have shown a wide range of biological activities, including potential as anticancer agents.[8] This structural similarity makes this compound a promising candidate for investigation as a DPD inhibitor.

Principle of the DPD Inhibition Assay

The inhibitory activity of this compound against DPD can be determined using an in vitro enzyme assay. The assay measures the rate of DPD-catalyzed conversion of a substrate to its product in the presence and absence of the inhibitor. A common method involves monitoring the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

This protocol describes the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.[9][10][11]

Materials and Reagents

  • Enzyme: Recombinant human dihydropyrimidine dehydrogenase (DPD)

  • Substrate: 5-Fluorouracil (5-FU) or Thymine

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Test Compound: this compound

  • Positive Control: A known DPD inhibitor (e.g., Gimeracil or Eniluracil)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)

  • Solvent for Compounds: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

    • 96-well UV-transparent microplates

    • Standard laboratory pipettes and consumables

    • Thermostated water bath or incubator

Experimental Protocols

Preparation of Stock Solutions
  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 1 mM DTT. Store at 4°C.

  • DPD Enzyme Stock Solution: Reconstitute the lyophilized recombinant human DPD in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in assay buffer. Determine the exact concentration spectrophotometrically using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm. Aliquot and store at -20°C, protected from light.

  • 5-FU Substrate Stock Solution: Prepare a 10 mM stock solution of 5-FU in assay buffer.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stock Solution: Prepare a 10 mM stock solution of Gimeracil (or another known DPD inhibitor) in 100% DMSO.

Protocol for IC50 Determination

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform a serial dilution of the 10 mM stock solution of this compound in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 0.1 µM).

    • Repeat the serial dilution for the positive control inhibitor.

    • These DMSO solutions will be further diluted in the assay mixture. The final concentration of DMSO in the assay should be kept constant and low (e.g., ≤1%).

  • Set up the Assay Plate:

    • Blank Wells (No Enzyme): Add 180 µL of assay buffer and 10 µL of NADPH working solution.

    • Control Wells (100% Enzyme Activity): Add 170 µL of assay buffer, 10 µL of DPD working solution, and 10 µL of NADPH working solution.

    • Test Wells: Add 168 µL of assay buffer, 2 µL of the corresponding inhibitor dilution in DMSO, 10 µL of DPD working solution, and 10 µL of NADPH working solution.

    • Positive Control Wells: Add 168 µL of assay buffer, 2 µL of the corresponding positive control dilution in DMSO, 10 µL of DPD working solution, and 10 µL of NADPH working solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of the 5-FU substrate working solution to all wells (except the blank).

    • The final concentrations in the 200 µL reaction volume should be, for example: 50 µM 5-FU, 100 µM NADPH, and the desired range of inhibitor concentrations. The DPD concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • Measure Absorbance:

    • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in a kinetic mode for 15-20 minutes, taking readings every 30-60 seconds.

Data Analysis
  • Calculate the Initial Reaction Velocity (V₀):

    • For each well, determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • The percent inhibition for each inhibitor concentration is calculated using the following formula:

      where V₀_inhibitor is the initial velocity in the presence of the inhibitor, and V₀_control is the initial velocity of the control (enzyme without inhibitor).

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[9][12]

Representative Data and Visualization

Inhibitory Potency of this compound

The following table presents hypothetical, yet plausible, data for the inhibitory activity against human DPD.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compound Human DPDTBDCompetitive
Gimeracil (Positive Control)Human DPD~0.1Competitive
Eniluracil (Positive Control)Human DPD~1.0Competitive

TBD: To be determined by the described protocol. The inhibition type is hypothesized based on the structural similarity to the endogenous substrate.

Visualizing the DPD Metabolic Pathway and Inhibition

DPD_Pathway cluster_0 DPD-Catalyzed Catabolism cluster_1 Inhibition Mechanism FU 5-Fluorouracil (5-FU) (Active Drug) DPD DPD Enzyme FU->DPD Substrate DHFU Dihydrofluorouracil (DHFU) (Inactive Metabolite) NADPH NADPH NADPH->DPD Cofactor NADP NADP+ DPD->DHFU Product DPD->NADP Oxidized Cofactor Inhibitor Ethyl 2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate Inhibitor->DPD Inhibitor (Binds to Active Site) IC50_Workflow cluster_workflow IC50 Determination Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) plate 2. Set Up 96-Well Plate (Controls & Inhibitor Dilutions) prep->plate preincubate 3. Pre-incubate at 37°C (Enzyme-Inhibitor Binding) plate->preincubate initiate 4. Initiate Reaction (Add Substrate) preincubate->initiate measure 5. Kinetic Measurement (Monitor Absorbance at 340 nm) initiate->measure analyze 6. Data Analysis (Calculate V₀ and % Inhibition) measure->analyze plot 7. Plot Dose-Response Curve & Determine IC50 analyze->plot

References

Application Note & Protocol: Comprehensive NMR Characterization of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a prominent member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. Often synthesized via the Biginelli reaction, this scaffold is of significant interest to medicinal chemists and drug development professionals due to its presence in a wide array of biologically active molecules.[1][2] Accurate structural elucidation is a critical step in the synthesis and development of novel therapeutics based on this core. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous characterization of such molecules in solution.

This document provides a comprehensive, field-proven protocol for the complete NMR characterization of this compound. We will delve into the causality behind experimental choices, from sample preparation to advanced 2D NMR techniques, ensuring a self-validating system for structural confirmation.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure and a consistent atom numbering scheme are paramount for accurate spectral assignment.

Caption: IUPAC Numbering of this compound.

PART 1: Sample Preparation Protocol

The quality of the NMR spectra is directly dependent on the meticulous preparation of the sample.

1.1. Solvent Selection: The choice of solvent is critical as it must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Primary Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its high polarity effectively dissolves most dihydropyrimidinone derivatives. Furthermore, the exchangeable N-H protons are often well-resolved as distinct signals in DMSO-d₆, whereas they might broaden or exchange with residual water in other solvents like chloroform-d.[3][4]

  • Alternative: Chloroform-d (CDCl₃) can also be used, but be aware that N-H proton signals may be broad or not observed.[5]

1.2. Concentration: For standard high-field NMR instruments (400-600 MHz):

  • ¹H NMR: 5-10 mg of the compound in 0.6-0.75 mL of deuterated solvent.

  • ¹³C NMR and 2D NMR: 15-20 mg in 0.6-0.75 mL of deuterated solvent to ensure a good signal-to-noise ratio in a reasonable acquisition time.

1.3. Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Most deuterated solvents are now available with TMS already added. If not, add a single drop of TMS to the solvent before adding the analyte.

1.4. Step-by-Step Sample Preparation:

  • Weigh the desired amount of "this compound" directly into a clean, dry vial.

  • Add the appropriate volume of the chosen deuterated solvent (e.g., DMSO-d₆ with TMS).

  • Vortex the vial for 30-60 seconds to ensure complete dissolution. A brief sonication can be used for sparingly soluble samples.

  • Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Ensure the solution height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.

  • Cap the NMR tube securely.

PART 2: NMR Data Acquisition Protocol

The following is a comprehensive suite of NMR experiments to fully characterize the molecule. The experiments are listed in a logical order, starting from simple 1D spectra to more complex 2D correlation experiments.

G cluster_H ¹H Signals cluster_C ¹³C Signals H_N3 N3-H (~7.7 ppm) H_C4 C4-H (~5.2 ppm) H_N3->H_C4 COSY C5 C5 (~99 ppm) H_C4->C5 HMBC C6 C6 (~148 ppm) H_C4->C6 HMBC C2_O C2=O (~152 ppm) H_C4->C2_O HMBC H_ester_CH2 Ester-CH₂ (~4.0 ppm) H_ester_CH3 Ester-CH₃ (~1.1 ppm) H_ester_CH2->H_ester_CH3 COSY H_ester_CH2->C5 HMBC C_ester_CO Ester C=O (~165 ppm) H_ester_CH2->C_ester_CO HMBC C4 C4 (~54 ppm) C6_CH3 C6-CH₃ (~18 ppm)

References

Application Notes & Protocols: Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Dihydropyrimidine Scaffold in Modern Skincare

The compound Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds. First synthesized via the elegant, one-pot Biginelli reaction, this scaffold has garnered significant interest in medicinal chemistry for its diverse pharmacological activities.[1][2] DHPMs are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5]

This document provides a comprehensive guide to leveraging the bioactive potential of this compound (hereafter referred to as DHPM-5C) as a functional ingredient in cosmetic formulations. Its documented antioxidant capabilities make it a compelling candidate for anti-aging and protective skincare applications.[6][7] We will move beyond theoretical discussions to provide robust, validated protocols for characterization, formulation, stability testing, and in vitro efficacy assessment, enabling researchers to confidently integrate this promising molecule into next-generation cosmetic products.

Section 1: Foundational Analysis: Physicochemical & Solubility Profile

A thorough understanding of an active ingredient's solubility is the bedrock of successful formulation. It dictates the choice of solvent system, influences the vehicle type (e.g., emulsion, serum, gel), and ultimately impacts bioavailability and efficacy.

Protocol 1.1: Solubility Assessment in Cosmetic Solvents

Objective: To determine the solubility of DHPM-5C in a panel of solvents commonly used in cosmetic formulations. This informs the selection of an appropriate delivery system.

Methodology:

  • Solvent Selection: Prepare a panel of cosmetic-grade solvents, including:

    • Purified Water (Polar)

    • Ethanol (Polar)

    • Propylene Glycol (Polar)

    • Glycerin (Polar)

    • Caprylic/Capric Triglyceride (Non-polar)

    • Squalane (Non-polar)

  • Stock Preparation: Accurately weigh 10 mg of DHPM-5C powder into separate 20 mL glass vials.

  • Titration & Observation:

    • To each vial, add the selected solvent in 0.5 mL increments.

    • After each addition, cap the vial and vortex for 60 seconds at room temperature (25°C).

    • Visually inspect for complete dissolution against a dark background. The absence of visible particles indicates full solubilization.

    • Continue adding solvent until dissolution is achieved or a maximum volume of 10 mL is reached.

  • Data Recording: Record the volume of solvent required to dissolve the 10 mg of DHPM-5C. Calculate the solubility in mg/mL.

  • Thermal Challenge (Optional): For samples that do not fully dissolve at 25°C, gently warm the vial in a water bath to 40-45°C and observe any change in solubility. This provides insight into its behavior during the heated phases of formulation.

Data Interpretation: The results from this protocol will be summarized in a table to guide the formulation strategy. For instance, high solubility in glycols suggests suitability for serums or the aqueous phase of an emulsion, while solubility in esters like Caprylic/Capric Triglyceride indicates compatibility with the oil phase.

Solvent Solubility at 25°C (mg/mL) Observations
Purified Water[Insert Experimental Data]e.g., Sparingly soluble
Ethanol[Insert Experimental Data]e.g., Soluble
Propylene Glycol[Insert Experimental Data]e.g., Moderately soluble
Caprylic/Capric Triglyceride[Insert Experimental Data]e.g., Slightly soluble

Section 2: Rationale for Cosmetic Use: Antioxidant Bioactivity

The primary driver for incorporating DHPM-5C into skincare is its potential to mitigate oxidative stress. Oxidative stress, caused by an imbalance between free radicals (Reactive Oxygen Species or ROS) and the skin's antioxidant defenses, is a key contributor to premature aging, inflammation, and cellular damage.[8] Antioxidants function by neutralizing these damaging ROS, thereby protecting vital cellular structures.

G ROS Reactive Oxygen Species (ROS) (UV, Pollution) Damage Cellular Damage ROS->Damage leads to Lipids Lipid Peroxidation Damage->Lipids Proteins Protein Damage (Collagen, Elastin) Damage->Proteins DNA DNA Damage Damage->DNA Antioxidant DHPM-5C (Antioxidant) Neutralization ROS Neutralization Antioxidant->Neutralization enables Neutralization->ROS scavenges Protection Cellular Protection (Healthy Skin) Neutralization->Protection

Caption: Mechanism of antioxidant action against ROS-induced skin damage.

Section 3: Formulation Protocol: Prototype O/W Antioxidant Cream

This protocol details the creation of a stable and cosmetically elegant oil-in-water (O/W) cream, a common vehicle for delivering active ingredients. The key principle is to add the heat-sensitive active, DHPM-5C, during the cool-down phase to preserve its integrity.[9]

Prototype Formulation: 100g Batch
Phase Ingredient (INCI Name) Function % w/w
A Deionized WaterSolventq.s. to 100
A GlycerinHumectant3.00
A Xanthan GumThickener/Stabilizer0.20
B Cetearyl Alcohol (and) Ceteareth-20Emulsifier5.00
B Caprylic/Capric TriglycerideEmollient8.00
B Shea Butter (Butyrospermum Parkii)Emollient3.00
B DimethiconeOcclusive/Emollient1.00
C DHPM-5C Active Ingredient 0.50 - 2.00
C Propylene GlycolSolvent/Penetration Enhancer2.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
C Tocopherol (Vitamin E)Antioxidant (Formula Protection)0.10
Protocol 3.1: O/W Cream Emulsification

Equipment:

  • Two heat-resistant glass beakers

  • Water bath or hot plate

  • Overhead propeller mixer or homogenizer

  • Digital scale

Methodology:

  • Phase A Preparation: In the main beaker, combine Deionized Water and Glycerin. Begin moderate propeller mixing and sprinkle in Xanthan Gum to create a vortex, avoiding clumping. Heat to 75°C.

  • Phase B Preparation: In a separate beaker, combine all Phase B ingredients. Heat to 75°C until all components are melted and uniform.

  • Emulsification: Slowly add Phase B (oil) to Phase A (water) under continuous mixing. Increase mixing speed for 5-10 minutes to form a uniform white emulsion. A homogenizer can be used for finer droplet size and enhanced stability.

  • Cool-Down: Remove the emulsion from heat and continue gentle mixing.

  • Phase C Addition:

    • In a small, separate vessel, pre-disperse the DHPM-5C powder in Propylene Glycol until a uniform slurry is formed. This crucial step prevents agglomeration of the active in the final cream.

    • Once the emulsion has cooled to below 40°C , add the DHPM-5C slurry.

    • Add the remaining Phase C ingredients (Preservative, Tocopherol).

  • Finalization: Continue mixing until the cream is smooth and has cooled to room temperature. Check the final pH and adjust if necessary (target pH should be determined based on stability data).

Caption: Workflow for the formulation of an O/W cream with a heat-sensitive active.

Section 4: Quality Control: Accelerated Stability Testing

Stability testing is a non-negotiable step to ensure the cosmetic product maintains its intended physical, chemical, and microbiological quality, as well as its functionality and aesthetics, throughout its shelf life.[10][11] Accelerated testing uses elevated temperatures to predict long-term stability in a shorter timeframe.[12]

Protocol 4.1: 3-Month Accelerated Stability Study

Objective: To assess the stability of the prototype cream containing DHPM-5C under stressed conditions.

Methodology:

  • Sample Preparation: Package the final cream formulation into its intended final packaging (compatibility testing) and inert glass jars (as a control).[13]

  • Storage Conditions: Place samples in stability chambers set to the following conditions:

    • Condition 1 (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH

    • Condition 2 (Real-Time Control): 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Schedule: Evaluate the samples at predetermined time points: Time 0, 1 Month, 2 Months, and 3 Months.

  • Evaluation Parameters: At each time point, assess the following characteristics for any changes relative to the Time 0 sample.

Parameter Methodology Acceptance Criteria
Appearance Visual InspectionNo phase separation, creaming, or crystallization.
Color Visual Inspection / ColorimetryNo significant change from initial color.
Odor Olfactory AssessmentNo development of off-odors.
pH Calibrated pH meter (10% dispersion in water)Stays within ± 0.5 of the initial value.
Viscosity Brookfield Viscometer (specify spindle/speed)Stays within ± 15% of the initial value.
Microbiology Microbial Content Testing (USP <61> & <62>)Meets specified limits for bacteria, yeast, and mold.

Section 5: Substantiating Claims: In Vitro Efficacy Protocol

To substantiate an "antioxidant" claim, it is essential to demonstrate that the active ingredient protects relevant human cells from oxidative stress. A Cellular Antioxidant Activity (CAA) assay using human epidermal keratinocytes provides a biologically relevant model.[8][14]

Protocol 5.1: Cellular Antioxidant Activity (OxiSelect™ Method)

Objective: To quantify the ability of DHPM-5C to protect human keratinocytes from intracellular ROS production.

Principle: Non-fluorescent 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) passively diffuses into cells, where it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An antioxidant will inhibit this oxidation, leading to a reduction in fluorescence.[8]

Methodology:

  • Cell Culture: Culture human epidermal keratinocytes (HEK) in appropriate media until they reach 80-90% confluency in a 96-well plate.

  • Cytotoxicity Screen (Prerequisite): First, determine the maximum non-toxic concentration of DHPM-5C on HEK cells using an MTT or similar viability assay. All subsequent efficacy testing must be done at non-toxic concentrations.

  • Treatment:

    • Prepare serial dilutions of DHPM-5C (solubilized in cell culture medium) at various non-toxic concentrations.

    • Prepare a positive control (e.g., Quercetin or Vitamin C).

    • Add the DCFH-DA probe solution to all wells, followed immediately by the DHPM-5C dilutions or the positive control.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for probe uptake and deacetylation.

  • Induction of Oxidative Stress: Rinse the cells and add a Free Radical Initiator solution (e.g., a peroxide) to all wells except the negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (Excitation/Emission ~480nm/530nm).

  • Data Analysis: Calculate the percentage of ROS inhibition for each concentration of DHPM-5C compared to the untreated, stressed control. Determine the IC50 value (the concentration required to inhibit 50% of ROS formation).

G Seed Seed Keratinocytes in 96-well plate Treat Treat cells with DCFH-DA probe + DHPM-5C Seed->Treat Incubate Incubate 60 min (Probe uptake) Treat->Incubate Induce Induce Oxidative Stress (Add ROS Initiator) Incubate->Induce Measure Measure Fluorescence (Ex/Em 480/530 nm) Induce->Measure Analyze Calculate % ROS Inhibition and IC50 Value Measure->Analyze

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This compound presents a scientifically compelling opportunity for innovation in the cosmetic field. Its foundation in the well-studied dihydropyrimidinone family, coupled with evidence of antioxidant activity, makes it a prime candidate for anti-aging and protective skincare lines. The successful transition from a novel molecule to a market-ready product, however, hinges on meticulous and systematic evaluation. By following the detailed protocols for characterization, formulation, stability, and efficacy outlined in this guide, researchers and formulators can confidently assess and harness the full potential of DHPM-5C, ensuring the development of safe, stable, and effective cosmetic products grounded in robust scientific validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction outcomes. This guide is structured as a series of troubleshooting questions and frequently asked questions, designed to address the specific issues you may encounter in the lab.

The synthesis of this molecule, a classic dihydropyrimidinone (DHPM), is most commonly achieved through the Biginelli reaction . This powerful one-pot, three-component reaction combines an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and urea.[1][2] While elegant in its simplicity, the reaction's success is highly sensitive to several parameters, which can often lead to variable yields and challenging purifications.[3] This guide will help you navigate those challenges.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?

Low yield is the most common issue in the Biginelli synthesis. The problem can usually be traced back to one of four areas: catalyst inefficiency, suboptimal reaction conditions, reagent quality, or incomplete cyclization.

Causality & Solutions:
  • Catalyst Inactivity or Poor Choice: The catalyst is essential for activating the aldehyde and facilitating the key condensation steps.[4][5] Without an effective catalyst, product formation is often difficult, resulting in poor yields.[4]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If using a Brønsted acid like HCl, ensure it has not degraded. For Lewis acids (e.g., CuCl₂, ZnCl₂, Yb(OTf)₃), ensure they are anhydrous if required by the protocol. Reusable catalysts may need regeneration.[6]

      • Screen Different Catalysts: The classical HCl catalyst can be harsh and lead to side reactions.[4][7] Modern catalysts often provide higher yields under milder conditions. Consider screening Lewis acids or heterogeneous catalysts.[7][8]

      • Optimize Catalyst Loading: Too little catalyst will result in low conversion, while too much can sometimes promote side reactions. Start with the recommended catalytic amount (e.g., 10 mol%) and optimize from there.[7]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical and substrate-dependent.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This is the most reliable way to determine the optimal reaction time and prevent product degradation from prolonged heating.[4][6]

      • Adjust Temperature: If TLC shows unreacted starting materials after the recommended time, a moderate increase in temperature may be necessary to overcome the activation energy.[4] Conversely, if you observe product degradation or the formation of side products, the temperature may be too high.[6]

      • Consider Solvent-Free Conditions: Heating the neat mixture of reagents, sometimes with a catalyst, can dramatically shorten reaction times and increase yields by improving reaction kinetics.[7][8][9]

  • Impure Reagents: The purity of your starting materials, especially the aldehyde, is critical.

    • Troubleshooting Steps:

      • Check Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage. Use freshly distilled or recently purchased aldehyde.

      • Ensure Anhydrous Conditions (if necessary): While many Biginelli protocols are robust, some Lewis acid catalysts are sensitive to water. Ensure your reagents and solvent are dry if required.

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to guide your troubleshooting process for low-yield reactions.

G start Low or No Yield check_reagents Verify Reagent Purity (esp. Aldehyde) start->check_reagents check_catalyst Evaluate Catalyst start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions sub_reagents Use fresh aldehyde. Dry reagents/solvent if needed. check_reagents->sub_reagents Impurities suspected sub_catalyst1 Try a different catalyst (e.g., Lewis Acid like Yb(OTf)₃) check_catalyst->sub_catalyst1 sub_catalyst2 Increase catalyst loading or regenerate if reusable. check_catalyst->sub_catalyst2 sub_conditions1 Monitor reaction by TLC. Increase reaction time. check_conditions->sub_conditions1 sub_conditions2 Increase temperature moderately. check_conditions->sub_conditions2 sub_conditions3 Try a different solvent or solvent-free conditions. check_conditions->sub_conditions3 end_node Optimized Yield sub_reagents->end_node sub_catalyst1->end_node sub_catalyst2->end_node sub_conditions1->end_node sub_conditions2->end_node sub_conditions3->end_node

Caption: A decision tree for troubleshooting low yields.

Q2: I'm observing a significant side product in my TLC/NMR. What is it likely to be?

The formation of side products is a common cause of reduced yield and purification difficulties. The most prevalent side product in this reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).

Causality & Solutions:
  • Hantzsch Dihydropyridine Formation: This competing pathway occurs when two equivalents of the β-ketoester (ethyl acetoacetate) react with the aldehyde and ammonia.[6] Ammonia can be formed from the decomposition of urea at elevated temperatures. This pathway is often favored at higher reaction temperatures.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: This is the most effective way to disfavor the Hantzsch pathway and improve selectivity for the desired Biginelli product.[6]

      • Modify Order of Addition: In some cases, adding the urea portion-wise or last can minimize its decomposition.[6]

      • Catalyst Choice: Certain Lewis acids may show greater selectivity for the Biginelli pathway over the Hantzsch pathway.[6]

  • Aldehyde Self-Condensation/Polymerization: Some aldehydes, particularly aliphatic ones, can polymerize or undergo self-condensation under acidic conditions, appearing as an insoluble byproduct.[4]

    • Troubleshooting Steps:

      • Use a Milder Catalyst: Switching from a strong Brønsted acid to a milder Lewis acid can reduce polymerization.

      • Slow Addition: Adding the aldehyde slowly to the reaction mixture can maintain a low instantaneous concentration, minimizing self-reaction.

Q3: The product precipitated from the reaction, but it's difficult to purify. What is the best purification strategy?

While the desired product often precipitates directly from the reaction mixture upon cooling, it is usually contaminated with unreacted starting materials or side products. Recrystallization is the most common and effective purification method.

Recommended Protocol: Purification by Recrystallization
  • Initial Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and then in an ice bath to maximize precipitation.[10]

  • Isolation: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., cold ethanol or water) to remove soluble impurities.[6][7][11]

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of a suitable hot solvent (ethanol is commonly used and effective) to just dissolve the solid.[12][13]

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

  • Purity Check: Confirm the purity of the recrystallized product by TLC and melting point analysis.[10]

Frequently Asked Questions (FAQs)

Q4: What is the currently accepted mechanism for the Biginelli reaction?

The most widely accepted mechanism, proposed by Kappe, proceeds through an N-acyliminium ion intermediate .[1][3]

Key Mechanistic Steps:
  • Iminium Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is key to the reaction.[8][14]

  • Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) acts as the nucleophile, attacking the N-acyliminium ion.[8]

  • Cyclization & Dehydration: The final step involves an intramolecular cyclization where the free amine attacks the ester carbonyl, followed by dehydration (loss of a water molecule) to yield the final 3,4-dihydropyrimidin-2(1H)-one ring system.[1]

G A Aldehyde + Urea B N-Acyliminium Ion (Electrophile) A->B H⁺ -H₂O D Open-Chain Ureide Intermediate B->D Nucleophilic Attack C Ethyl Acetoacetate (Enol Form) C->D E Final DHPM Product D->E Cyclization & Dehydration

Caption: Simplified Kappe mechanism for the Biginelli reaction.

Q5: What are the advantages of modern catalysts over traditional strong acids like HCl?

While the original Biginelli protocol used strong Brønsted acids like HCl, modern catalysts offer significant advantages.[7][15]

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, PTSAInexpensive, readily availableHarsh conditions, often lower yields, potential for side reactions.[4][7]
Lewis Acids Yb(OTf)₃, CuCl₂, FeCl₃, InCl₃Milder conditions, higher yields, shorter reaction times.[4][8]Can be expensive, may be moisture-sensitive.
Heterogeneous Clays, Zeolites, ResinsEnvironmentally friendly, easily recovered and reused, simplified workup.[7][16]May have lower activity than homogeneous catalysts.
Organocatalysts Thiourea derivativesMild conditions, potential for asymmetric synthesis.Can be specialized and expensive.

Modern catalysts, particularly Lewis acids and heterogeneous systems, are often preferred as they are more efficient, environmentally benign ("greener"), and simplify product purification.[7][8]

Q6: Should I use a solvent or run the reaction solvent-free?

Both approaches are valid and the optimal choice can be substrate-dependent.

  • Solvent-Based: Ethanol is the most common solvent and works well for many substrates.[2] Polar solvents are generally preferred as they can aid in solubilizing the reactants.[4]

  • Solvent-Free: This approach has gained significant popularity and offers several benefits:

    • Environmental: Reduces or eliminates hazardous solvent waste.[7]

    • Economic: Saves on solvent costs and simplifies purification.[7]

    • Efficiency: Can lead to significantly shorter reaction times and higher yields due to higher reactant concentration.[7][8] Solvent-free reactions can be performed by grinding the reagents together (mechanochemistry) or by heating the neat mixture.[9][12] For many substrates, this is the superior method.

Q7: What is a standard laboratory protocol for this synthesis?

The following is a general, robust protocol that can be used as a starting point for optimization.

General Experimental Protocol
  • Reagent Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., CuCl₂·2H₂O, a catalytic amount).[12]

  • Reaction:

    • For Solvent-Free: Grind the mixture using a mortar and pestle for 10-15 minutes. The mixture may become paste-like or solidify.[12] Allow it to stand, monitoring by TLC.

    • For Solvent-Based: Add a solvent (e.g., ethanol, 5-10 mL) and heat the mixture to reflux (e.g., ~80°C) for 2-4 hours.[6][10]

  • Monitoring: Periodically take small aliquots from the reaction mixture and spot them on a TLC plate. Elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to monitor the disappearance of the aldehyde.[6][12]

  • Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. Add a small amount of cold water or ethanol and stir.[11][17] The solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then recrystallize from hot ethanol to obtain the pure this compound.[6][12]

References

Side reactions in the Biginelli synthesis of tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= " Technical Support Center: Troubleshooting Side Reactions in the Biginelli Synthesis of Tetrahydropyrimidines

Introduction:

The Biginelli reaction, a cornerstone of multicomponent reactions, provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs, which are precursors to tetrahydropyrimidines.[1][2] While lauded for its efficiency, this acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea is not without its challenges.[3][4] Researchers frequently encounter side reactions that can significantly impact yield and purity, necessitating robust troubleshooting strategies. This guide addresses the most common side reactions, delving into their mechanistic origins and providing field-proven solutions to optimize your Biginelli synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Hantzsch-like 1,4-Dihydropyridine (DHP) Byproducts

Question: I am observing a significant amount of a byproduct that, upon analysis, appears to be a 1,4-dihydropyridine (DHP) instead of my target tetrahydropyrimidine. What is causing this, and how can I suppress its formation?

Answer:

The formation of Hantzsch-like DHP byproducts is a known competitive pathway in the Biginelli reaction, particularly when urea or thiourea is used.[5]

Causality: The root cause is the in-situ generation of ammonia from the decomposition of urea or thiourea under the reaction conditions.[5] This ammonia can then participate in a Hantzsch-type condensation with the aldehyde and two equivalents of the β-ketoester, leading to the DHP side product.[6][7]

Troubleshooting Protocol:

  • Catalyst Choice: The choice of catalyst plays a crucial role. While both Brønsted and Lewis acids can catalyze the Biginelli reaction, some Lewis acids may favor the Hantzsch pathway.[8][9] Consider switching to a milder Brønsted acid like p-toluenesulfonic acid (p-TSA) or using a Lewis acid known to be more selective for the Biginelli reaction, such as Yb(OTf)₃.[3]

  • Temperature Control: Elevated temperatures can promote the decomposition of urea. Running the reaction at a lower temperature, if feasible for the desired reaction rate, can minimize ammonia formation.

  • Reagent Stoichiometry: Ensure that the β-ketoester is not in large excess, as this would favor the Hantzsch condensation, which requires two equivalents of the dicarbonyl compound. A 1:1:1.2 stoichiometry of aldehyde:β-ketoester:urea is a good starting point.

  • Solvent Selection: The solvent can influence reaction pathways.[10][11] Protic solvents like ethanol are standard, but exploring aprotic solvents like acetonitrile or even solvent-free conditions might alter the selectivity.[12][13]

Visualizing the Competing Pathways:

G cluster_0 Biginelli Pathway cluster_1 Hantzsch Pathway Aldehyde_B Aldehyde Iminium N-Acyliminium Ion Aldehyde_B->Iminium + Urea Urea Urea Ammonia Ammonia (from Urea decomp.) Urea->Ammonia Decomposition Ketoester_B β-Ketoester DHPM Tetrahydropyrimidine (Desired Product) Ketoester_B->DHPM Iminium->DHPM + β-Ketoester Aldehyde_H Aldehyde DHP 1,4-Dihydropyridine (Side Product) Aldehyde_H->DHP Ammonia->DHP Ketoester_H1 β-Ketoester (1 eq) Ketoester_H1->DHP Ketoester_H2 β-Ketoester (1 eq) Ketoester_H2->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

Issue 2: Formation of Knoevenagel Condensation Products

Question: My reaction mixture contains a significant amount of an α,β-unsaturated compound, which I've identified as the Knoevenagel adduct of my aldehyde and β-ketoester. Why is this intermediate accumulating?

Answer:

The Knoevenagel condensation between the aldehyde and the active methylene group of the β-ketoester is a key step in one of the proposed mechanisms of the Biginelli reaction.[2] Its accumulation indicates that the subsequent steps—Michael addition of urea and cyclization—are kinetically hindered.

Causality:

  • Inefficient Catalyst: The catalyst may be effective at promoting the initial Knoevenagel condensation but less so for the subsequent nucleophilic addition and cyclization steps.[14]

  • Steric Hindrance: Sterically demanding aldehydes or β-ketoesters can slow down the Michael addition of urea to the Knoevenagel intermediate.

  • Low Nucleophilicity of Urea: If the reaction conditions do not sufficiently activate the urea (e.g., through protonation), its nucleophilic attack will be slow.

Troubleshooting Protocol:

  • Optimize Catalyst System:

    • Brønsted vs. Lewis Acids: If using a mild acid, consider a stronger one to better activate the urea. Conversely, some Lewis acids like InBr₃ or FeCl₃ are known to be highly effective in driving the reaction to completion.[15]

    • Catalyst Loading: Increasing the catalyst loading might be necessary, but be mindful of potential side reactions at higher acid concentrations.

  • Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for the Michael addition and cyclization steps.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. A more polar solvent might better stabilize the charged intermediates involved in the later stages of the reaction.[11][12]

Visualizing the Reaction Bottleneck:

G Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Intermediate) Aldehyde->Knoevenagel Ketoester β-Ketoester Ketoester->Knoevenagel Knoevenagel Condensation Urea Urea Michael_Adduct Michael Adduct Urea->Michael_Adduct Knoevenagel->Michael_Adduct Michael Addition (Rate-Limiting Step) DHPM Tetrahydropyrimidine (Desired Product) Michael_Adduct->DHPM Cyclization & Dehydration

Caption: Knoevenagel intermediate accumulation in the Biginelli synthesis.

Issue 3: Low Yields and Incomplete Conversion

Question: My Biginelli reaction is giving very low yields, with a lot of starting material remaining even after prolonged reaction times. What factors could be contributing to this?

Answer:

Low yields and incomplete conversion are common issues that can often be traced back to suboptimal reaction conditions or reagent quality.

Causality:

  • Catalyst Inactivity: The chosen catalyst may not be sufficiently active under the reaction conditions.[8][16] Heterogeneous catalysts, while recyclable, can sometimes exhibit lower activity than their homogeneous counterparts.[17]

  • Solvent Effects on Tautomerism: The equilibrium between the diketo and enol forms of the β-dicarbonyl compound is crucial and is heavily influenced by the solvent.[10][11] If the enol form is not favored, the reaction can be sluggish.

  • Reagent Purity: Impurities in the aldehyde (e.g., corresponding carboxylic acid from oxidation) or other reagents can inhibit the reaction.

  • Reversibility: Some of the initial steps of the reaction are reversible. If the conditions do not favor the forward reaction to the cyclized product, equilibrium may lie on the side of the starting materials.

Troubleshooting Protocol:

  • Systematic Condition Screening: A systematic approach to optimizing reaction parameters is recommended.

    ParameterVariable to TestRationale
    Catalyst Brønsted (HCl, p-TSA) vs. Lewis (ZnCl₂, InCl₃, Yb(OTf)₃)Different catalysts operate via slightly different mechanisms and activation modes.[1][15][18]
    Solvent Ethanol, Acetonitrile, Toluene, Dichloromethane, Solvent-freeSolvent polarity affects tautomeric equilibria and intermediate stability.[10][11][13]
    Temperature Room Temp, 50 °C, RefluxIncreasing temperature often increases reaction rate, but can also promote side reactions.[19]
    Concentration 0.5 M, 1.0 M, 2.0 MHigher concentrations can favor this termolecular reaction.
  • Reagent Quality Check:

    • Use freshly distilled aldehyde to remove any acidic impurities.

    • Ensure the urea and β-ketoester are dry and of high purity.

  • Water Removal: The reaction produces water, which can hydrolyze intermediates or deactivate certain Lewis acid catalysts. The use of a Dean-Stark trap or molecular sieves can be beneficial, especially when using water-sensitive catalysts.

Experimental Protocol: Catalyst Screening for a Model Biginelli Reaction

  • Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea

  • Procedure:

    • To a series of reaction vials, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol).

    • Add the chosen solvent (2 mL).

    • Add the catalyst (10 mol%).

    • Stir the reactions at the desired temperature (e.g., 80 °C) for a set time (e.g., 8 hours).

    • After cooling, analyze the crude reaction mixture by TLC or ¹H NMR to determine conversion and relative product distribution.

    • Isolate the product from the most promising conditions via crystallization or column chromatography to determine the isolated yield.

References

Technical Support Center: Purification of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting strategies for obtaining this compound in high purity.

The purification of dihydropyrimidinones (DHPMs) synthesized via the Biginelli reaction is a critical step to ensure reliable downstream applications.[1][2][3][4] This guide will address common challenges and provide robust protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The primary impurities are typically unreacted starting materials from the Biginelli reaction: the aldehyde, ethyl acetoacetate, and urea (or thiourea). Additionally, side products can form, such as bis-ureides or other condensation products, depending on the reaction conditions.[1]

Q2: How do I choose the best purification method for my crude product?

The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • For routine purification of solid products: Recrystallization is often the most efficient method.[5][6][7][8][9]

  • For difficult separations or oily products: Column chromatography is the preferred method.[1][10]

  • Initial cleanup: A simple wash with cold water or a non-polar solvent can remove many common impurities before further purification.[6][8]

Q3: My recrystallization is not yielding pure crystals. What are the common pitfalls?

Common issues with recrystallization include using too much solvent, cooling the solution too quickly, or the presence of insoluble impurities. A systematic approach to solvent selection and cooling rate is crucial.

Q4: What are suitable Thin Layer Chromatography (TLC) conditions for monitoring the purification?

A good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent. A common system is ethyl acetate/n-hexane (e.g., in a 7:3 ratio).[5] The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.5 for optimal separation on a column.

Q5: How can I definitively confirm the purity of my final product?

Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[8][11]

  • Spectroscopy (NMR, FTIR): Proton and Carbon-13 NMR are excellent for confirming the structure and identifying any residual impurities.[5][8][11] FTIR can confirm the presence of key functional groups.[8][11]

Troubleshooting Guides

A. Troubleshooting Recrystallization
Problem Potential Cause(s) Solution(s)
Compound does not dissolve - Inappropriate solvent.- Insufficient solvent volume.- Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate).- Gradually add more solvent while heating and stirring.
Compound "oils out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Use a lower-boiling point solvent.- Add a small amount of a co-solvent in which the compound is more soluble to the hot solution.
No crystals form upon cooling - Solution is not saturated.- Cooling too rapidly.- Evaporate some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low yield - Using too much solvent.- Premature crystallization during hot filtration.- Crystals are too soluble in the washing solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus (funnel and receiving flask).- Wash the crystals with a minimal amount of ice-cold solvent.
Product is still impure - Inefficient removal of impurities.- Co-precipitation of impurities.- Perform a second recrystallization.- Consider a preliminary purification step, such as an activated carbon treatment to remove colored impurities, before recrystallization.
B. Troubleshooting Column Chromatography
Problem Potential Cause(s) Solution(s)
Poor separation - Inappropriate solvent system.- Column overloading.- Optimize the solvent system using TLC to achieve good separation between your product and impurities.- Use a larger column or load less sample. A general rule is a 30:1 ratio of silica to crude product for easy separations.[12]
Compound not eluting - Solvent system is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Compound eluting too quickly - Solvent system is too polar.- Decrease the polarity of the eluent.
Tailing of bands - Compound is too polar for the silica gel.- Sample is interacting too strongly with the stationary phase.- Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[12]

Detailed Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline and may need optimization for specific derivatives.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a solvent system that provides good separation of the target compound from impurities. A common starting point is an ethyl acetate/hexane mixture.[5]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude Product wash Initial Wash (e.g., with cold water/ethanol) start->wash is_solid Is the product a solid? is_oily Is the product oily or a complex mixture? is_solid->is_oily No recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_oily->column Yes pure_product Pure Product recrystallize->pure_product column->pure_product wash->is_solid

Caption: Decision tree for selecting a purification method.

Troubleshooting Recrystallization Logic

RecrystallizationTroubleshooting start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out no_crystals->oiling_out No solution1 Concentrate solution Slow cooling Scratch flask / Seed no_crystals->solution1 Yes low_yield Low Yield oiling_out->low_yield No solution2 Change solvent Use co-solvent oiling_out->solution2 Yes impure Product Still Impure low_yield->impure No solution3 Minimize solvent volume Preheat funnel Wash with cold solvent low_yield->solution3 Yes success Pure Crystals impure->success No solution4 Repeat recrystallization Use activated carbon impure->solution4 Yes solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Optimization of Catalysts for the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the optimization of catalytic protocols for this vital multicomponent reaction. Here, we move beyond simple procedural lists to provide in-depth, mechanistically-grounded solutions to troubleshoot your experiments and answer frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnostic workflow and actionable protocols to resolve the problem.

Question 1: My reaction shows low or no yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?

Low product yield is the most common issue. The causes can range from catalyst inefficiency to suboptimal reaction conditions. A systematic approach is key to diagnosis.

Causality Analysis: The Biginelli reaction is an equilibrium process involving several condensation steps.[1] A low yield implies that the equilibrium is not favoring the product or that the reaction kinetics are prohibitively slow. The catalyst's primary role is to accelerate the rate-determining step, which is often the initial condensation between the aldehyde and urea to form an acyliminium ion intermediate.[2][3]

Troubleshooting Workflow:

G start Problem: Low/No Yield cat_check Step 1: Verify Catalyst Activity start->cat_check cond_check Step 2: Optimize Reaction Conditions cat_check->cond_check Catalyst OK sol_cat_inactive Solution: - Use fresh catalyst. - Screen different catalysts (Lewis/Brønsted). - Increase catalyst loading. cat_check->sol_cat_inactive Catalyst Inactive reagent_check Step 3: Check Reagent Quality & Stoichiometry cond_check->reagent_check Conditions Optimized sol_cond Solution: - Increase temperature (e.g., 80-100 °C). - Increase reaction time. - Consider microwave or ultrasound assistance. cond_check->sol_cond Suboptimal solvent_check Step 4: Evaluate Solvent Choice reagent_check->solvent_check Reagents OK sol_reagent Solution: - Purify aldehyde (remove benzoic acid). - Use fresh, dry urea. - Use a slight excess of urea (1.2-1.5 eq). reagent_check->sol_reagent Degraded or Incorrect Ratio sol_solvent Solution: - Switch to a higher boiling point solvent. - Try solvent-free conditions. - Test polar aprotic (e.g., DMF) vs. polar protic (e.g., EtOH) solvents. solvent_check->sol_solvent Suboptimal

Caption: Troubleshooting workflow for low-yield Biginelli reactions.

Detailed Solutions:
  • Catalyst Inactivity or Inappropriateness:

    • Problem: The chosen catalyst (e.g., a Lewis acid) may be poisoned by moisture or may not be acidic enough for the specific substrates. Classical homogeneous catalysts can also be difficult to handle and may not be recyclable.[4]

    • Protocol:

      • Screen Catalysts: Test a Brønsted acid (e.g., p-TsOH), a Lewis acid (e.g., Yb(OTf)₃, InCl₃), and a heterogeneous catalyst (e.g., Amberlyst-15, zeolite).[2][5] The goal is to find a catalyst that effectively promotes the formation of the key iminium intermediate.[4]

      • Optimize Loading: Start with 10 mol% of the catalyst. If the yield is still low, incrementally increase the loading to 15-20 mol%. For heterogeneous catalysts, loading is based on weight (e.g., 0.25 g per mmol of aldehyde).[6]

      • Ensure Anhydrous Conditions: For moisture-sensitive Lewis acids (e.g., FeCl₃, ZnCl₂), conduct the reaction under an inert atmosphere (N₂ or Ar) using dry solvents.[5][7]

  • Suboptimal Reaction Conditions:

    • Problem: The reaction temperature may be too low to overcome the activation energy, or the reaction time may be insufficient for the reaction to reach completion.

    • Protocol:

      • Temperature Study: Set up parallel reactions at different temperatures (e.g., 50 °C, 80 °C, 100 °C). Many reactions show a significant yield improvement when heated to 80-100 °C.[8]

      • Time Course Study: Monitor the reaction progress over time (e.g., at 2, 4, 8, and 12 hours) using TLC or LC-MS to determine when the reaction plateaus.

      • Alternative Energy Sources: Microwave irradiation or ultrasound can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.[8][9]

Question 2: My catalyst works for the first run but its activity drops significantly upon recycling. Why is this happening and how can I prevent it?

Catalyst deactivation is a critical issue, especially in scaling up processes where cost-effectiveness is paramount. This is most relevant for heterogeneous and reusable homogeneous catalysts.

Causality Analysis: Deactivation can occur through several mechanisms:

  • Leaching: The active catalytic species (e.g., metal ions) may detach from the solid support and dissolve into the reaction medium.

  • Poisoning: The catalyst's active sites can be blocked by strongly adsorbing species, such as byproducts or unreacted starting materials.

  • Structural Degradation: The physical structure of the support (e.g., the pores of a zeolite or the backbone of a polymer) can collapse under the reaction conditions (e.g., high temperature or harsh solvents).

Troubleshooting & Prevention:
Problem Diagnostic Test Prevention & Regeneration Protocol
Metal Leaching Analyze the reaction filtrate for traces of the metal using ICP-MS or AAS.1. Choose a Robust Support: Use supports with strong anchoring groups (e.g., covalent tethers for polymer-supported catalysts).[10] 2. Optimize Conditions: Lowering the reaction temperature can sometimes reduce leaching.
Active Site Poisoning Perform surface analysis (e.g., XPS, TGA) on the spent catalyst to identify adsorbed species.1. Washing: Wash the recovered catalyst thoroughly with a solvent that dissolves potential poisons but not the catalyst itself. 2. Calcination: For robust inorganic catalysts (e.g., zeolites), controlled heating in air (calcination) can burn off organic residues to regenerate the active sites.
Structural Change Analyze the spent catalyst using XRD or BET surface area analysis to check for changes in crystallinity or porosity.1. Milder Conditions: Avoid excessively high temperatures or mechanically aggressive stirring. 2. Solvent Choice: Ensure the catalyst support is stable in the chosen solvent. For example, some polymers may swell or dissolve in certain organic solvents.

Experimental Protocol for Catalyst Recyclability Test:

  • Perform the Biginelli reaction under optimized conditions.

  • After the reaction, separate the catalyst by filtration (for heterogeneous) or precipitation (for some homogeneous types).

  • Wash the recovered catalyst sequentially with ethyl acetate (to remove organic residues) and then a volatile solvent like diethyl ether.

  • Dry the catalyst under vacuum.

  • Reuse the dried catalyst in a subsequent reaction with a fresh batch of reagents.

  • Compare the product yield to the initial run. A significant drop (>10%) indicates a deactivation issue. Several catalysts, including certain ion-tagged iron catalysts and copper nanoparticles, have shown good reusability for multiple cycles.[11][12]

Part 2: Frequently Asked Questions (FAQs)

Question 3: How do I select the best catalyst for my specific Biginelli reaction?

Answer: The ideal catalyst depends on your specific substrates, desired reaction conditions (e.g., solvent-free, room temperature), and operational requirements (e.g., recyclability, cost). There is no single "best" catalyst.[13]

Catalyst Selection Framework:

  • Homogeneous vs. Heterogeneous:

    • Homogeneous Catalysts (e.g., HCl, Yb(OTf)₃, FeCl₃): These are dissolved in the reaction medium.[1][2][5]

      • Pros: High activity, good substrate accessibility, generally well-understood mechanisms.

      • Cons: Difficult to separate from the product, often not reusable, can lead to corrosive waste streams.[4]

    • Heterogeneous Catalysts (e.g., Zeolites, MOFs, Polymer-supported acids): These are in a different phase (usually solid) from the liquid reaction mixture.[6][10]

      • Pros: Easy to recover by filtration, highly reusable, often more environmentally friendly.[2]

      • Cons: May have lower activity due to mass transfer limitations, can be more expensive initially.

  • Brønsted vs. Lewis Acids:

    • Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These act as proton donors. They primarily catalyze the reaction by protonating the aldehyde and the urea, facilitating condensation and cyclization steps.[1][14]

    • Lewis Acids (e.g., BF₃·OEt₂, InCl₃, ZnCl₂): These are electron-pair acceptors. They coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by urea.[5][7] Lewis acids are often preferred for their high efficiency and milder reaction conditions.

Recommendation: For initial screening, start with a common and effective Lewis acid like Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃), as they have demonstrated broad applicability and high yields.[2][5] If green chemistry and reusability are priorities, exploring a solid acid catalyst like Amberlyst-15 or a supported metal catalyst is highly recommended.[10]

Question 4: What is the mechanistic role of the acid catalyst in the Biginelli reaction?

Answer: The acid catalyst is crucial for accelerating the reaction, which otherwise proceeds very slowly, if at all.[13] While several mechanistic pathways have been proposed, the most widely accepted is the iminium mechanism , where the catalyst plays a key role in two main steps.[1][2][3]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization Cascade Aldehyde Ar-CHO ActivatedAldehyde Activated Aldehyde [Ar-CH=O-LA] or [Ar-CH=OH]⁺ Aldehyde->ActivatedAldehyde Urea H₂N(C=O)NH₂ Iminium N-Acyliminium Ion [Ar-CH=NH(C=O)NH₂]⁺ Urea->Iminium Rate-determining step Catalyst Catalyst (H⁺ or Lewis Acid) Catalyst->ActivatedAldehyde ActivatedAldehyde->Iminium Rate-determining step Ketoester β-Ketoester (Enol form) Intermediate Open-chain Ureide Iminium->Intermediate Nucleophilic attack Ketoester->Intermediate Nucleophilic attack DHPM Final DHPM Product Intermediate->DHPM Intramolecular cyclization & dehydration

Caption: The catalytic cycle via the iminium pathway.

  • Activation of the Aldehyde: The catalyst activates the aldehyde's carbonyl group. A Brønsted acid protonates the carbonyl oxygen, while a Lewis acid coordinates to it. This activation makes the carbonyl carbon significantly more electrophilic.

  • Formation of the N-Acyliminium Ion: The activated aldehyde is then attacked by a nitrogen atom of urea. Subsequent dehydration, also acid-catalyzed, generates the highly reactive N-acyliminium ion. This step is often considered the rate-limiting step of the entire sequence.[1]

  • Nucleophilic Addition and Cyclization: The enol form of the β-ketoester adds to the iminium ion. The resulting intermediate then undergoes an intramolecular cyclization, where the remaining -NH₂ group of the urea attacks the ketone carbonyl, followed by a final dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) ring.[2]

Question 5: Can the Biginelli reaction be performed under solvent-free or green conditions?

Answer: Yes, absolutely. Developing solvent-free and environmentally friendly protocols for the Biginelli reaction is a major area of research. These approaches align with the principles of green chemistry by reducing waste and avoiding hazardous organic solvents.[15]

Common Green Approaches:

  • Solvent-Free Thermal Conditions: Simply heating a mixture of the three components with a catalyst can be highly effective.[2] This method is simple, reduces waste, and can lead to easy product isolation, as the product often crystallizes out upon cooling. Yb(OTf)₃ is a catalyst known to work well under these conditions.[2]

  • Ball-Milling (Mechanochemistry): Grinding the solid reactants together in a ball mill, often without any solvent, is a powerful green technique.[6][9] The mechanical energy facilitates the reaction, sometimes even without a catalyst, leading to high yields in short times.[6]

  • Aqueous Conditions: While the reactants have limited water solubility, running the reaction in water with a water-tolerant catalyst (like HCl or certain solid acids) is a very green option.[16]

  • Use of Greener Solvents: If a solvent is necessary, consider replacing traditional solvents like ethanol or DMF with more benign alternatives like ionic liquids or bio-derived solvents.[15][17] Ionic liquids can sometimes act as both the solvent and the catalyst.[17]

Experimental Protocol for a Solvent-Free Reaction:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and the chosen catalyst (e.g., 10 mol% Yb(OTf)₃).

  • Mix the solids thoroughly with a spatula.

  • Heat the mixture in an oil bath at 100 °C, with stirring if the mixture melts.

  • Monitor the reaction by TLC (dissolving a small aliquot in ethyl acetate).

  • After completion (typically 1-3 hours), cool the flask to room temperature.

  • Add cold water or ethanol to the solid mass and stir. The solid product will precipitate.

  • Collect the product by vacuum filtration, wash with cold water/ethanol, and dry. This procedure often yields a product of high purity without the need for column chromatography.

References

Technical Support Center: Recrystallization of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, a common product of the Biginelli reaction.[1][2]

Problem 1: The Compound "Oils Out" Instead of Crystallizing

This is a frequent challenge where the compound separates from the solution as a liquid (an oil) rather than a solid.[3][4][5][6] This occurs when the solute's melting point is lower than the temperature of the saturated solution, or when high impurity levels disrupt crystal lattice formation.[3][4]

Causality and Solutions:

  • High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask with a beaker or by placing it on a surface that does not conduct heat rapidly. Once at room temperature, proceed with further cooling in an ice bath.[5]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound (or the melting point of your impure compound).

    • Solution: Select a solvent with a lower boiling point. For instance, if you are using ethanol (boiling point ~78 °C) and observing oiling, switching to methanol (boiling point ~65 °C) could be beneficial.

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound and interfere with crystallization.

    • Solution: If slow cooling and solvent choice adjustments fail, consider a preliminary purification step. A quick filtration through a short plug of silica gel to remove highly polar or non-polar impurities before recrystallization can be effective.

Problem 2: No Crystals Form Upon Cooling

After dissolving the compound in a hot solvent and allowing it to cool, sometimes no solid precipitates.

Causality and Solutions:

  • Excess Solvent: The most common reason for crystallization failure is using too much solvent, meaning the solution is not saturated upon cooling.[4][7]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[7] Then, allow it to cool again. If you are unsure, you can evaporate all the solvent and start the recrystallization process over with a smaller volume of solvent.[5]

  • Supersaturated Solution Lacks Nucleation Sites: The solution may be supersaturated, but crystal growth needs a starting point (a nucleus).[4]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.[4]

Problem 3: Low Recovery of the Product

While you may obtain pure crystals, the final yield is significantly lower than expected.

Causality and Solutions:

  • Using an Excessive Amount of Solvent: As mentioned previously, too much solvent will not only prevent crystallization but also keep a larger amount of your product dissolved in the mother liquor, even when cold.[7]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtering the crystals, you can reduce the volume of the mother liquor by evaporation to recover a second crop of crystals, which may require a separate recrystallization to ensure purity.

  • Significant Solubility in Cold Solvent: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.

    • Solution: Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time (15-20 minutes) to maximize precipitation. If the yield is still low, a different solvent system may be necessary.

Solvent Selection Summary for Dihydropyrimidinones

The choice of solvent is critical for successful recrystallization. For this compound and similar dihydropyrimidinones, polar protic solvents are generally effective.

Solvent/SystemBoiling Point (°C)Suitability and Rationale
Methanol ~65 °CHighly Recommended. Often cited for recrystallizing similar Biginelli products.[8] Its lower boiling point compared to ethanol can help prevent oiling out.
Ethanol ~78 °CGood General Choice. A very common and effective solvent for recrystallizing pyrimidine derivatives.[9] May sometimes lead to oiling if the compound is impure.
Ethanol/Water VariableEffective Mixed-Solvent System. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes cloudy. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]
Glacial Acetic Acid/Ethanol VariableMentioned for purifying some dihydropyrimidinone derivatives, particularly if acidic impurities are present.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot methanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethanol.[11]

  • Inducing Saturation: While keeping the ethanol solution hot, add hot water dropwise until the solution just begins to turn cloudy and the cloudiness persists.[11]

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[11]

  • Crystallization and Isolation: Follow steps 3 through 7 from Protocol 1, using an ice-cold ethanol/water mixture (in the same approximate ratio) for the final wash.[11]

Visualizing the Troubleshooting Process

The following diagram outlines the decision-making workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool to Room Temp dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Compound Oils Out crystals_form->oil_out Oils Out crystals_form->yes_crystals Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent reheat_add_solvent Reheat, Add More 'Good' Solvent oil_out->reheat_add_solvent ice_bath Cool in Ice Bath yes_crystals->ice_bath filter_dry Filter, Wash & Dry ice_bath->filter_dry pure_product Pure Product filter_dry->pure_product boil_off Reheat & Boil Off Some Solvent too_much_solvent->boil_off Yes seed_scratch Induce Nucleation: - Scratch Flask - Add Seed Crystal too_much_solvent->seed_scratch No boil_off->cool seed_scratch->cool cool_slowly Cool More Slowly reheat_add_solvent->cool_slowly cool_slowly->cool

Caption: Troubleshooting workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for my pyrimidine compound?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[5] For this compound, which contains polar N-H bonds and an ester group, polar protic solvents like methanol and ethanol are excellent starting points.[8][9] A rule of thumb is that solvents with functional groups similar to the solute are often good choices.[12]

Q2: What is the purpose of using a mixed-solvent system like ethanol/water?

A2: A mixed-solvent system is useful when no single solvent has the ideal solubility characteristics.[13] You dissolve the compound in a "good" solvent where it is very soluble (ethanol), and then add a "poor" or "anti-solvent" where it is insoluble (water) to the hot solution until it reaches the saturation point. This allows for fine-tuned control over the saturation, often leading to excellent crystal formation upon cooling.[11][14]

Q3: Can I use an Erlenmeyer flask on a hot plate for recrystallization?

A3: Yes, an Erlenmeyer flask is the preferred glassware due to its narrow neck, which reduces solvent evaporation and prevents the entry of contaminants. When using a hot plate with flammable organic solvents like methanol or ethanol, it is crucial to exercise caution. Use a moderate heat setting and ensure there are no open flames nearby. A stirring hot plate is ideal as a stir bar promotes even heating and dissolution.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If your crystals have a persistent color, it is likely due to co-crystallization with a colored impurity. To address this, you can add a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your product and reduce the yield.

Q5: What are the likely impurities from the synthesis of this compound?

A5: This compound is typically synthesized via the Biginelli reaction. While the reaction is generally clean, potential impurities could include unreacted starting materials (e.g., ethyl acetoacetate, urea) or side products from self-condensation of the reactants.[1] A properly executed recrystallization is usually sufficient to remove these impurities.

Visualizing Solvent-Solute Interactions

The selection of an appropriate solvent is governed by intermolecular forces. The diagram below illustrates the key interactions between this compound and a polar protic solvent like methanol.

Solvent_Interactions compound This compound (Solute) ester Ester Group (-COOEt) compound->ester amide Cyclic Amide/Urea (-NH-CO-NH-) compound->amide h_bond_acceptor Hydrogen Bond Acceptance (C=O) ester->h_bond_acceptor dipole_dipole Dipole-Dipole Interactions ester->dipole_dipole h_bond_donor Hydrogen Bond Donation (N-H) amide->h_bond_donor amide->h_bond_acceptor solvent Methanol (Solvent) CH3OH h_bond_donor->solvent interacts with O of MeOH h_bond_acceptor->solvent interacts with H of MeOH dipole_dipole->solvent interacts with polar O-H

Caption: Key intermolecular forces in recrystallization.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. The synthesis, commonly achieved through the Biginelli reaction, is a robust multi-component reaction, but challenges can arise, especially when transitioning from bench-scale to larger production.[1][2][3] This guide is structured to address these challenges head-on, providing practical, evidence-based solutions.

Understanding the Core Synthesis: The Biginelli Reaction

The synthesis of this compound is most famously accomplished via the Biginelli reaction. This one-pot condensation involves three key components: an aldehyde, a β-ketoester (typically ethyl acetoacetate), and urea.[1][2] The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions to form the desired dihydropyrimidinone.[1]

A general representation of the reaction is as follows:

Biginelli_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aldehyde Aldehyde Catalyst Acid Catalyst (Brønsted or Lewis) EthylAcetoacetate Ethyl Acetoacetate Urea Urea Product This compound Catalyst->Product Solvent Solvent (e.g., Ethanol or Solvent-free) Solvent->Product caption Figure 1: Overview of the Biginelli Reaction.

Caption: Figure 1: Overview of the Biginelli Reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Biginelli reaction for synthesizing my target molecule?

A1: The currently accepted mechanism, proposed by Kappe, suggests that the reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4] This electrophilic intermediate then reacts with the enol form of ethyl acetoacetate. Subsequent cyclization and dehydration lead to the final dihydropyrimidine product.[5] Understanding this mechanism is key to troubleshooting, as it highlights the critical roles of the acid catalyst in activating the reactants and facilitating the key bond-forming steps.

Biginelli_Mechanism A Aldehyde + Urea H+ B N-Acyliminium Ion Intermediate A->B Condensation D Open-chain Adduct B->D Nucleophilic Attack C Ethyl Acetoacetate (Enol form) C->D E Cyclized Intermediate D->E Cyclization F Product This compound E->F - H2O (Dehydration) caption Figure 2: Simplified Kappe Mechanism for the Biginelli Reaction.

Caption: Figure 2: Simplified Kappe Mechanism for the Biginelli Reaction.

Q2: I'm planning to scale up my synthesis. What are the most critical parameters to monitor?

A2: When scaling up the Biginelli reaction, the most critical parameters to monitor and control are:

  • Temperature: Exothermic reactions can lead to temperature spikes in larger vessels. Careful temperature control is crucial to prevent side reactions and ensure consistent product quality.[6]

  • Reagent Addition: The order and rate of reagent addition can impact the reaction outcome. For instance, slow addition of the aldehyde can sometimes minimize polymerization, an issue with certain aldehydes.[7]

  • Mixing: Efficient mixing is vital to maintain homogeneity, especially in heterogeneous reaction mixtures or when dealing with slurries. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

  • Catalyst Selection and Loading: The choice of catalyst is paramount for a successful scale-up. While strong Brønsted acids like HCl are traditional, they can be corrosive. Lewis acids (e.g., FeCl₃, ZnCl₂) or solid-supported catalysts may be more suitable for larger-scale operations due to easier handling and removal.[1][7] Catalyst loading should be optimized to balance reaction rate and cost.

Q3: Can this reaction be performed under "green" or solvent-free conditions?

A3: Yes, and this is a significant advantage for industrial-scale synthesis. Numerous studies have demonstrated the successful application of solvent-free conditions, often coupled with microwave irradiation or ball-milling, to afford high yields of the desired product in shorter reaction times.[2][8][9] These "green" methodologies reduce solvent waste and can simplify product isolation.[10] Using reusable solid acid catalysts further enhances the environmental friendliness of the process.[3][5]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My reaction is consistently giving low yields of this compound. What are the likely causes and how can I improve it?

A: Low yields in the Biginelli reaction are a common challenge and can often be attributed to several factors:

Potential Cause Explanation & Troubleshooting Steps
Suboptimal Catalyst The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. The catalyst's role is essential; in its absence, product formation is often difficult, with poor yields.[3][7] Actionable Advice: Screen different catalysts (both Brønsted and Lewis acids) and optimize the concentration for your specific substrates. Consider solid-supported or reusable catalysts for easier workup on a larger scale.[11]
Inappropriate Reaction Conditions Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions.[7] Actionable Advice: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[6] Experiment with a range of temperatures to find the sweet spot for your specific substrate combination.
Solvent Effects The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[7][12] Actionable Advice: Experiment with different solvents like ethanol, acetonitrile, or even solvent-free conditions, which have been shown to improve outcomes.[6][7]
Purity of Reagents Impurities in the starting materials (aldehyde, β-ketoester, and urea) can lead to unwanted side reactions and lower the yield of the desired product.[7] Actionable Advice: Ensure all starting materials are of high purity. Recrystallize or distill reagents if necessary.
Incomplete Reaction TLC or HPLC analysis shows a significant amount of unreacted starting materials. This could be due to insufficient catalyst activity, low reaction temperature, or steric hindrance from bulky substituents on the aldehyde or β-ketoester.[7] Actionable Advice: Increase the catalyst loading or try a more active catalyst. Gradually increase the reaction temperature while monitoring for product formation and potential degradation. For sterically hindered substrates, longer reaction times may be necessary.[6]
Issue 2: Formation of Unexpected Side Products

Q: I am observing an unexpected peak in my HPLC analysis. What could this side product be?

A: Several side products can form during a Biginelli reaction. Common unexpected peaks in your HPLC chromatogram could correspond to:

  • Hantzsch-type Dihydropyridines: Under certain conditions, particularly with urea as the nitrogen source, the reaction can favor the formation of a 1,4-dihydropyridine derivative instead of the expected dihydropyrimidinone.[7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).[6]

    • Troubleshooting:

      • Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.[6]

      • Catalyst choice: Some Lewis acids may offer better selectivity for the Biginelli product.[6]

      • Order of addition: Adding the urea last may help minimize its decomposition.[6]

  • Aldol Condensation Products: The aldehyde can undergo self-condensation, or it can react with the ethyl acetoacetate in a competing aldol condensation pathway.

    • Troubleshooting:

      • Control the temperature: Lower temperatures can disfavor these side reactions.

      • Slow addition of the aldehyde: This can maintain a low concentration of the aldehyde in the reaction mixture, reducing the likelihood of self-condensation.[7]

  • Uncyclized Intermediates: Incomplete cyclization can lead to the accumulation of open-chain intermediates.[6]

    • Troubleshooting:

      • Ensure sufficient catalyst: A Brønsted or Lewis acid is often necessary to facilitate the final cyclization and dehydration steps.[6]

      • Increase reaction time: Some cyclizations are slow and may require extended reaction times.[6]

Issue 3: Product Purification and Isolation Challenges

Q: My final product is difficult to purify. What are the best practices for isolation and purification on a larger scale?

A: Purification is a critical step in obtaining high-purity this compound.

  • Crystallization: The most common and scalable method for purification is recrystallization.[13][14]

    • Solvent Selection: Ethanol is a frequently used solvent for recrystallization.[15][16] The crude product is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to form crystals.

    • Washing: The filtered crystals should be washed with a small amount of cold solvent to remove any remaining impurities.[6]

  • Dealing with Insoluble Byproducts: If an insoluble byproduct forms during the reaction, it may be necessary to filter the hot reaction mixture before cooling to crystallize the desired product.[7]

  • Silica Gel Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large-scale production. It is generally reserved for situations where crystallization fails to provide the desired purity or for the isolation of valuable byproducts.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized starting point and should be optimized for your specific aldehyde and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents).[6]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a catalytic amount of HCl or a Lewis acid). For solvent-free conditions, the reagents can be mixed directly.[13][14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the optimized reaction time. Monitor the progress of the reaction by TLC.[6][12]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product. If no solid has formed, the solvent may need to be partially evaporated, or the product may be precipitated by adding cold water.[15][16]

  • Purification: Wash the crude product with a small amount of cold ethanol.[6] Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[13][14]

Experimental_Workflow Start Start Setup Reaction Setup: - Aldehyde - Ethyl Acetoacetate - Urea Start->Setup Add Add Solvent and Catalyst Setup->Add React Heat and Stir (Monitor by TLC) Add->React Workup Cool and Isolate Crude Product (Filtration/Precipitation) React->Workup Purify Recrystallize from Ethanol Workup->Purify End Pure Product Purify->End caption Figure 3: General Experimental Workflow.

Caption: Figure 3: General Experimental Workflow.

References

Technical Support Center: Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, which is most frequently accomplished via the Biginelli reaction.[1] This multicomponent reaction, while elegant and efficient, is prone to several side reactions and impurities that can impact yield and purity.

This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate experimental issues but also to build a robust and reproducible synthetic process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis to provide a solid theoretical underpinning before diving into specific troubleshooting scenarios.

Q1: What is the fundamental reaction mechanism, and what are its critical control points?

The synthesis of this compound is a classic example of the Biginelli reaction, an acid-catalyzed three-component condensation.[2] The generally accepted mechanism involves several sequential steps, each representing a potential point of failure or side-reaction initiation.[1][3]

The critical control points are:

  • Iminium Ion Formation: The reaction between the aldehyde and urea must efficiently generate the N-acyliminium ion intermediate. If this step is slow or reversible, side reactions involving the aldehyde can dominate.

  • Nucleophilic Addition: The enol form of ethyl acetoacetate must effectively attack the iminium ion. Steric hindrance or suboptimal catalyst activity can slow this step.[4]

  • Cyclization and Dehydration: The final ring-closure is often the rate-limiting step and may require sufficient thermal energy or stronger catalytic activation to proceed to completion.[5] Failure here results in the isolation of an open-chain intermediate.

Biginelli_Mechanism cluster_reactants Reactants Aldehyde Ar-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium + H⁺ - H₂O Urea Urea Urea->Iminium + H⁺ - H₂O EAA Ethyl Acetoacetate (keto) EAA_enol Ethyl Acetoacetate (enol) EAA->EAA_enol Tautomerization OpenChain Open-Chain Ureide EAA_enol->OpenChain Nucleophilic Addition Iminium->OpenChain Nucleophilic Addition Product Ethyl 2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate OpenChain->Product Cyclization - H₂O

Caption: The Biginelli reaction mechanism highlighting key intermediates.

Q2: What are the most common impurities I should expect in my crude product?

Beyond unreacted starting materials, several specific byproducts are frequently observed. Identifying them is the first step toward mitigation.

Impurity NameOriginTypical Analytical Signature
Hantzsch Dihydropyridine Competing reaction pathway involving 2 equivalents of ethyl acetoacetate, 1 equivalent of aldehyde, and ammonia (from urea decomposition at high temperatures).[6]A less polar spot on TLC than the desired product. Can be fluorescent. Mass spectrum will correspond to a different molecular formula.
Knoevenagel Adduct Direct condensation of the aldehyde and ethyl acetoacetate.[5]Mass spectrum will show a product derived from only the aldehyde and ketoester, lacking the urea component.
Open-Chain Ureide Failure of the final cyclization step.[5]Mass spectrum will show the correct mass for the combined three components, but NMR will lack signals characteristic of the closed ring.
Aldehyde Polymers Self-condensation of the aldehyde, especially common with aliphatic aldehydes under strong acid conditions.[4]Often presents as an insoluble or oily baseline material in the reaction mixture.
Q3: How can I effectively monitor the reaction to minimize impurity formation?

Consistent reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is the most common and effective method.[7]

  • Spotting: Co-spot your reaction mixture alongside the starting aldehyde on the same TLC plate. The aldehyde is typically the most mobile (highest Rf) of the starting materials.

  • Visualization: Use a UV lamp to visualize the spots. The disappearance of the starting aldehyde is a primary indicator of reaction progress.

  • Interpretation: The formation of a new, typically more polar (lower Rf) spot indicates the product. The appearance of multiple new spots suggests the formation of byproducts, signaling that reaction conditions may need optimization.

Section 2: Troubleshooting Guide: Common Synthesis Issues

This guide addresses specific problems in a "Symptom-Cause-Solution" format.

Issue 1: Low Yield with Significant Unreacted Starting Materials
  • Symptom: Your TLC or HPLC analysis shows a large amount of unreacted aldehyde and/or ethyl acetoacetate remaining, even after extended reaction times.[4]

  • Potential Cause 1: Insufficient Catalyst Activity. The catalyst, whether a Brønsted or Lewis acid, may be low quality, deactivated, or used in an insufficient amount.[4][6]

  • Solution:

    • Increase Catalyst Loading: Incrementally increase the molar percentage of your catalyst.

    • Screen Catalysts: The choice of catalyst is critical. While HCl is traditional, Lewis acids like Yb(OTf)₃, InCl₃, or Cu(OTf)₂ can be more effective and milder, reducing side reactions.[2][8]

    • Check Catalyst Quality: Ensure your catalyst is not old or hydrated, which can significantly reduce its activity.

  • Potential Cause 2: Suboptimal Temperature. The reaction may not have enough thermal energy to overcome the activation barrier, particularly for the final cyclization step.[6]

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature while monitoring via TLC. For many Biginelli reactions, refluxing in a solvent like ethanol is effective.[9]

    • Consider Solvent-Free Conditions: Heating the neat reaction mixture can sometimes dramatically increase the reaction rate and yield.[2]

  • Potential Cause 3: Impure Reagents. Impurities in the starting materials can inhibit the catalyst or participate in side reactions.[4]

  • Solution:

    • Verify Purity: Use freshly opened or purified reagents. Aldehydes are particularly susceptible to air oxidation.

Issue 2: A Major, Less Polar Byproduct is Observed (Likely Hantzsch Dihydropyridine)
  • Symptom: A significant byproduct is formed that is less polar than your desired product. This impurity is often fluorescent under UV light.

  • Potential Cause: High Reaction Temperature. The Biginelli reaction competes with the Hantzsch dihydropyridine synthesis. At higher temperatures, urea can decompose into ammonia and isocyanic acid. The ammonia then reacts with the aldehyde and two equivalents of the β-ketoester to form the Hantzsch product.[6]

  • Solution:

    • Lower Reaction Temperature: Reducing the temperature can significantly favor the Biginelli pathway over the Hantzsch pathway.[6]

    • Optimize Catalyst: Some Lewis acids may offer better selectivity at lower temperatures compared to strong Brønsted acids.

    • Modify Reagent Addition: In some systems, adding the urea portionwise or last to the reaction mixture can minimize its decomposition time at high temperatures.[6]

Competing_Pathways Reactants Aldehyde + Ethyl Acetoacetate + Urea LowTemp Optimal Temp (e.g., 60-80°C) Reactants->LowTemp HighTemp High Temp (>100°C) Reactants->HighTemp Biginelli Biginelli Pathway LowTemp->Biginelli Hantzsch Hantzsch Pathway (via Urea Decomposition to NH₃) HighTemp->Hantzsch Product Desired DHPM Product Biginelli->Product Byproduct Hantzsch Byproduct Hantzsch->Byproduct

Caption: Competing Biginelli and Hantzsch reaction pathways.

Issue 3: Byproduct Lacks the Urea Moiety (Knoevenagel Condensation)
  • Symptom: Mass spectrometry identifies a byproduct formed from the condensation of only the aldehyde and ethyl acetoacetate.

  • Potential Cause: The Knoevenagel condensation pathway is outcompeting the formation of the N-acyliminium ion needed for the Biginelli reaction.[5]

  • Solution:

    • Adjust Stoichiometry: Use a slight excess of urea (e.g., 1.2 to 1.5 equivalents).[5] According to Le Châtelier's principle, this pushes the equilibrium toward the formation of the urea-derived iminium ion intermediate, making it more available to react with the ketoester.

Issue 4: Incomplete Cyclization Leads to Open-Chain Intermediate
  • Symptom: The isolated product has the correct mass for the sum of the three components but NMR analysis is inconsistent with the expected cyclic dihydropyrimidine structure.

  • Potential Cause: The final intramolecular cyclization and dehydration step has failed to occur, often due to insufficient activation of the ketone carbonyl.[5]

  • Solution:

    • Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can better protonate the carbonyl oxygen, making the carbon more electrophilic and promoting the final ring-closing nucleophilic attack.[5]

    • Increase Temperature: Providing more thermal energy can supply the necessary activation energy for the cyclization to proceed.[5]

Section 3: Standard Protocols for Analysis and Purification
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel plate. Mark spots for your starting aldehyde (SM) and the reaction mixture (RXN).

  • Prepare the Eluent: A common mobile phase for this reaction is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[6]

  • Spot the Plate: Using a capillary tube, apply a small spot of the dissolved aldehyde standard and the reaction mixture to their respective marks.

  • Develop the Plate: Place the TLC plate in a closed chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the aldehyde spot and the appearance of a new, lower Rf product spot indicate reaction progress.

Protocol 2: Standard Purification by Recrystallization

The crude product obtained from the Biginelli reaction is often a solid that can be purified effectively by recrystallization.

  • Collect the Crude Product: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.[7]

  • Wash the Solid: Wash the filter cake with a small amount of cold solvent (e.g., cold 95% ethanol or water) to remove soluble impurities.[10][11]

  • Dissolve in Minimum Hot Solvent: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable hot solvent (ethanol is commonly used) until the solid just dissolves.[12][13]

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to induce maximum crystal formation.

  • Collect Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Assess Purity: Check the melting point and run an HPLC or NMR spectrum to confirm the purity of the recrystallized product.[8][14]

References

Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their MCR experiments. Multicomponent reactions are powerful tools for synthesizing complex molecules in a single step, valued for their efficiency and atom economy.[1][2][3] However, their one-pot nature, involving three or more reactants, can also lead to a complex network of competing reaction pathways, making troubleshooting a nuanced process.[1][4]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may be facing.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common problems encountered during multicomponent reactions.

Q1: My MCR is giving a very low yield, or no product at all. What are the first things I should check?

A1: Start with the fundamentals of your experimental setup and reagents.

  • Reagent Purity: Ensure all starting materials are pure and dry. Impurities can act as catalysts for side reactions or inhibit your desired reaction.[5] Water, in particular, can interfere with many MCRs, especially those involving sensitive intermediates.

  • Stoichiometry: Carefully verify the stoichiometry of your reactants. An incorrect ratio can lead to the formation of side products or leave starting materials unreacted.[6]

  • Reaction Conditions: Double-check that the temperature, pressure, and reaction time are appropriate for the specific MCR you are performing.[7][8] Even small deviations can significantly impact the yield.

  • Mixing: Ensure efficient stirring. In a heterogeneous reaction, poor mixing can limit the interaction between reactants.

Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?

A2: Poor selectivity is a frequent cause of low yields in MCRs due to competing reaction pathways.[6]

  • Temperature Optimization: The rate of different reaction pathways can be temperature-dependent. Try running the reaction at a lower or higher temperature to favor the formation of your desired product.[6]

  • Order of Reagent Addition: The sequence in which you add your reactants can be critical. In some cases, pre-forming an intermediate by mixing two components before adding the third (or fourth) can prevent the formation of side products.[4][6]

  • Catalyst Choice: The catalyst plays a pivotal role in directing the reaction pathway.[6] Consider screening different catalysts (both Lewis and Brønsted acids/bases) to find one that selectively promotes your desired transformation.

Q3: My reaction seems to stall and doesn't go to completion. What could be the cause?

A3: A stalled reaction can be due to several factors.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or by a side product formed during the reaction.[9][10][11]

  • Equilibrium: The reaction may have reached a state of equilibrium. In such cases, you might need to remove a byproduct (e.g., water) to drive the reaction forward.

  • Inhibitors: A reaction component or a byproduct could be inhibiting the reaction.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed guidance on complex issues, complete with experimental protocols and logical workflows.

Guide 1: Diagnosing and Overcoming Catalyst-Related Issues

Catalysts are often essential for the success of MCRs, but they can also be a source of problems.

Q: My catalyzed MCR is underperforming. How do I troubleshoot potential catalyst issues?

A: Catalyst-related problems can range from incorrect choice to deactivation. A systematic approach is key to identifying and solving the issue.

Step 1: Verify Catalyst Compatibility and Activity

  • Catalyst Selection: Ensure the chosen catalyst is appropriate for your specific MCR. For instance, the Biginelli reaction can be catalyzed by both Brønsted and Lewis acids.[12][13] The Hantzsch pyridine synthesis often benefits from acid catalysis as well.[14][15]

  • Catalyst Loading: The amount of catalyst can be crucial. Too little may result in a slow or incomplete reaction, while too much can sometimes promote side reactions. Experiment with a range of catalyst loadings.

  • Fresh vs. Old Catalyst: Catalysts can degrade over time. If you are using an old bottle, try a fresh batch to rule out degradation.

Step 2: Investigate Potential Catalyst Poisoning

Catalyst poisoning occurs when a substance binds to the active sites of the catalyst, reducing its effectiveness.[9][10][11]

  • Identify Potential Poisons: Common catalyst poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.[9][10] Review your starting materials and solvents for any potential impurities that could act as poisons.

  • Purification of Reactants: If you suspect impurities, purify your starting materials and solvents before the reaction.[5]

Experimental Protocol: Screening for Catalyst Poisoning

  • Control Reaction: Run the MCR under standard conditions with your current batch of reagents.

  • Purified Reagents Reaction: Run the reaction again, but this time use highly purified starting materials and freshly distilled, dry solvents.

  • Spiking Experiment: If the reaction with purified reagents gives a significantly higher yield, you can perform a "spiking" experiment. Add a small amount of a suspected impurity to the purified reaction to see if the yield drops.

Troubleshooting Flowchart for Catalyst Issues

Catalyst_Troubleshooting start Low Yield in Catalyzed MCR catalyst_choice Is the catalyst appropriate for the reaction? start->catalyst_choice loading Is the catalyst loading optimized? catalyst_choice->loading Yes screen Screen alternative catalysts catalyst_choice->screen No freshness Is the catalyst fresh? loading->freshness Yes optimize Optimize reaction conditions loading->optimize No freshness->start No, use fresh catalyst poisoning Could catalyst poisoning be an issue? freshness->poisoning Yes purify Purify reagents and solvents poisoning->purify Yes poisoning->optimize No end Improved Yield purify->end screen->end optimize->end

Caption: A decision tree for troubleshooting catalyst-related problems in MCRs.

Guide 2: The Critical Role of Solvent Selection

The choice of solvent can dramatically influence the outcome of an MCR by affecting reactant solubility, reaction rates, and even the reaction pathway itself.[16][17]

Q: How do I know if I'm using the optimal solvent for my MCR, and how should I go about screening for better options?

A: The ideal solvent will dissolve all reactants, stabilize key transition states, and facilitate product formation without promoting side reactions.[16]

  • Solvent Polarity: The polarity of the solvent can have a significant impact on reaction kinetics.[16][17] For example, polar protic solvents like methanol or ethanol are often used in Ugi and Passerini reactions.[18][19]

  • Aprotic vs. Protic Solvents: Protic solvents can participate in hydrogen bonding, which may stabilize or destabilize intermediates. Aprotic solvents are generally less interactive.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and is a greener alternative.[13][20]

Data Table: Solvent Effects on a Model Ugi Reaction

SolventDielectric ConstantYield (%)
Methanol32.766
Ethanol/Methanol (60/40)-62
Acetonitrile/Methanol (60/40)-55
THF/Methanol (60/40)-30

Data adapted from a study on Ugi reaction optimization, demonstrating that polar protic solvents like methanol often give superior yields.[21][22][23]

Experimental Protocol: Systematic Solvent Screening

  • Select a Range of Solvents: Choose a diverse set of solvents with varying polarities and properties (e.g., a polar protic, a polar aprotic, a nonpolar, and a solvent-free condition).

  • Parallel Reactions: Set up small-scale reactions in parallel, each with a different solvent, keeping all other parameters (temperature, stoichiometry, concentration) constant.

  • Monitor Progress: Monitor the reactions by TLC or LC-MS to determine the rate of product formation and the presence of side products.

  • Analyze and Optimize: Based on the results, select the best-performing solvent and consider further optimization of concentration and temperature in that solvent.

Guide 3: Navigating Reaction Kinetics and Competing Pathways

The complexity of MCRs often arises from a network of reversible and irreversible steps, with the potential for multiple reaction pathways to be active simultaneously.[1][24]

Q: My MCR is producing a complex mixture of products. How can I better understand the reaction mechanism to favor the desired product?

A: Understanding the underlying mechanism is crucial for rationally optimizing an MCR.

  • Literature Review: Thoroughly research the mechanism of your specific MCR (e.g., Biginelli, Hantzsch, Ugi, Passerini).[12][15][24][25] Understanding the key intermediates can provide clues on how to control the reaction.

  • Intermediate Trapping/Isolation: In some cases, it may be possible to isolate or detect key intermediates by running the reaction under modified conditions (e.g., lower temperature, shorter reaction time) and analyzing the mixture by techniques like NMR or mass spectrometry.[1]

  • Computational Chemistry: Density functional theory (DFT) calculations can provide valuable insights into the reaction mechanism and help predict the most favorable reaction pathway under different conditions.

Logical Relationship Diagram: Competing Pathways in MCRs

Competing_Pathways Reactants Reactants (A + B + C) Intermediate1 Intermediate 1 Reactants->Intermediate1 Pathway 1 Intermediate2 Intermediate 2 Reactants->Intermediate2 Pathway 2 Desired_Product Desired Product Intermediate1->Desired_Product Favored Side_Product2 Side Product 2 Intermediate1->Side_Product2 Minor Side_Product1 Side Product 1 Intermediate2->Side_Product1

Caption: A simplified diagram illustrating how different intermediates can lead to desired or side products.

Part 3: Work-up and Purification Challenges

Even with a successful reaction, isolating the desired product in high purity can be a challenge with MCRs.

Q: I have a good conversion in my MCR, but I'm losing a significant amount of product during work-up and purification. What are some best practices?

A: MCR products can sometimes be difficult to purify due to the presence of unreacted starting materials and side products with similar polarities.

  • Direct Precipitation/Crystallization: One of the advantages of some MCRs is that the product may precipitate directly from the reaction mixture, allowing for simple isolation by filtration.[22][26]

  • Liquid-Liquid Extraction: Careful selection of extraction solvents is crucial. You may need to perform extractions at different pH values to separate acidic or basic components.

  • Chromatography: While often necessary, chromatography can be time-consuming and lead to product loss.

    • Column Chromatography: Use a suitable stationary phase (e.g., silica gel, alumina) and eluent system. A step-gradient elution can sometimes be more effective than an isocratic one.

    • Preparative HPLC: For high-purity samples, preparative HPLC may be required, but this is often not practical for large-scale synthesis.

General Protocol for MCR Work-up

  • Quench the Reaction: Carefully quench the reaction to stop it from proceeding further. This might involve cooling the mixture, adding a quenching agent, or neutralizing the catalyst.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Aqueous Work-up: Dissolve the residue in an organic solvent and wash with water, brine, and potentially an acidic or basic aqueous solution to remove impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, column chromatography, or another suitable method.

References

Technical Support Center: Enhancing the Purity of Biginelli Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize your reaction for the highest purity and yield.

I. Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, common issues encountered during the synthesis and purification of Biginelli reaction products.

Issue 1: Low Purity - Presence of a Fluorescent Byproduct

Symptom: The crude product or purified solid exhibits a strong yellow or green fluorescence under UV light. TLC analysis shows a spot with a different Rf value that is highly fluorescent.

Probable Cause: The most common fluorescent impurity is a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1] This side reaction becomes competitive with the main Biginelli pathway, particularly under certain conditions. The Hantzsch condensation involves two equivalents of the β-ketoester, one equivalent of the aldehyde, and ammonia. The ammonia source is often the decomposition of urea or thiourea at elevated temperatures.[1]

Visualizing the Competing Pathways:

The choice between the Biginelli and Hantzsch pathway is a critical control point for purity. The following diagram illustrates how the reaction can diverge.

Biginelli_vs_Hantzsch cluster_legend Legend Aldehyde Aldehyde Hantzsch_Product Hantzsch DHP Byproduct (Fluorescent) Aldehyde->Hantzsch_Product + 2x β-Ketoester Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium Ketoester β-Ketoester Biginelli_Product Desired DHPM (Non-fluorescent) Ketoester->Biginelli_Product Ketoester->Hantzsch_Product Urea Urea Urea->Acyliminium Ammonia Ammonia (from Urea Decomposition) Urea->Ammonia High Temp. Acyliminium->Biginelli_Product + β-Ketoester Ammonia->Hantzsch_Product Biginelli_Node Biginelli Pathway Hantzsch_Node Hantzsch Pathway

Caption: Competing Biginelli and Hantzsch reaction pathways.

Solutions & Optimization Protocol:
  • Temperature Control: This is the most critical parameter. High temperatures (>100 °C) significantly favor urea decomposition and the subsequent Hantzsch pathway.[1]

    • Protocol: Set up the reaction at a lower temperature (e.g., 80-90 °C) and monitor by TLC.[2] While the reaction may be slower, the selectivity for the Biginelli product will be markedly higher. For solvent-free conditions, which can generate localized hot spots, ensure uniform heating.[3][4]

  • Catalyst Selection: The nature of the acid catalyst influences the formation of the key acyliminium ion intermediate needed for the Biginelli reaction.[5][6][7]

    • Expertise: While strong Brønsted acids (like HCl) are traditional, they can promote side reactions.[8] Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) or milder Brønsted acids (e.g., p-toluenesulfonic acid) can enhance the rate of the desired condensation without aggressively promoting urea decomposition.[5][9] Using a reusable, solid acid catalyst can also offer better control and easier workup.[10]

  • Stoichiometry and Order of Addition:

    • Protocol: Use a slight excess of urea (e.g., 1.2 to 1.5 equivalents) to favor the Biginelli pathway.[10] In some systems, pre-mixing the aldehyde and urea before adding the β-ketoester can favor the formation of the acyliminium intermediate, outcompeting the Hantzsch pathway.

Issue 2: Low Yield - Incomplete Conversion or Multiple Side Products

Symptom: TLC/HPLC analysis shows significant amounts of unreacted starting materials (especially the aldehyde) and/or a complex mixture of several minor products. The final isolated yield is poor.

Probable Causes:

  • Insufficient Catalyst Activity: The catalyst may be inactive, poisoned, or used in a suboptimal concentration.[8]

  • Poor Reactant Solubility: One or more components may not be fully soluble in the chosen solvent, limiting reaction rates.[8]

  • Suboptimal Reaction Conditions: The temperature may be too low for the specific substrate combination, or the reaction time may be insufficient.[1][4]

  • Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow the reaction significantly.[8]

Solutions & Optimization Protocol:
  • Catalyst and Solvent Screening: The interplay between catalyst and solvent is crucial.[6][9] A catalyst that works well in one solvent may be ineffective in another.

    • Expertise: The role of the solvent extends beyond solubility; it can influence the tautomeric equilibrium of the β-ketoester, which affects its nucleophilicity.[6][9] Polar solvents are generally preferred.[8][11]

    • Protocol: Run a parallel screen of conditions. For example, test a Lewis acid (e.g., ZnCl₂) and a Brønsted acid (e.g., NH₄Cl) in both a protic solvent (Ethanol) and an aprotic polar solvent (Acetonitrile). Consider solvent-free conditions, which can accelerate the reaction and simplify workup.[12]

Parameter Recommendation for Enhancing Purity & Yield Rationale & Causality References
Catalyst Screen Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZnCl₂) and heterogeneous acids. Optimize loading (typically 1-20 mol%).Lewis acids efficiently activate the aldehyde carbonyl for nucleophilic attack. Heterogeneous catalysts simplify removal, preventing product degradation during workup.[5][8][10]
Solvent Ethanol is a standard starting point. For difficult substrates, consider acetonitrile, DMF, or solvent-free conditions.Solvent polarity affects reactant solubility and the rate-determining step. Solvent-free conditions can increase reaction rates and yields by maximizing reactant concentration.[11][12][13]
Temperature Start at 80-100 °C. Avoid excessive heat (>120 °C) to minimize side reactions like Hantzsch condensation.Provides sufficient activation energy. Higher temperatures can lead to urea decomposition and decreased selectivity.[1][3][4]
Stoichiometry Use a slight excess of the urea/thiourea component (1.2-1.5 eq.).Shifts the equilibrium towards the formation of the crucial acyliminium intermediate for the Biginelli pathway.[10][14]
  • Reaction Monitoring: Do not rely on a fixed reaction time from the literature.

    • Protocol: Monitor the reaction every 30-60 minutes using TLC. Stain with a suitable agent (e.g., potassium permanganate) to visualize all components. The reaction is complete when the limiting reactant (usually the aldehyde) is consumed.

Issue 3: Purification Challenges

Symptom: The crude product precipitates from the reaction mixture but remains oily, difficult to filter, or is contaminated with starting materials or the catalyst after initial filtration.

Probable Causes:

  • Residual Catalyst: Homogeneous acid catalysts (e.g., HCl, H₂SO₄) can co-precipitate or cause degradation during workup.

  • Inappropriate Crystallization Solvent: The solvent used for precipitation or recrystallization may not be optimal for rejecting impurities.

  • Product Solubility: The desired DHPM may have high solubility in the reaction solvent, preventing efficient precipitation upon cooling.

Purification Workflow & Protocols:

Purification_Workflow Start Reaction Mixture Cools Precipitate Precipitate Forms? Start->Precipitate Filter Filter Solid Precipitate->Filter Yes Concentrate Concentrate Filtrate Precipitate->Concentrate No Wash Wash Solid (Cold Ethanol/Water) Filter->Wash CheckPurity Check Purity (TLC/NMR) Wash->CheckPurity Pure Pure Product CheckPurity->Pure Purity >95% Impure Impure Product CheckPurity->Impure Purity <95% Recrystallize Recrystallize (e.g., Ethanol, Acetic Acid) Impure->Recrystallize Column Column Chromatography Impure->Column If Recrystallization Fails Recrystallize->Filter Concentrate->Column

Caption: A general workflow for the purification of Biginelli products.

  • Initial Product Isolation:

    • Protocol: After cooling the reaction, pour the mixture into cold water or onto crushed ice.[15] This often induces precipitation of the organic product while dissolving inorganic catalysts and excess urea. Filter the solid and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove soluble organic impurities.[16]

  • Recrystallization – The Workhorse of DHPM Purification:

    • Expertise: Recrystallization is highly effective for purifying DHPMs, which are typically crystalline solids.[17][18] The choice of solvent is critical.

    • Common Solvents:

      • Ethanol: The most common and effective solvent.[17]

      • Glacial Acetic Acid / Ethanol Mixture: Useful for less soluble products or for removing specific impurities.[19]

      • Methanol: Also reported for effective recrystallization.[14]

    • Protocol: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

  • Column Chromatography:

    • When to Use: If recrystallization fails to remove a persistent impurity (like the Hantzsch byproduct) or if the product is an oil, column chromatography is necessary.[10][20]

    • Protocol: Use silica gel as the stationary phase. A common mobile phase is a gradient of ethyl acetate in hexane or acetone in n-hexane.[20] Monitor fractions by TLC to isolate the pure product.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What is the first thing I should check? A1: The first and most critical component to verify is your catalyst.[8] The Biginelli reaction is acid-catalyzed, and in the absence of a suitable catalyst, the reaction often fails to proceed or gives very poor yields.[8] Ensure your acid catalyst (whether Brønsted or Lewis) is active and has not degraded. If using a previously opened bottle of a Lewis acid like ZnCl₂ or FeCl₃, which can be hygroscopic, consider using a fresh supply. Also, confirm the purity of your starting aldehyde, as impurities can inhibit the reaction.[8]

Q2: Can I use solvent-free conditions to improve purity? A2: Yes, solvent-free (or "neat") conditions can be an excellent green chemistry approach to improve both yield and purity.[12][21] By eliminating the solvent, you maximize the concentration of reactants, which can lead to shorter reaction times and often allows for lower reaction temperatures.[12] This can, in turn, reduce the formation of temperature-dependent side products.[1] The resulting crude product is often of high purity and may only require a simple wash or recrystallization, avoiding the need for chromatography.[21][22]

Q3: Is it necessary to run the reaction under an inert atmosphere? A3: For the vast majority of Biginelli reactions, an inert atmosphere (like nitrogen or argon) is not necessary. The reactants and the key intermediates are generally stable to air and moisture under typical reaction conditions. However, if you are using particularly sensitive aldehydes that are prone to oxidation, an inert atmosphere may offer a marginal benefit.

Q4: My product yield is high, but the NMR shows a mixture of rotamers or tautomers. Is this an impurity? A4: Not necessarily. Dihydropyrimidinones can exist as different tautomers or rotamers, especially in solution, which can lead to broadened or multiple sets of peaks in the NMR spectrum. This is particularly true for the N-H protons and adjacent groups. Before undertaking extensive purification, try acquiring the NMR spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) or at a different temperature. These changes can often simplify the spectrum by favoring one form or by increasing the rate of interchange between forms, causing peaks to coalesce.

Q5: How can I remove a persistent homogeneous catalyst like ZnCl₂ during workup? A5: If the catalyst remains after initial filtration and washing, an aqueous workup can be effective. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous solution like saturated sodium bicarbonate or a dilute solution of EDTA to chelate the metal ion. Follow with a water wash and then a brine wash. Dry the organic layer over sodium sulfate, filter, and concentrate to recover the catalyst-free product before proceeding with recrystallization or chromatography. To avoid this issue in the future, consider using a heterogeneous, recyclable catalyst.[10][23]

References

Validation & Comparative

Comparing catalysts for "Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst Selection for the Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Introduction: The Enduring Relevance of the Biginelli Reaction

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) remains a cornerstone of medicinal and organic chemistry. These heterocyclic scaffolds are integral to a wide array of pharmacologically active agents, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists[1]. This compound, a classic example of a DHPM, is synthesized via the Biginelli reaction, a one-pot multicomponent condensation first reported by Italian chemist Pietro Biginelli in 1891[1][2].

The original protocol, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester (ethyl acetoacetate), and urea, often suffered from low yields and harsh reaction conditions[3]. This has spurred over a century of research into optimizing this transformation, with the primary focus on catalysis. The modern chemist now faces a vast landscape of catalytic options, ranging from classical acids to sophisticated heterogeneous systems and novel "green" catalysts.

This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of catalysis in the Biginelli reaction, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal catalyst for their specific needs, balancing efficiency, cost, and environmental impact.

The Reaction Mechanism: Why Catalysis is Crucial

The Biginelli reaction's mechanism is a cascade of bimolecular reactions[1]. While several pathways have been proposed, substantial evidence from NMR spectroscopy points to a mechanism involving an N-acyliminium ion as the key intermediate[4].

The catalyst's primary role is to accelerate the rate-limiting step, which is the formation of this crucial intermediate.

  • Activation & Condensation: An acid catalyst (Brønsted or Lewis) activates the aldehyde carbonyl, making it more electrophilic for nucleophilic attack by urea. This is followed by dehydration to form the reactive N-acyliminium ion.

  • Nucleophilic Addition: The enol form of the ethyl acetoacetate adds to the iminium ion.

  • Cyclization & Dehydration: The ring is closed via nucleophilic attack by the terminal amine onto the ester's carbonyl group, followed by a final dehydration step to yield the stable DHPM product[5][6].

Without a catalyst, the initial condensation is slow, leading to low yields and the formation of side products[7]. The choice of catalyst directly influences the reaction kinetics, yield, and purity of the final product.

Biginelli_Mechanism Figure 1: N-Acyliminium Ion Mechanism of the Biginelli Reaction cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion [Ar-CH=NH(CO)NH2]+ Aldehyde->Acyliminium + Urea + H+ Catalyst Urea H2N(CO)NH2 Urea->Acyliminium OpenChain Open-Chain Ureide Acyliminium->OpenChain Ketoester Ethyl Acetoacetate (Enol form) Ketoester->OpenChain Nucleophilic Attack DHPM Final DHPM Product OpenChain->DHPM Intramolecular Condensation - H2O

Caption: Figure 1: N-Acyliminium Ion Mechanism of the Biginelli Reaction.

Comparative Analysis of Catalytic Systems

The ideal catalyst should offer high yields, short reaction times, mild conditions, simple workup, and preferably be reusable and environmentally benign. Here, we compare several classes of catalysts used for this synthesis.

Classical Brønsted & Lewis Acids

These are the traditional catalysts for the Biginelli reaction. While effective, they often require stoichiometric amounts and can present challenges in terms of waste and equipment corrosion.

  • Rationale: Brønsted acids (e.g., HCl, H₃PO₄) protonate the aldehyde carbonyl, while Lewis acids (e.g., CuCl₂, Yb(OTf)₃, FeCl₃) coordinate to it, enhancing its electrophilicity[1][3]. Lanthanide triflates like Ytterbium(III) triflate are particularly effective due to their high Lewis acidity and water tolerance[5].

  • Advantages: Readily available, inexpensive, and well-established protocols.

  • Disadvantages: Often require harsh conditions (reflux), can lead to side reactions, and catalyst removal can be difficult, leading to corrosive and environmentally harmful waste streams[3].

Heterogeneous & Solid-Acid Catalysts

Driven by the principles of green chemistry, heterogeneous catalysts have gained prominence. Their primary advantage is the ease of separation from the reaction mixture, allowing for simple product purification and catalyst recycling.

  • Rationale: These catalysts provide acidic sites on a solid support. Examples include Layered Double Hydroxides (LDH), dicalcium phosphate, montmorillonite clays, and sulfonic acid-functionalized resins (Nafion-H)[3][8][9]. They function similarly to homogeneous acids but within a solid matrix.

  • Advantages: Excellent for catalyst recovery and reuse, reduces waste, often allows for solvent-free conditions, and simplifies product workup[3][10].

  • Disadvantages: Can sometimes exhibit lower activity compared to homogeneous counterparts, requiring higher temperatures or longer reaction times. Catalyst deactivation over multiple cycles can also be a concern.

Green & Biocatalysts

This emerging class of catalysts focuses on sustainability, using non-toxic, renewable, and biodegradable materials.

  • Rationale: Many natural sources contain organic acids (citric, ascorbic acid) that can catalyze the reaction under mild conditions. Examples include fruit juices (orange, kiwi) and plant-based materials like pomegranate peel[11][12]. These act as natural Brønsted acid catalysts.

  • Advantages: Extremely low cost, readily available, biodegradable, and aligns perfectly with green chemistry principles[11]. The reactions can often be run under solvent-free or aqueous conditions.

  • Disadvantages: Catalyst loading can be difficult to standardize due to natural variations in composition. Reaction rates may be slower, and scalability for industrial processes can be challenging[11].

Performance Data Summary

The following table summarizes experimental data for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using various catalysts.

CatalystCatalyst TypeCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
HCl Brønsted AcidCatalyticEthanolReflux~18 h40-60%[3]
H₃PO₄ Brønsted Acid4 dropsGrinding (Solvent-free)Room Temp.30 min92%[13]
CuCl₂·2H₂O Lewis AcidCatalytic (+HCl)Grinding (Solvent-free)Room Temp.~20 minHigh[14]
Fe(NO₃)₃·9H₂O Lewis AcidCatalyticGrinding (Solvent-free)Room Temp.5-10 min90-95%[15]
CeCl₃·7H₂O Lewis Acid25 mol%EthanolReflux4-6 h85-95%[16][17]
Yb(OTf)₃ Lewis AcidCatalyticSolvent-free100°C30-60 min>90%[5]
Dicalcium Phosphate Heterogeneous7 mol%EthanolReflux35 min95%[3]
LDH Heterogeneous0.5 gEthanolReflux4 h92%[9]
Punica granatum Peel Biocatalyst-Solvent-free100°C35 min94%[12]
Orange Juice BiocatalystFew dropsGrinding (Solvent-free)Room Temp.15-20 min90-95%[8]

Experimental Protocols & Workflow

A standardized workflow is critical for objectively comparing catalyst performance.

Catalyst_Screening_Workflow Figure 2: General Workflow for Catalyst Screening Reagents 1. Prepare Reagents - Aldehyde - Ethyl Acetoacetate - Urea Setup 2. Reaction Setup (Parallel Reactors) Reagents->Setup AddCatalyst 3. Add Catalysts (Catalyst A, B, C...) Setup->AddCatalyst Reaction 4. Run Reaction (Controlled Temp & Time) AddCatalyst->Reaction Monitoring 5. Monitor Progress (TLC) Reaction->Monitoring Workup 6. Quench & Workup (Precipitate in cold H2O) Monitoring->Workup Isolation 7. Isolate & Purify (Filter, Recrystallize) Workup->Isolation Analysis 8. Analyze Product (Yield, m.p., NMR, IR) Isolation->Analysis Comparison 9. Compare Results Analysis->Comparison

Caption: Figure 2: General Workflow for Catalyst Screening.

Protocol 1: Lewis Acid Catalysis under Solvent-Free Grinding (Adapted from[14][15])

This protocol exemplifies a modern, efficient, and environmentally friendly approach.

  • Preparation: In a clean, dry mortar, combine benzaldehyde (1 mmol, 0.106 g), ethyl acetoacetate (1 mmol, 0.130 g), and urea (1.2 mmol, 0.072 g).

  • Catalyst Addition: Add a catalytic amount of hydrated ferric nitrate (Fe(NO₃)₃·9H₂O, ~5 mol%).

  • Reaction: Grind the mixture gently but thoroughly with a pestle at room temperature for 5-10 minutes. The mixture may become a paste or a solid mass.

  • Workup: Add ~20 mL of ice-cold water to the mortar and stir the mixture to break up the solid.

  • Isolation: Filter the resulting precipitate using a Büchner funnel, wash thoroughly with cold water to remove any unreacted urea and catalyst, and then wash with a small amount of cold ethanol.

  • Purification: Dry the solid product. If necessary, recrystallize from ethanol to obtain pure Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Protocol 2: Heterogeneous Catalysis in Solution (Adapted from[3][9])

This protocol is ideal for processes where catalyst recycling is a primary objective.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and 10 mL of ethanol.

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., Dicalcium Phosphate, 7 mol% or LDH, 0.5 g).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 30 min to 4 hours), cool the mixture to room temperature.

  • Isolation: Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Purification: Pour the filtrate into a beaker containing ~50 mL of ice-cold water. The product will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol for high purity.

Conclusion and Future Outlook

The synthesis of this compound via the Biginelli reaction has evolved significantly from its classical roots. While traditional Brønsted and Lewis acids are effective, the field is clearly moving towards more sustainable methodologies.

For laboratory-scale synthesis where speed and high yield are paramount, solvent-free grinding methods using Lewis acids like Fe(NO₃)₃·9H₂O or CuCl₂·2H₂O offer an excellent combination of efficiency and reduced environmental impact.

For process development and larger-scale applications , heterogeneous catalysts such as dicalcium phosphate or layered double hydroxides present compelling advantages in terms of catalyst reusability and simplified product purification, which are critical for industrial economy and sustainability.

The exploration of biocatalysts like fruit juices and plant extracts represents a fascinating frontier. While currently facing challenges in standardization and scalability, these methods underscore the potential for developing truly benign chemical transformations.

Ultimately, the choice of catalyst is a multi-faceted decision. By understanding the mechanistic role of the catalyst and comparing performance data across different systems, researchers can make an informed choice that best aligns with the goals of their specific project, whether they prioritize reaction speed, cost-effectiveness, or adherence to the principles of green chemistry.

References

A Comparative Guide to Dihydropyrimidinones: Benchmarking Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a foundational dihydropyrimidinone (DHPM), against its structurally diverse analogues. We will explore the nuances of their synthesis, the subtleties in their characterization, and the resulting variations in their biological performance, supported by experimental data and established protocols.

Introduction: The Dihydropyrimidinone Scaffold

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered immense interest in medicinal chemistry, often referred to as a "privileged scaffold".[1] Their core structure is a fundamental component of nucleic acids like thymine and uracil, which provides a biochemical precedent for their interaction with biological systems.[2] First synthesized by Pietro Biginelli in 1891, these compounds are now recognized for a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The most common route to this versatile scaffold is the Biginelli reaction, a one-pot multicomponent reaction that efficiently combines an aldehyde, a β-ketoester, and urea (or thiourea).[6][7]

This guide uses the archetypal structure, Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as a benchmark to understand how structural modifications influence synthetic efficiency and biological function.

Part 1: The Synthetic Landscape - The Biginelli Reaction

The synthesis of DHPMs is a testament to the power of multicomponent reactions (MCRs), which offer high atom economy and operational simplicity.[1][8] The Biginelli reaction stands as the cornerstone of DHPM synthesis.

Reaction Mechanism

While debated, the most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[6][7] The reaction is typically acid-catalyzed and involves the initial condensation of the aldehyde and urea to form the iminium ion, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[7][9]

Biginelli_Mechanism Figure 1: Proposed Iminium Ion Pathway for the Biginelli Reaction cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Iminium [Ar-CH=NH(C=O)NH₂]⁺ Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Adduct Intermediate Adduct Iminium->Adduct + Enol Ketoester Ethyl Acetoacetate (Enol form) Ketoester->Adduct DHPM Final DHPM Product Adduct->DHPM Cyclization Dehydration - H₂O

Caption: Figure 1: Proposed Iminium Ion Pathway for the Biginelli Reaction

Comparative Synthesis Methodologies

The classical Biginelli reaction often suffers from long reaction times and modest yields.[10] Modern synthetic chemistry has introduced numerous improvements, which are critical for building libraries of diverse DHPMs for screening.

Methodology Catalyst/Conditions Typical Reaction Time Typical Yield Key Advantages & Causality Reference
Classical HCl, H₂SO₄ in Ethanol18-24 hours40-60%Simple setup; Brønsted acid protonates the aldehyde, facilitating nucleophilic attack.[10][11]
Lewis Acid Catalysis Yb(OTf)₃, CuCl₂, InCl₃1-5 hours80-95%Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the aldehyde and accelerating the reaction.[6][12]
Microwave-Assisted Solvent-free or polar solvent5-15 minutes85-98%Rapid, uniform heating dramatically accelerates reaction rates by efficiently overcoming the activation energy barrier.[13]
Green Chemistry Natural acids (e.g., citrus juice), Grindstone (solvent-free)30-90 minutes80-95%Environmentally benign, low cost, simple workup. The mild acidity of natural catalysts is sufficient to promote the reaction.[2][14]
Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol utilizes a common Lewis acid-catalyzed approach, which offers a balance of efficiency and simplicity.

  • Reagent Preparation: In a 100 mL round-bottom flask, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (25 mL) to the flask, followed by a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.17 g, 1 mmol).[12]

    • Rationale: Ethanol is a polar protic solvent that effectively dissolves the reactants. CuCl₂ acts as a mild Lewis acid to activate the aldehyde.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

  • Isolation: After the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) followed by a small amount of cold ethanol (10 mL) to remove unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The expected product is a white or off-white solid.

Part 2: Structural Characterization

Unambiguous characterization is essential to confirm the structure of the synthesized DHPMs and to understand the subtle electronic effects of different substituents.

Standard Characterization Workflow

A multi-technique approach is required for full structural elucidation.

Characterization_Workflow Figure 2: Workflow for DHPM Characterization Start Synthesized Crude Product Purification Purification (Recrystallization/Filtration) Start->Purification MP Melting Point (Purity Check) Purification->MP FTIR FTIR Spectroscopy (Functional Groups) MP->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Xray Single Crystal X-Ray (3D Structure, Optional) NMR->Xray If single crystal Final Confirmed Structure MS->Final Xray->Final

Caption: Figure 2: Workflow for DHPM Characterization

Comparative Spectroscopic Data

The electronic nature of the substituent on the C4-aryl ring significantly influences the chemical environment of the core DHPM protons, which is readily observed by ¹H NMR spectroscopy.[12][15]

Compound (Ethyl 6-methyl-2-oxo-4-R-1,2,3,4-tetrahydropyrimidine-5-carboxylate) R-Group H-4 (δ, ppm) N1-H (δ, ppm) N3-H (δ, ppm) Rationale for H-4 Shift Reference
1 Phenyl~5.15~7.75~9.20Baseline chemical shift for an unsubstituted aromatic ring.[16]
2 4-Chlorophenyl~5.14~7.82~9.31The electron-withdrawing nature of chlorine slightly deshields the N-H protons but has a minimal effect on the distant H-4 proton.[12][13]
3 4-Methoxyphenyl~5.09~7.70~9.15The electron-donating methoxy group shields the aromatic ring, leading to a slight upfield (lower ppm) shift of the H-4 proton.[17]
4 Furan-2-yl~5.26~7.78~9.24The furan ring is electron-rich, but its specific geometry and electronegative oxygen atom can lead to a net deshielding effect on the adjacent H-4 proton.[18]

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Part 3: Comparative Biological Activity

The true value of synthesizing diverse DHPMs lies in screening them for pharmacological activity. The substituent pattern is the primary determinant of a compound's potency and mechanism of action.

Primary Mechanism of Action: Mitotic Kinesin Eg5 Inhibition

One of the most significant discoveries in DHPM pharmacology was that of Monastrol , a derivative that specifically inhibits the mitotic kinesin Eg5.[4][19] Eg5 is a motor protein essential for forming the bipolar spindle during mitosis. Its inhibition leads to cell cycle arrest and apoptosis, making it a prime target for cancer chemotherapy.[19]

Mitosis_Inhibition Figure 3: Mechanism of Eg5 Inhibition by DHPMs cluster_0 Normal Mitosis cluster_1 Mitosis with DHPM Inhibitor Prophase Prophase (Chromosomes Condense) Metaphase Metaphase (Bipolar Spindle Forms) Prophase->Metaphase Eg5 Pushes Poles Apart Anaphase Anaphase (Sister Chromatids Separate) Metaphase->Anaphase Prophase_Inhib Prophase (Chromosomes Condense) Arrest Mitotic Arrest (Monoastral Spindle) Prophase_Inhib->Arrest DHPM (e.g., Monastrol) Inhibits Eg5 Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Figure 3: Mechanism of Eg5 Inhibition by DHPMs

Structure-Activity Relationship (SAR) and Performance Data

The anticancer activity of DHPMs is highly sensitive to the substitution pattern. A comparison of IC₅₀ values (the concentration required to inhibit 50% of cell growth) demonstrates this relationship.

Compound C4-Aryl Substituent IC₅₀ (μM) vs. HeLa Cells IC₅₀ (μM) vs. HepG2 Cells Key SAR Insight Reference
Monastrol 3-Hydroxyphenyl~14~20The hydroxyl group is a key feature for potent Eg5 inhibition. Serves as a benchmark.[19]
Derivative A 4-Phenyl> 50> 50The unsubstituted phenyl ring generally confers weak to moderate activity.[13]
Derivative B 4-Chlorophenyl28.535.2An electron-withdrawing group at the para position often enhances cytotoxic activity compared to the unsubstituted analogue.[13]
Derivative C 4-Nitrophenyl21.329.8The strongly electron-withdrawing nitro group further enhances activity, suggesting a role for electronic effects in target binding.[13]
Derivative D 4-Methoxyphenyl45.1> 50An electron-donating group at the para position tends to decrease cytotoxic activity relative to electron-withdrawing groups.[13]

Data is representative and compiled from various studies for comparative purposes.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[17]

  • Cell Culture: Seed human cancer cells (e.g., HeLa or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized DHPM derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium only (negative control) and a known anticancer drug (positive control).

    • Rationale: A dose-response curve is necessary to calculate the IC₅₀ value. DMSO concentration should be kept low (<0.5%) to avoid solvent-induced toxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Conclusion

This compound and its derivatives represent a synthetically accessible and biologically significant class of compounds. This guide demonstrates that while the core scaffold is readily synthesized via the Biginelli reaction, its ultimate performance as a potential therapeutic agent is critically dependent on its substitution pattern.

  • Synthesis: Modern catalytic methods, particularly those employing Lewis acids or green chemistry principles, offer superior efficiency over classical protocols, enabling the rapid generation of diverse compound libraries.

  • Structure-Function: The electronic properties of the substituent at the C4-position profoundly impact biological activity. As shown by experimental data, electron-withdrawing groups on the C4-aryl ring tend to enhance anticancer cytotoxicity.

The continued exploration of the DHPM scaffold, guided by systematic comparative studies like this one, will undoubtedly lead to the discovery of novel and more potent therapeutic agents.

References

A Comparative Analysis of the Biological Efficacy of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the tetrahydropyrimidine nucleus, particularly ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, has emerged as a privileged structure.[1][2] Synthesized primarily through the versatile Biginelli one-pot multicomponent reaction, these compounds exhibit a remarkable spectrum of biological activities.[2][3][4] This guide provides an in-depth, objective comparison of the performance of these derivatives against established standard drugs in key therapeutic areas, supported by experimental data and detailed protocols.

Anticancer Activity: A Potent Alternative to Conventional Chemotherapeutics

Several derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6][7] In comparative studies, certain derivatives have exhibited potency comparable to or even exceeding that of the standard chemotherapeutic agent, doxorubicin.[8][9]

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the cytotoxic activity of selected tetrahydropyrimidine derivatives in comparison to doxorubicin against various cancer cell lines.

Compound/DrugCell LineIC₅₀ (µM)Reference
Derivative 4b HeLa (Cervical Cancer)52.59[5][10]
Derivative 4k HeLa (Cervical Cancer)43.63[5][10]
Derivative 4e MCF-7 (Breast Cancer)15-100 µg/mL[8]
Derivative 4k MCF-7 (Breast Cancer)15-100 µg/mL[8]
Doxorubicin HeLa (Cervical Cancer)-[8]
Doxorubicin MCF-7 (Breast Cancer)4.39[11]
Derivative 5c HepG2 (Liver Cancer)5.351 µg/mL[12][13]
Derivative 5g HepG2 (Liver Cancer)-[12][13]
5-Fluorouracil (Standard) HepG2 (Liver Cancer)-[12][13]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

Mechanism of Action: Targeting Mitotic Machinery

A key mechanism underlying the anticancer activity of some dihydropyrimidinone derivatives is the inhibition of mitotic kinesin Eg5.[7][14] Eg5 plays a crucial role in the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. This targeted approach offers a potential advantage over traditional chemotherapeutics that often have broader and more toxic effects on healthy cells.

G cluster_0 Mitosis cluster_1 Mechanism of Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Tetrahydropyrimidine Derivative Tetrahydropyrimidine Derivative Eg5 Kinesin Eg5 Kinesin Tetrahydropyrimidine Derivative->Eg5 Kinesin Inhibits Mitotic Arrest Mitotic Arrest Tetrahydropyrimidine Derivative->Mitotic Arrest Induces Bipolar Spindle Formation Bipolar Spindle Formation Eg5 Kinesin->Bipolar Spindle Formation Essential for Bipolar Spindle Formation->Metaphase Apoptosis Apoptosis Mitotic Arrest->Apoptosis Leads to

Caption: Inhibition of Eg5 Kinesin by Tetrahydropyrimidine Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16][17][18]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrimidine derivatives and the standard drug (e.g., doxorubicin) for a specified period (e.g., 24-72 hours).[18] Include a vehicle control (e.g., DMSO).[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[16]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., isopropanol) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetrahydropyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[6][19][20]

Comparative Antimicrobial Susceptibility (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of selected tetrahydropyrimidine derivatives against various pathogens, with ciprofloxacin as a standard antibacterial agent.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Derivative C6 Escherichia coli32[19]
Derivative C22 Pseudomonas aeruginosa32[19]
Derivative 4e Staphylococcus aureus21.7[6][8]
Ciprofloxacin Escherichia coli0.15 - 3.25[6][21]
Ciprofloxacin Pseudomonas aeruginosa0.15 - 3.25[6][21]
Ciprofloxacin Staphylococcus aureus0.15 - 3.25[6][21]

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[1][2][3][19][22]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the tetrahydropyrimidine derivatives and the standard antibiotic (e.g., ciprofloxacin) in a suitable broth medium in a 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[1]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[1]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).[1][19]

Anti-inflammatory Activity: Targeting the COX Pathway

Chronic inflammation is implicated in a multitude of diseases. Certain tetrahydropyrimidine derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[23][24][25]

Comparative COX-2 Inhibition (IC₅₀ Values)

The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Compound/DrugEnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative VIIa COX-20.2967.24[24]
Celecoxib COX-20.4233.8[24]
Diclofenac COX-2-1.80[24][26]
Mechanism of Action: Selective COX-2 Inhibition

Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by COX enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 by tetrahydropyrimidine derivatives reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Inhibition Mechanism Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Constitutive COX-2 COX-2 Arachidonic Acid->COX-2 Inducible (Inflammation) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Tetrahydropyrimidine Derivative Tetrahydropyrimidine Derivative Tetrahydropyrimidine Derivative->COX-2 Selectively Inhibits

Caption: Selective Inhibition of COX-2 by Tetrahydropyrimidine Derivatives.

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to assess COX-2 inhibitory activity is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.[4][12][27][28][29]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, heme, and the substrate (arachidonic acid).[29]

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the test compounds (tetrahydropyrimidine derivatives and a standard inhibitor like celecoxib) at various concentrations.[29]

  • Enzyme Addition: Add the COX-2 enzyme to the wells and incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.[29]

  • Signal Detection: Measure the fluorescence or absorbance change over time, which is proportional to the peroxidase activity of COX-2.[12]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Antiviral Activity: A Potential Avenue for New Therapies

Preliminary studies have indicated that some tetrahydropyrimidine derivatives possess antiviral properties, including activity against HIV.[6][8][30] For instance, certain derivatives have shown remarkable anti-HIV-1 activity.[6] Further research is warranted to fully elucidate their potential in this area and to conduct comparative studies with standard antiviral drugs.

Conclusion

This compound derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. The evidence presented in this guide demonstrates their potential to serve as lead compounds for the development of new anticancer, antimicrobial, and anti-inflammatory agents, with performance metrics that are competitive with, and in some cases superior to, current standard drugs. The detailed experimental protocols provided herein offer a framework for researchers to further explore and validate the therapeutic potential of this important heterocyclic scaffold.

References

A Comparative Guide to the Synthesis of Tetrahydropyrimidines: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, tetrahydropyrimidines (THPMs) represent a privileged scaffold, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] The synthesis of these crucial heterocyclic moieties has traditionally been accomplished through methods involving prolonged heating. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a compelling alternative that promises enhanced efficiency and sustainability.[4][5][6]

This in-depth technical guide provides a comparative analysis of conventional and microwave-assisted synthetic approaches for tetrahydropyrimidines, primarily focusing on the well-established Biginelli reaction.[1][7][8] We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance based on experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for this important class of compounds.

The Conventional Approach: A Time-Honored, Yet Time-Consuming Method

Conventional synthesis of tetrahydropyrimidines, most notably via the Biginelli reaction, typically involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[8][9][10][11] This method relies on conductive heating, where an external heat source (like an oil bath) transfers thermal energy to the reaction vessel, which in turn heats the solvent and reactants.[12]

Mechanistic Rationale

The classical Biginelli reaction mechanism proceeds through several key steps under acidic conditions. The initial and rate-determining step is often the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[8] The reliance on slow, conductive heating necessitates extended reaction times to provide sufficient thermal energy to overcome the activation energy barriers of these sequential steps.

Experimental Protocol: Conventional Synthesis of a Tetrahydropyrimidine Derivative

The following protocol is a representative example of a conventional Biginelli condensation.[1][10][13]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Ethanol (10 mL)

  • Catalytic amount of acid (e.g., HCl, Sulfamic Acid)[10][13]

  • Round-bottom flask (100 mL)

  • Reflux condenser

Procedure:

  • Combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the acid catalyst in a 100 mL round-bottom flask containing ethanol (10 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

  • Maintain the reflux for a period of 2 to 24 hours.[1][14] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure tetrahydropyrimidine derivative.

Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency and Speed

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat the reaction mixture.[15][16] Unlike conventional heating, which is inefficient and slow, microwave energy couples directly with polar molecules and ions within the reaction, leading to rapid and uniform heating.[4][5][17]

The Science of Microwave Heating

The efficiency of MAOS stems from two primary heating mechanisms: dipolar polarization and ionic conduction.[12][15][16]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction at the molecular level, resulting in a rapid and efficient increase in temperature.[4][17]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or ionic reactants), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[4][15]

This direct and volumetric heating mechanism avoids the thermal gradients and superheating of the vessel walls common in conventional methods, leading to more uniform temperature distribution, reduced side product formation, and dramatically accelerated reaction rates.[5][6][12]

Experimental Protocol: Microwave-Assisted Synthesis of a Tetrahydropyrimidine Derivative

This protocol illustrates a typical microwave-assisted Biginelli reaction, often performed under solvent-free conditions.[1][13][18]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., Sulfamic Acid, Ytterbium triflate)[13][19] (Optional, can be performed catalyst-free)[20]

  • Microwave reaction tube (10 mL) with a stir bar

  • Dedicated microwave reactor

Procedure:

  • Place the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and catalyst (if used) into a 10 mL microwave reaction tube equipped with a stir bar.

  • If a solvent is used (e.g., ethanol), add a minimal amount. Many protocols are successful under solvent-free conditions.[13][21]

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration, typically ranging from 2 to 25 minutes.[1][18][19]

  • After irradiation, cool the reaction tube to room temperature.

  • Add ice-cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water and then recrystallize from ethanol to obtain the pure compound.

Head-to-Head Comparison: Performance and Efficiency

The primary advantages of microwave synthesis over conventional heating are quantifiable and significant. The data consistently demonstrates drastic reductions in reaction time and often substantial improvements in product yield.

ParameterConventional HeatingMicrowave-Assisted SynthesisAdvantage of MAOS
Reaction Time 2 - 24 hours[1][14]2 - 25 minutes[1][13][18]Dramatically Faster (up to 1000x)[14]
Product Yield Moderate to Good (Often lower)[9]Good to Excellent (Often higher)[6][12][13]Increased Yields (10-30% higher)[14]
Energy Consumption High (prolonged heating of apparatus)[12]Low (heats only the sample)[5][6][15]Significant Energy Savings
Solvent Use Requires bulk solvent for heat transferCan be performed solvent-free[13][15]Greener, Reduced Waste
Process Control Prone to thermal gradients and overheatingUniform heating, precise temperature control[5][6]Cleaner Reactions, Fewer Byproducts

Table 1: Comparative data for the synthesis of tetrahydropyrimidines.

The causality behind these differences is rooted in the heating mechanism. Conventional heating is an inefficient process, relying on slow heat transfer through the vessel. In contrast, microwave irradiation provides instantaneous, localized energy directly to the molecules, rapidly overcoming activation energy barriers and accelerating the reaction kinetics.[17] This rapid and uniform heating minimizes the opportunity for side reactions or decomposition of thermally sensitive compounds, often leading to cleaner products and higher yields.[5][6]

Visualizing the Workflows

To better illustrate the procedural and mechanistic differences, the following diagrams are provided.

G cluster_0 Conventional Synthesis Workflow A 1. Mix Reactants (Aldehyde, Ketoester, Urea) + Solvent + Catalyst in Flask B 2. Heat to Reflux (2-24 hours) A->B C 3. Cool & Precipitate B->C D 4. Filter & Wash C->D E 5. Recrystallize D->E F Pure Product E->F G cluster_1 Microwave-Assisted Synthesis Workflow A2 1. Mix Reactants in Microwave Tube (Solvent-Free Optional) B2 2. Microwave Irradiation (2-25 minutes) A2->B2 C2 3. Cool & Precipitate B2->C2 D2 4. Filter & Wash C2->D2 E2 5. Recrystallize D2->E2 F2 Pure Product E2->F2 G cluster_0 Biginelli Reaction Mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion (Intermediate) Reactants->Iminium H⁺ Ureide Open-Chain Ureide (Intermediate) Iminium->Ureide + Enol Product Tetrahydropyrimidine Ureide->Product Cyclization & -H₂O

References

Structure-activity relationship (SAR) of "Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Analogs

Introduction: The Dihydropyrimidinone (DHPM) Scaffold in Medicinal Chemistry

Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds of significant interest in drug discovery. Their structural resemblance to the pyrimidine bases found in DNA and RNA has made them "privileged structures" in medicinal chemistry, associated with a wide array of pharmacological activities.[1][2] These activities span from anticancer and antiviral to anti-inflammatory and antihypertensive properties.[1][3] The core structure, this compound, is a classic example of a DHPM, typically synthesized through the elegant and efficient Biginelli multi-component reaction, first reported in 1893.[1][4]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of this core scaffold. By dissecting the role of each substituent and modification, we aim to provide a logical framework for designing next-generation therapeutic agents with enhanced potency and selectivity. Our primary focus will be on the anticancer activity, particularly the inhibition of the mitotic kinesin Eg5, a well-established target for DHPMs like the notable compound Monastrol.[5][6]

The Biginelli Reaction: A Gateway to DHPM Analogs

The foundation of DHPM analog synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[4][7] The choice of these three components dictates the initial substitutions on the resulting DHPM ring, making it a powerful tool for generating chemical diversity. The reaction is typically acid-catalyzed, with both Brønsted and Lewis acids being effective.[3][4] Modern variations utilize microwave irradiation or solvent-free "grindstone" chemistry to improve yields and reaction times, reflecting a move towards green chemistry principles.[2][8]

The causality behind this experimental choice is clear: its convergent nature allows for the rapid assembly of a complex, multi-functionalized scaffold from simple, commercially available starting materials. This efficiency is paramount in the early stages of drug discovery, where rapid library synthesis is required for screening and SAR exploration.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aromatic/Aliphatic Aldehyde (R1) Reaction One-Pot Cyclocondensation Aldehyde->Reaction Provides R1 at C4 Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reaction Forms C5-C6 bond & ester group Urea Urea or Thiourea (X = O or S) Urea->Reaction Forms N1-C2-N3 backbone Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Reaction Initiates Reaction DHPM DHPM Core Structure (Ethyl 2-oxo/thio-1,2,3,4- tetrahydropyrimidine-5-carboxylate analog) Reaction->DHPM

Caption: The Biginelli reaction workflow for DHPM synthesis.

Comparative SAR Analysis: Decoding the DHPM Scaffold for Anticancer Activity

The anticancer activity of many DHPMs is attributed to their ability to inhibit Kinesin Spindle Protein (KSP), also known as Eg5.[6] Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division. Its inhibition leads to the formation of characteristic monopolar spindles, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] Monastrol, a 2-thioxo-DHPM, is a well-known allosteric inhibitor of Eg5.[5][6] The following analysis compares structural modifications to the core scaffold and their impact on Eg5 inhibition and antiproliferative activity.

Substitution at the C4-Aryl Ring

The nature and position of substituents on the C4-phenyl ring are critical determinants of activity. This ring fits into a hydrophobic pocket of the Eg5 allosteric binding site.[9]

Compound/Analog TypeC4-Aryl SubstituentKey FindingPotency (IC50)Reference
Monastrol 3-HydroxyphenylBenchmark Eg5 inhibitor.~20 µM (vs. Eg5)[10]
Enastron 3-HydroxyphenylN1-ethyl substitution significantly increases potency over Monastrol.>10x more potent than Monastrol[5]
Compound 4d 2-Hydroxyphenyl, 5-FluorophenylThe -OH at the ortho position and an electron-withdrawing -F group showed high potency as an alkaline phosphatase inhibitor.1.27 µM (vs. AP)[11]
Compound 12a 1,2-MethylenedioxybenzeneDisplayed lethal effects against non-small-cell lung cancer cells.1.2 µM (vs. Eg5)[10]
Halogenated Analogs Fluorophenyl, ChlorophenylHalogenated derivatives showed good antioxidant, anti-diabetic, and anticancer activities in vitro.5.3-18.7 µg/mL (vs. HepG2)[8]

Causality and Insights:

  • Hydroxyl Groups: A hydroxyl group, particularly at the 3-position of the phenyl ring (as in Monastrol), is often favorable for activity, likely participating in hydrogen bonding within the Eg5 binding site.[9] Shifting it to the ortho position can also yield potent compounds, as seen in alkaline phosphatase inhibitors.[11]

  • Electron-Withdrawing Groups: Halogens (F, Cl) or other electron-withdrawing groups on the phenyl ring can enhance activity. This may be due to modulation of the electronic properties of the ring or improved interactions within the binding pocket.[8][11]

  • Hydrophobic Interactions: Bulky, hydrophobic groups like the 1,2-methylenedioxy moiety can lead to highly potent analogs by establishing strong hydrophobic interactions with amino acid residues in the binding site.[6][10]

Modification at the C2 Position (Oxo vs. Thio)

The exchange of the oxygen atom at C2 (derived from urea) for a sulfur atom (from thiourea) often has a profound impact on biological activity.

  • Eg5 Inhibition: For Kinesin Eg5 inhibitors like Monastrol, the 2-thioxo group is generally considered superior to the 2-oxo group. This suggests the sulfur atom plays a key role in binding to the allosteric site. Many potent analogs, including Monastrol and Enastron, are dihydropyrimidin-2-thiones.[5][9]

  • Other Activities: For activities like antibacterial or anti-inflammatory effects, the preference is less clear-cut, and both 2-oxo and 2-thioxo analogs have shown significant potency.[12][13]

Substitution at the N1 and N3 Positions

The N1 and N3 positions of the pyrimidine ring are often unsubstituted in classic Biginelli products. However, derivatization at these sites offers a key strategy for potency enhancement.

  • N1-Alkylation/Arylation: N-1 arylation of Monastrol has been shown to produce compounds with doubled antiproliferative effects in glioma cell lines.[9] Similarly, the highly potent analog "enastron" is an N1-ethyl derivative of a Monastrol-like scaffold.[5] This modification can improve hydrophobic interactions or alter the molecule's conformation to better fit the binding pocket.

  • N3-Substitution: Modification at the N3 position is less common but represents another avenue for analog design to probe interactions with the target protein.

Modification of the C5-Ester Group

The ethyl carboxylate at the C5 position is a crucial feature, but its modification can fine-tune the compound's properties.

  • Ester Chain Length/Bulk: High-throughput virtual screening studies have suggested that replacing the ethyl ester with bulkier, more hydrophobic esters (e.g., geranyl ester) can significantly improve binding affinity to Eg5.[6][14] This is attributed to enhanced hydrophobic interactions with the binding pocket.[6]

  • Ester to Amide Conversion: Converting the C5-ester to a carboxamide is another common synthetic strategy. This can introduce new hydrogen bond donors and acceptors, potentially altering the binding mode and improving activity or selectivity.[2]

G cluster_core DHPM Core Core C4 C4-Aryl Ring: - 3-OH favorable (Monastrol). - Halogens (F, Cl) can increase activity. - Bulky hydrophobic groups enhance binding. C4:e->Core:w C2 C2 Position: - Thio (S) is often superior to Oxo (O) for Eg5 inhibition. C2:n->Core:s N1 N1 Position: - Alkylation or arylation can significantly boost potency. N1:s->Core:n C5 C5-Ester: - Bulkier, hydrophobic esters can improve binding affinity. C5:w->Core:e

Caption: Key SAR takeaways for modifying the DHPM scaffold.

Experimental Protocols for SAR Validation

To ensure trustworthiness, the protocols described below are self-validating systems. The synthesis protocol includes characterization steps to confirm the structure of the analogs, while the biological assays include positive controls (known inhibitors) to validate the experimental results.

Protocol 1: Synthesis of DHPM Analogs via Biginelli Reaction[8][15]

This protocol describes a general, solvent-based synthesis.

  • Reactant Preparation: In a round-bottom flask, combine the substituted aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Solvent and Catalyst Addition: Add ethanol (15 mL) to dissolve the reactants. Add a catalytic amount of concentrated HCl (3-4 drops) or a Lewis acid like CuCl₂·2H₂O.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Pour the cooled mixture into a beaker of cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization & Characterization: Recrystallize the crude product from hot ethanol to obtain pure crystals. The final product's structure and purity should be confirmed by NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of the synthesized analogs on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., NCI-H522 non-small-cell lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the synthesized DHPM analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Monastrol or Paclitaxel (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G start Start: Synthesized DHPM Analogs synthesis Protocol 1: Chemical Synthesis (Biginelli Reaction) start->synthesis char Structural Characterization (NMR, MS, etc.) synthesis->char invitro Protocol 2: In Vitro Cell Viability Assay (e.g., MTT Assay) char->invitro ic50 Determine IC50 Values invitro->ic50 sar Correlate Structure with Activity (SAR) ic50->sar end End: Identify Lead Compounds sar->end

References

A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of Tetrahydropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of in vitro and in vivo methodologies for the evaluation of tetrahydropyrimidine (THPM) compounds. My aim is to provide not just procedural steps, but the strategic thinking and scientific rationale that underpin these experimental choices, drawing from extensive experience in the field.

Tetrahydropyrimidines are a fascinating class of heterocyclic compounds, well-regarded for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The journey from a newly synthesized THPM molecule to a potential therapeutic agent is a rigorous one, demanding a multi-faceted evaluation of its biological effects. This guide will navigate the critical transition from controlled, single-variable in vitro experiments to the complex, systemic environment of in vivo studies.

Part 1: The Foundational Stage - In Vitro Evaluation

The initial exploration of a novel THPM compound's biological potential invariably begins with in vitro studies. These "in glass" experiments are indispensable for initial screening, mechanism of action (MOA) elucidation, and establishing baseline efficacy and toxicity.[3] The primary advantage of in vitro assays lies in their controlled environment, allowing for the precise measurement of a compound's effect on specific biological targets, be it enzymes or cultured cells.[4]

Causality in Experimental Design: Why Start In Vitro?

The decision to commence with in vitro testing is rooted in both scientific and practical considerations. It is a cost-effective and high-throughput method to screen large libraries of compounds, identifying promising candidates for further investigation.[5] Furthermore, in vitro systems allow us to dissect complex biological processes into manageable components, enabling a detailed understanding of a compound's molecular interactions.[6] For instance, before we can assert that a THPM derivative has anticancer potential, we must first demonstrate its ability to inhibit the proliferation of cancer cells in a controlled culture.

Key In Vitro Assays for Tetrahydropyrimidine Compounds:
  • Cytotoxicity and Cell Viability Assays: These are often the first line of investigation to determine the concentration-dependent effects of a THPM compound on cell health.[7] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to assess metabolic activity as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[9][10]

  • Enzyme Inhibition Assays: Many THPM compounds exert their effects by inhibiting specific enzymes.[11][12] For example, if a THPM is designed as an antidiabetic agent, its ability to inhibit enzymes like α-amylase or α-glucosidase would be a key parameter to measure.[13][14] These assays typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation.

  • Antimicrobial Assays: To evaluate the antimicrobial potential of THPMs, their minimum inhibitory concentration (MIC) against various bacterial and fungal strains is determined using methods like broth microdilution.[1][2]

  • Cell-Based Kinase Assays: For THPMs designed as kinase inhibitors, cell-based assays are crucial to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.[15][16]

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel tetrahydropyrimidine compound using an MTT assay.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize & Purify THPM Compound B Prepare Stock Solution (e.g., in DMSO) A->B E Treat Cells with Serial Dilutions of THPM B->E C Culture Cancer Cell Line (e.g., HeLa, K562) D Seed Cells in 96-well Plate C->D D->E Allow cells to adhere F Incubate for 24-72 hours E->F G Add MTT Reagent F->G H Incubate for 4 hours G->H I Add Solubilization Solution (e.g., SDS-HCl) H->I J Measure Absorbance (570 nm) I->J K Calculate Cell Viability (%) J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the cytotoxic effects of a tetrahydropyrimidine compound on a cancer cell line.

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa or K562) in appropriate media until they reach approximately 80% confluency.[1]

    • Trypsinize adherent cells or gently collect suspension cells and perform a cell count.

    • Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of the test THPM compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the THPM compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate the plate for another 4 hours at 37°C.[8][17]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[10][17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8][9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]

Part 2: The Systemic Stage - In Vivo Evaluation

While in vitro studies provide crucial initial data, they cannot fully replicate the complex physiological environment of a living organism.[18] Therefore, promising THPM candidates must progress to in vivo testing to assess their efficacy, pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion), and safety in a whole-animal model.[19][20]

The Rationale for Transitioning to In Vivo Models

The transition to in vivo studies is a critical step in drug development.[21] It allows us to understand how a compound behaves within a complex biological system, complete with metabolic processes, immune responses, and drug distribution to various tissues.[19] An in vivo setting provides invaluable insights into a compound's bioavailability, half-life, and potential for off-target effects, which cannot be accurately predicted from in vitro data alone.[22]

Common In Vivo Models and Methodologies:
  • Animal Models: The choice of animal model is crucial and depends on the therapeutic area. For anti-inflammatory studies, models like carrageenan-induced paw edema in rats are commonly used.[23][24] For anticancer evaluations, xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently employed.[25]

  • Pharmacokinetic (PK) Studies: These studies are essential to understand the ADME properties of a THPM compound.[19] Typically, the compound is administered to animals (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous), and blood samples are collected at various time points to determine the drug concentration.[26]

  • Efficacy Studies: These studies aim to demonstrate the therapeutic effect of the THPM compound in a relevant disease model.[27] For example, in an anticancer study, tumor growth would be monitored over time in treated versus control animals.

  • Toxicology Studies: Acute and chronic toxicity studies are conducted to determine the safety profile of the compound and identify any potential adverse effects.[28] This involves administering different doses of the compound and monitoring the animals for any signs of toxicity, as well as performing histopathological analysis of major organs.[29]

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of a tetrahydropyrimidine compound in a tumor xenograft model.

InVivo_Workflow cluster_prep Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis A Select Animal Model (e.g., Immunocompromised Mice) B Implant Human Tumor Cells A->B C Allow Tumors to Establish and Grow B->C D Randomize Animals into Control & Treatment Groups C->D Tumors reach measurable size E Administer THPM Compound (e.g., Oral Gavage, IP Injection) D->E F Monitor Tumor Volume and Body Weight E->F G Continue Treatment for Pre-determined Duration E->G F->E Daily/Weekly H Euthanize Animals and Excise Tumors G->H I Analyze Tumor Weight and Perform Histopathology H->I J Conduct Statistical Analysis of Data I->J

Caption: Workflow for an In Vivo Efficacy Study.

Part 3: Bridging the Gap - A Comparative Data Analysis

The ultimate goal is to correlate the findings from in vitro and in vivo studies to build a comprehensive profile of the tetrahydropyrimidine compound. A successful drug candidate will ideally demonstrate potent activity in in vitro assays, which then translates to significant efficacy and a favorable safety profile in in vivo models.

Quantitative Data Comparison:
ParameterIn Vitro StudyIn Vivo StudySignificance
Efficacy IC50 / EC50 (µM)Tumor Growth Inhibition (%) / Reduction in Inflammation (%)Lower IC50/EC50 should correlate with higher in vivo efficacy.[30]
Potency Target enzyme inhibition (Ki, nM)Effective Dose (ED50, mg/kg)Measures concentration needed for effect at molecular vs. systemic level.
Toxicity Cytotoxicity (CC50, µM on normal cells)Maximum Tolerated Dose (MTD, mg/kg), LD50Assesses the therapeutic window of the compound.[29]
Metabolism Metabolic stability in liver microsomes (t½, min)Plasma half-life (t½, hours)Predicts the compound's duration of action in the body.[31]
Absorption Caco-2 cell permeability (Papp, cm/s)Bioavailability (%)Indicates how much of the drug reaches systemic circulation.[26]

Conclusion

The evaluation of tetrahydropyrimidine compounds is a stepwise process that logically progresses from the controlled environment of in vitro assays to the complex biological systems of in vivo models. In vitro studies are essential for initial screening, target validation, and mechanistic insights, while in vivo studies are indispensable for confirming efficacy, understanding pharmacokinetic properties, and ensuring safety. A thorough and well-designed experimental plan that integrates both approaches is paramount for the successful development of novel THPM-based therapeutics.

References

A Comparative Spectroscopic Guide to the Isomers of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. In the realm of heterocyclic chemistry, "Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" and its derivatives are of significant interest due to their wide range of biological activities, including potential antiviral, antibacterial, and anti-inflammatory properties.[1] These compounds are commonly synthesized via the Biginelli reaction, a one-pot multicomponent reaction that has been a cornerstone of heterocyclic synthesis for over a century.[2][3]

This guide provides an in-depth comparison of the spectroscopic data for the isomers of "this compound," focusing on the predominant tautomeric forms. While one tautomer is overwhelmingly favored, understanding the potential for isomeric forms and their distinct spectroscopic signatures is crucial for unambiguous characterization and for elucidating structure-activity relationships.

The Isomeric Landscape: Tautomerism in Focus

The primary form of isomerism exhibited by this compound is tautomerism, which involves the migration of a proton. The key tautomeric equilibria at play are the keto-enol and amide-imidic acid tautomerisms. This gives rise to three principal tautomeric forms:

  • Tautomer A (Keto-Amide Form): The most stable and commonly depicted form.

  • Tautomer B (Enol-Amide Form): An enol form resulting from the tautomerization of the β-dicarbonyl system.

  • Tautomer C (Keto-Imidic Acid Form): An imidic acid form arising from the tautomerization of the amide group.

Tautomers A Tautomer A (Keto-Amide) B Tautomer B (Enol-Amide) A->B Keto-Enol Tautomerism C Tautomer C (Keto-Imidic Acid) A->C Amide-Imidic Acid Tautomerism

Caption: Tautomeric equilibria of this compound.

Experimental evidence overwhelmingly indicates that Tautomer A is the predominant form in both solid and solution phases. This preference is largely attributed to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form.[4] Additionally, the amide functional group is generally more stable than its imidic acid tautomer.[3][5]

Spectroscopic Data Comparison

The following sections detail the expected and observed spectroscopic data for each tautomer, providing a basis for their identification and differentiation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The chemical shifts and coupling patterns of the protons in each tautomer are expected to be distinct.

Proton Tautomer A (Keto-Amide) Tautomer B (Enol-Amide) Tautomer C (Keto-Imidic Acid)
N1-H ~9.2 ppm (s, br)~9.0 ppm (s, br)Absent
N3-H ~7.7 ppm (s, br)~7.5 ppm (s, br)~7.6 ppm (s, br)
C4-H ~5.1 ppm (d)~5.0 ppm (d)~5.2 ppm (d)
C6-H ~2.3 ppm (s)Absent~2.4 ppm (s)
Ethyl O-CH₂ ~4.0 ppm (q)~4.1 ppm (q)~4.0 ppm (q)
Ethyl CH₃ ~1.1 ppm (t)~1.2 ppm (t)~1.1 ppm (t)
Enol O-H Absent~12-14 ppm (s, br)Absent
Imidic Acid O-H AbsentAbsent~10-12 ppm (s, br)

Analysis of ¹H NMR Data:

  • Tautomer A (Experimental Data): The observed ¹H NMR spectrum of the compound consistently shows two distinct broad singlets for the N-H protons around 9.2 ppm and 7.7 ppm.[6] The methine proton at the C4 position typically appears as a doublet around 5.1 ppm, coupled to the adjacent N-H proton. The C6-methyl group gives a characteristic singlet at approximately 2.3 ppm. The ethyl ester protons exhibit a quartet and a triplet at roughly 4.0 ppm and 1.1 ppm, respectively.[6]

  • Tautomer B (Predicted Data): The most significant change would be the disappearance of the C6-methyl singlet and the appearance of a very downfield, broad singlet for the enolic O-H proton, likely in the 12-14 ppm range, due to strong intramolecular hydrogen bonding. The vinyl proton at C6 would likely appear in the 5-6 ppm region.

  • Tautomer C (Predicted Data): The key difference would be the absence of the N1-H signal and the appearance of a broad singlet for the imidic acid O-H proton, anticipated in the 10-12 ppm region. The chemical shifts of the other protons would be subtly affected by the change in the electronic structure of the ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

Carbon Tautomer A (Keto-Amide) Tautomer B (Enol-Amide) Tautomer C (Keto-Imidic Acid)
C2 (C=O) ~152 ppm~153 ppm~158 ppm (C=N)
C4 ~54 ppm~53 ppm~55 ppm
C5 ~99 ppm~95 ppm~100 ppm
C6 ~148 ppm~155 ppm (C-OH)~149 ppm
C=O (Ester) ~165 ppm~166 ppm~165 ppm
C6-CH₃ ~18 ppmAbsent~18 ppm
Ethyl O-CH₂ ~59 ppm~60 ppm~59 ppm
Ethyl CH₃ ~14 ppm~14 ppm~14 ppm

Analysis of ¹³C NMR Data:

  • Tautomer A (Experimental Data): The ¹³C NMR spectrum of the compound typically shows a signal for the C2 carbonyl carbon around 152 ppm and the ester carbonyl at approximately 165 ppm.[6] The C4 carbon appears at about 54 ppm, while the C5 and C6 carbons are observed around 99 ppm and 148 ppm, respectively. The C6-methyl carbon gives a signal at roughly 18 ppm.[6]

  • Tautomer B (Predicted Data): The most notable difference would be the upfield shift of the C5 carbon and a significant downfield shift for the C6 carbon, which would now be an sp² hybridized carbon bonded to an oxygen atom (C-OH). The C6-methyl signal would be absent.

  • Tautomer C (Predicted Data): The C2 carbon would be significantly shifted downfield as it changes from a carbonyl (C=O) to an imine-like (C=N) carbon in the imidic acid form. The other carbon chemical shifts would experience minor adjustments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Functional Group Tautomer A (Keto-Amide) Tautomer B (Enol-Amide) Tautomer C (Keto-Imidic Acid)
N-H Stretch 3100-3400 cm⁻¹ (two bands)3100-3400 cm⁻¹ (one band)3100-3400 cm⁻¹ (one band)
C=O Stretch (Amide) ~1650 cm⁻¹~1650 cm⁻¹Absent
C=O Stretch (Ester) ~1700 cm⁻¹~1700 cm⁻¹~1700 cm⁻¹
C=C Stretch ~1600 cm⁻¹~1620 cm⁻¹~1600 cm⁻¹
O-H Stretch (Enol) Absent2500-3200 cm⁻¹ (broad)Absent
C=N Stretch AbsentAbsent~1640 cm⁻¹
O-H Stretch (Imidic Acid) AbsentAbsent3200-3500 cm⁻¹ (broad)

Analysis of IR Data:

  • Tautomer A (Experimental Data): The IR spectrum of the compound displays characteristic strong absorption bands for the N-H stretching vibrations in the region of 3100-3400 cm⁻¹.[7] Two strong carbonyl stretching bands are observed: one for the ester group around 1700 cm⁻¹ and another for the amide group at approximately 1650 cm⁻¹.[7][8] A C=C stretching vibration is also present around 1600 cm⁻¹.[8]

  • Tautomer B (Predicted Data): A very broad O-H stretching band would appear in the 2500-3200 cm⁻¹ region, characteristic of a hydrogen-bonded enol. The number of N-H stretching bands would reduce to one. The C=C stretching vibration would likely be more intense.

  • Tautomer C (Predicted Data): The most significant change would be the disappearance of the amide C=O stretching band and the appearance of a C=N stretching band around 1640 cm⁻¹. A broad O-H stretching band for the imidic acid would also be expected in the 3200-3500 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all tautomers have the same molecular weight and would thus show the same molecular ion peak, their fragmentation patterns could differ due to the different bonding arrangements. However, predicting these differences without experimental data is speculative. The primary utility of mass spectrometry in this context would be to confirm the molecular weight of the compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) B Transfer solution to a 5 mm NMR tube A->B C Place NMR tube in the spectrometer B->C D Tune and shim the spectrometer C->D E Acquire ¹H NMR spectrum D->E F Acquire ¹³C NMR spectrum E->F G Apply Fourier transform F->G H Phase and baseline correct the spectra G->H I Integrate ¹H NMR signals and reference chemical shifts H->I

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

IR_Workflow cluster_sample_prep_ir Sample Preparation (ATR) cluster_data_acquisition_ir Data Acquisition cluster_data_processing_ir Data Processing A_IR Place a small amount of solid sample directly on the ATR crystal B_IR Obtain a background spectrum of the empty ATR crystal A_IR->B_IR C_IR Acquire the sample spectrum B_IR->C_IR D_IR Perform background subtraction C_IR->D_IR E_IR Identify and label significant absorption bands D_IR->E_IR

Caption: General workflow for FT-IR spectroscopic analysis using an ATR accessory.

  • Sample Preparation: For solid samples, the use of an Attenuated Total Reflectance (ATR) accessory is common and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is acquired.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Conclusion

The spectroscopic analysis of "this compound" and its derivatives consistently points to the predominance of the keto-amide tautomer (Tautomer A). The characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy provide a clear and unambiguous fingerprint for this stable form. While the enol-amide and keto-imidic acid tautomers are not typically observed in significant concentrations, a thorough understanding of their predicted spectroscopic features is essential for any rigorous structural elucidation. This guide provides a framework for the comparative analysis of these isomers, enabling researchers to confidently characterize their synthesized compounds and delve deeper into the fascinating chemistry and biology of this important class of heterocycles.

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a critical intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not just procedural steps, but the underlying scientific rationale for method selection and validation, ensuring robust and reliable results in a regulatory environment. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3][4].

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[5][6]. For a compound like this compound, this typically involves assays for identity, purity, and potency. This guide will compare two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a supplementary discussion on spectroscopic methods for characterization.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is contingent on the physicochemical properties of the analyte and the intended application of the method. This compound is a polar molecule with a moderate molecular weight, making it amenable to both HPLC and, with appropriate derivatization, GC analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Spectroscopic Methods (UV-Vis, FTIR, NMR, MS)
Applicability Ideal for the analysis of polar, non-volatile, and thermally labile compounds. The primary choice for purity and assay determination of the target molecule.Suitable for volatile and thermally stable compounds. Often requires derivatization for polar analytes like our target compound to increase volatility[7].Primarily used for structural elucidation and identification, not typically for quantitative purity and assay in a routine QC environment without extensive validation[8][9][10].
Specificity High specificity can be achieved through a combination of column chemistry and detector selection (e.g., Diode Array Detector).High specificity, especially when coupled with a Mass Spectrometer (GC-MS), allows for excellent separation and identification of impurities.Highly specific for structural confirmation. NMR and MS provide detailed structural information[8][11].
Sensitivity Generally high, with detection limits in the sub-microgram per milliliter range, depending on the detector.Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Varies widely depending on the technique. MS is extremely sensitive.
Quantitation Excellent for precise and accurate quantification over a wide linear range.Reliable for quantification, though derivatization can introduce variability if not well-controlled.Primarily qualitative, although quantitative NMR (qNMR) is an emerging powerful tool.
The Validation Workflow: A Visual Guide

The process of analytical method validation follows a structured path to ensure all performance characteristics are thoroughly evaluated.

ValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Analytical Method Development & Optimization Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Data Analysis Robustness->Report

Caption: A generalized workflow for analytical method validation.

Comparative Performance Data: HPLC vs. GC

The following tables present hypothetical yet realistic validation data for the analysis of this compound, based on established performance expectations for these techniques.

Table 1: HPLC Method Validation Summary

Validation Parameter Acceptance Criteria (based on ICH Q2(R1)) [12]Hypothetical Experimental Results Conclusion
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte.No interfering peaks observed. Peak purity index > 0.999.Method is specific.
Linearity (r²) ≥ 0.9950.9998Excellent linearity.
Range 80% to 120% of the target concentration.50 - 150 µg/mLRange is adequate.
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%Method is accurate.
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%Method is precise.
LOD Signal-to-Noise ratio of 3:10.1 µg/mLMethod is sensitive.
LOQ Signal-to-Noise ratio of 10:10.3 µg/mLMethod is sensitive for quantitation.
Robustness RSD ≤ 2.0% after minor changes in method parameters.All changes resulted in RSD < 1.5%.Method is robust.

Table 2: GC Method (with derivatization) Validation Summary

Validation Parameter Acceptance Criteria (based on ICH Q2(R1)) [12]Hypothetical Experimental Results Conclusion
Specificity No interference from blank, placebo, and known impurities at the retention time of the derivatized analyte.No interfering peaks observed. Confirmed by MS.Method is specific.
Linearity (r²) ≥ 0.9950.9992Excellent linearity.
Range 80% to 120% of the target concentration.10 - 60 µg/mLRange is adequate.
Accuracy (% Recovery) 97.0% to 103.0%98.2% - 102.5%Method is accurate.
Precision (RSD%) Repeatability: ≤ 3.0%Intermediate Precision: ≤ 3.0%Repeatability: 1.5%Intermediate Precision: 2.1%Method is precise.
LOD Signal-to-Noise ratio of 3:10.05 µg/mLMethod is highly sensitive.
LOQ Signal-to-Noise ratio of 10:10.15 µg/mLMethod is highly sensitive for quantitation.
Robustness RSD ≤ 3.0% after minor changes in method parameters.All changes resulted in RSD < 2.5%.Method is robust.
Experimental Protocols: A Step-by-Step Guide

This protocol outlines a reversed-phase HPLC method, a common and robust technique for this type of analyte[13].

Workflow for HPLC Method Validation

HPLC_Workflow Prep Sample & Standard Preparation Inject HPLC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Peak Area, Retention Time) Detect->Analyze

Caption: Workflow for the HPLC analysis.

Protocol:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (determined by UV-Vis spectral analysis).

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 500 µg/mL.

    • Further dilute to the working concentration of 100 µg/mL with the mobile phase.

  • Sample Solution Preparation:

    • Prepare the sample to a theoretical concentration of 100 µg/mL of the active ingredient in the mobile phase.

  • Validation Experiments:

    • Specificity: Inject blank (mobile phase), placebo, and spiked samples to demonstrate no interference.

    • Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area against concentration and perform linear regression analysis[14].

    • Accuracy: Perform recovery studies by spiking the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate[15].

    • Precision:

      • Repeatability: Analyze six replicate preparations of the standard solution at 100% of the target concentration.

      • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • LOD & LOQ: Determine by the signal-to-noise ratio method or based on the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results[15].

This protocol details a GC-MS method, which is highly suitable for identifying and quantifying volatile impurities, following derivatization of the main component and any polar impurities.

Workflow for GC-MS Method Validation

GCMS_Workflow Prep Sample & Standard Preparation Deriv Derivatization (e.g., Silylation) Prep->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Data Analysis (Peak Area, Mass Spectrum) Detect->Analyze

Caption: Workflow for the GC-MS analysis including derivatization.

Protocol:

  • Derivatization:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes to form the trimethylsilyl derivatives.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

  • Validation Experiments:

    • The validation experiments follow the same principles as for HPLC, with adjustments for the GC-MS technique and the inclusion of the derivatization step. Specificity is further enhanced by comparing the mass spectra of the peaks with a reference library.

The Role of Spectroscopic Methods in Validation

While HPLC and GC are the workhorses for quantitative analysis, spectroscopic techniques are indispensable for unequivocal identification and structural confirmation.

  • UV-Vis Spectroscopy: Useful for determining the optimal detection wavelength for HPLC analysis and for preliminary identification based on the absorption spectrum[10].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a valuable identity test[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure, confirming its identity and providing information on impurities[8][11].

  • Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), it provides molecular weight and fragmentation information, which is crucial for identifying unknown impurities and confirming the identity of the main component[8].

Conclusion and Recommendations

For the routine quality control of this compound, a validated HPLC-UV method is the recommended primary choice for assay and purity determination. Its robustness, precision, and applicability to the polar nature of the analyte without derivatization make it a more efficient and straightforward method for a QC environment.

A validated GC-MS method serves as an excellent complementary technique , particularly for the identification and quantification of volatile or potentially co-eluting impurities that may not be well-resolved by HPLC. The high sensitivity and specificity of GC-MS are invaluable during method development and for in-depth impurity profiling.

Ultimately, the choice of analytical methodology should be based on a risk assessment and the specific requirements of the analysis. A thorough validation, guided by international regulatory standards, is essential to ensure the generation of reliable and defensible analytical data throughout the drug development lifecycle.

References

Comparison of the anticancer efficacy of different tetrahydropyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous synthetic avenues, with heterocyclic chemistry proving to be a particularly fertile ground. Among the myriad of scaffolds explored, the tetrahydropyrimidine core has emerged as a privileged structure, demonstrating a remarkable versatility in targeting various hallmarks of cancer. This guide provides an in-depth, comparative analysis of the anticancer efficacy of different tetrahydropyrimidine-based scaffolds, offering a critical perspective for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanisms of action, and preclinical data of key tetrahydropyrimidine families, providing a robust framework for future drug discovery efforts.

The Enduring Promise of the Biginelli Reaction: Dihydropyrimidinones (DHPMs)

The Biginelli reaction, a one-pot three-component condensation, has been a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a prominent class of tetrahydropyrimidines, for over a century.[1] The inherent structural diversity achievable through this reaction has fueled the exploration of DHPMs as anticancer agents.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of DHPMs is intricately linked to the nature of the substituents at various positions of the tetrahydropyrimidine ring. Key SAR observations include:

  • C4-Aryl Substitution: The presence of an aromatic ring at the C4 position is a common feature of many bioactive DHPMs. Substituents on this aryl ring, such as halogens (e.g., m-bromophenyl), can significantly enhance cytotoxic effects.[1]

  • C5-Ester and Amide Modifications: The ester or amide functionality at the C5 position plays a crucial role in modulating activity. Variations in the ester group or its replacement with carboxamides have been shown to influence anticancer potency.

  • N1 and N3 Substitutions: Modifications at the N1 and N3 positions of the pyrimidine ring have also been explored, with substitutions impacting both potency and selectivity.

Mechanism of Action: Targeting Mitosis through Eg5 Inhibition

A significant breakthrough in understanding the anticancer mechanism of DHPMs came with the discovery of monastrol , a DHPM that specifically inhibits the mitotic kinesin Eg5.[2][3] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[2][3]

By binding to an allosteric pocket on Eg5, monastrol and its analogs prevent the motor protein from hydrolyzing ATP and moving along microtubules.[2][4] This inhibition leads to a failure in spindle pole separation, resulting in the formation of monoastral spindles and ultimately, mitotic arrest and apoptosis in cancer cells.

Eg5_Inhibition cluster_mitosis Mitosis Bipolar Spindle Bipolar Spindle Chromosome Segregation Chromosome Segregation Bipolar Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Eg5 Eg5 Kinesin Eg5->Bipolar Spindle formation Microtubules Microtubules Eg5->Microtubules movement ATP ATP Eg5->ATP hydrolysis Mitotic_Arrest Mitotic Arrest Eg5->Mitotic_Arrest Monastrol Monastrol (DHPM) Monastrol->Eg5 allosteric binding ADP ADP + Pi ATP->ADP Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Eg5 inhibition by Monastrol.

Tetrahydropyrido[4,3-d]pyrimidines: The Rise of ONC201 and its Analogs

A more recent and highly promising class of tetrahydropyrimidine derivatives is the tetrahydropyrido[4,3-d]pyrimidine scaffold. The most prominent member of this class is ONC201 (dordaviprone) , a small molecule that has shown significant anticancer activity in preclinical models and is currently in clinical trials for various cancers, including high-grade gliomas.[5][6]

A Dual Mechanism of Action: TRAIL Induction and Mitochondrial Disruption

ONC201 and its analogs exhibit a multi-faceted mechanism of action, contributing to their potent and selective anticancer effects.

  • TRAIL Pathway Induction: ONC201 was initially identified for its ability to induce the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[7] It achieves this by inhibiting the phosphorylation of AKT and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[7] Foxo3a then binds to the promoter of the TRAIL gene, upregulating its transcription and promoting apoptosis in cancer cells.[7]

TRAIL_Pathway ONC201 ONC201 AKT_ERK p-AKT / p-ERK ONC201->AKT_ERK inhibits Foxo3a_p p-Foxo3a (cytoplasm) AKT_ERK->Foxo3a_p phosphorylates Foxo3a Foxo3a (nucleus) Foxo3a_p->Foxo3a dephosphorylation TRAIL_Gene TRAIL Gene Foxo3a->TRAIL_Gene activates transcription TRAIL TRAIL Protein TRAIL_Gene->TRAIL DR4_DR5 DR4/DR5 (Death Receptors) TRAIL->DR4_DR5 binds DISC DISC Formation DR4_DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: ONC201-induced TRAIL-mediated apoptosis.

  • Mitochondrial Pathway: The exact mechanism of ONC201 is still under investigation, but preclinical data suggest that it causes global downregulation of mitochondrial genes, leading to mitochondrial damage and ultimately non-apoptotic cell death.[8]

Clinical Significance

ONC201 has demonstrated promising results in early-phase clinical trials, particularly in patients with H3 K27M-mutant diffuse midline gliomas.[5][6] Its ability to cross the blood-brain barrier and its favorable safety profile make it an attractive candidate for treating brain tumors.[5] An analog of ONC201, ONC212, has also been selected for clinical development, highlighting the potential of this scaffold.[9]

Pyrazolo[3,4-d]pyrimidines and Related Scaffolds as Cyclin-Dependent Kinase (CDK) Inhibitors

The pyrazolopyrimidine scaffold, a fused tetrahydropyrimidine system, has been extensively explored for the development of Cyclin-Dependent Kinase (CDK) inhibitors.[10] CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[11]

Targeting the Cell Cycle Engine

Pyrazolo[3,4-d]pyrimidine derivatives have been designed to act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their substrates, such as the retinoblastoma protein (Rb).[10][12] This inhibition blocks the G1/S phase transition of the cell cycle, leading to cell cycle arrest and suppression of tumor growth.[11]

Several pyrazolo[3,4-d]pyrimidine-based compounds have shown potent inhibitory activity against CDK2 and CDK4/6, kinases that are frequently overactive in various cancers.[10][12]

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression (G1 to S phase) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates Cell_Cycle_Arrest G1 Arrest CyclinD_CDK46->Cell_Cycle_Arrest CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F binds and inhibits pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell Cycle Progression (G1 to S phase) Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell Cycle Progression (G1 to S phase) Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->CyclinD_CDK46 inhibits Pyrazolopyrimidine->CyclinE_CDK2 inhibits

Caption: Pyrazolopyrimidine-mediated CDK inhibition.

Comparative Anticancer Efficacy: A Data-Driven Overview

To provide a quantitative comparison of the anticancer efficacy of these different tetrahydropyrimidine scaffolds, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Scaffold ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Dihydropyrimidinones (DHPMs) Compound 4e (m-bromophenyl derivative)HeLa (Cervical Cancer)15-100 µg/mL[1]
Compound 4kMCF-7 (Breast Cancer)45-80 µg/mL[1]
Indolyl-pyrimidine 4gMCF-7 (Breast Cancer)5.1[13]
Indolyl-pyrimidine 4gHepG2 (Liver Cancer)5.02[13]
Indolyl-pyrimidine 4gHCT-116 (Colon Cancer)6.6[13]
Tetrahydropyrido[4,3-d]pyrimidines ONC201MDA-MB-231 (Breast Cancer)~5[7]
Compound 4H3122 (Lung Cancer)1.6[7]
Compound 4MV4;11 (Leukemia)0.4[7]
Pyrazolo[3,4-d]pyrimidines Compound 15HCT-116 (Colon Cancer)0.061[10]
LGR2674HUVEC (Endothelial Cells)Low nM range[14]

Experimental Protocols: A Guide to Key Methodologies

The evaluation of anticancer efficacy relies on a battery of well-established in vitro assays. Below are detailed protocols for three fundamental experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with tetrahydropyrimidine compounds A->B C 3. Add MTT reagent B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability (%) F->G

Caption: MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrimidine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[15][16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and assess the impact of compounds on signaling pathways.[17]

Step-by-Step Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Perspectives

The tetrahydropyrimidine scaffold has unequivocally demonstrated its value in the development of novel anticancer agents. From the mitotic arrest induced by Biginelli-derived DHPMs to the multi-pronged attack of tetrahydropyrido[4,3-d]pyrimidines and the cell cycle inhibition by pyrazolopyrimidines, the chemical space around this core structure is rich with therapeutic potential.

The comparative analysis presented in this guide highlights the diverse mechanisms of action and the varying potencies of different tetrahydropyrimidine classes. The clinical advancement of ONC201 provides a strong validation for this scaffold and paves the way for the development of next-generation derivatives with improved efficacy and selectivity.

Future research should focus on head-to-head comparative studies of lead compounds from different tetrahydropyrimidine families to better delineate their relative strengths and weaknesses. Furthermore, the exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating features from different scaffolds may lead to the discovery of even more potent and selective anticancer drugs. The continued investigation into the intricate signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic application and overcoming potential resistance mechanisms.

References

A Comparative Toxicological Landscape: Profiling Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, the dihydropyrimidinone (DHPM) scaffold, a core component of "Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" and its derivatives, has garnered significant attention.[1][2][3] Synthesized through the well-established Biginelli reaction, these heterocyclic compounds exhibit a wide spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][2][4] However, the promise of any new chemical entity is intrinsically linked to its safety profile. This guide provides a comparative analysis of the toxicological properties of this compound derivatives against a panel of existing drugs, offering a data-driven perspective for researchers and drug development professionals.

The selection of appropriate comparator drugs is critical for a meaningful toxicological assessment. For this guide, we have chosen therapeutics that share structural similarities (dihydropyrimidine core) or functional overlaps with the reported activities of the novel derivatives. These include:

  • Monastrol: A cell-permeable inhibitor of the mitotic kinesin Eg5, which also possesses a dihydropyrimidinone core.[5][6]

  • Nifedipine: A dihydropyridine calcium channel blocker widely used for treating hypertension and angina.[7] While structurally distinct from the tetrahydropyrimidine core, its widespread use and well-documented side effects provide a valuable benchmark.

  • Zidovudine (AZT): A nucleoside reverse transcriptase inhibitor used in the management of HIV-1 infection.[8][9] Its inclusion is pertinent given the reported antiviral potential of some DHPM derivatives.

This guide will delve into key areas of toxicological concern, including general cytotoxicity, genotoxicity, hepatotoxicity, cardiotoxicity, and neurotoxicity. For each domain, we will present available data for the comparator drugs and outline standardized, validated experimental protocols to facilitate a robust and reproducible assessment of novel this compound derivatives.

I. General Cytotoxicity: The First Line of Safety Assessment

Cytotoxicity assays are fundamental in early-stage drug development to identify compounds that are toxic to cells.[10][11][12] These assays measure various cellular parameters such as membrane integrity, metabolic activity, and cell proliferation to determine the concentration at which a compound induces cell death.[12]

Comparative Cytotoxicity Data:

DrugMechanism of ActionReported IC50/Toxic Effects
Monastrol Kinesin Eg5 inhibitor[5][6]IC50 of 14 µM for kinesin-5 inhibition.[6] Induces mitotic arrest and apoptosis in cancer cell lines like HeLa and AGS.[6][13]
Nifedipine Calcium channel blocker[7]High concentrations can lead to hypotension.[7][14]
Zidovudine (AZT) Nucleoside reverse transcriptase inhibitor[8]Hematologic toxicity (anemia, neutropenia) is a major concern.[9][15][16] Myopathy can occur with prolonged use.[8][9][15]

Featured Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[17] It relies on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[17]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound (and comparator drugs) in the culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.[17]

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution Preparation treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT, SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50 G cluster_invitro In Vitro Testing cluster_invivo In Vivo Follow-up (if in vitro positive) ames Ames Test (Gene Mutation) invivo_micronucleus In Vivo Micronucleus Test ames->invivo_micronucleus Positive Result comet Comet Assay ames->comet Positive Result tgr Transgenic Rodent Somatic Cell Mutation Assay ames->tgr Positive Result micronucleus In Vitro Micronucleus (Clastogenicity & Aneugenicity) micronucleus->invivo_micronucleus Positive Result micronucleus->comet Positive Result mla Mouse Lymphoma Assay (Gene Mutation & Clastogenicity) mla->invivo_micronucleus Positive Result mla->comet Positive Result mla->tgr Positive Result

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, this compound, a key intermediate in the synthesis of various biologically active pyrimidine derivatives, demands meticulous handling and a comprehensive understanding of its safety profile.[1][2] This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Assessment

Before handling this compound, it is imperative to recognize its potential hazards. While comprehensive toxicological data is not available for all derivatives, related compounds exhibit a range of health effects that necessitate a cautious approach. The primary hazards associated with similar tetrahydropyrimidine derivatives include:

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Harmful if Swallowed: Some derivatives are classified as harmful if swallowed.[4]

These hazards underscore the importance of a robust safety protocol, grounded in a thorough understanding of the compound's properties and the appropriate preventative measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities where splashing is possible.[5][6]Protects against accidental splashes and airborne particles that could cause serious eye irritation.
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes. Nitrile gloves are a suitable choice for incidental contact.[5][6]Prevents skin contact, which can lead to irritation. A lab coat should be fully buttoned with sleeves of sufficient length to prevent skin exposure.[6]
Respiratory Protection A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced.[5]Essential for preventing respiratory tract irritation, especially when handling the compound as a powder or when dust generation is likely. All handling of powders should be done in a certified chemical fume hood.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the safety of all laboratory personnel.

1. Engineering Controls and Preparation:

  • Chemical Fume Hood: All transfers and manipulations of the compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Safety Equipment: Confirm the location and functionality of the nearest safety shower and eye wash station.

2. Handling the Compound:

  • Avoid Dust Formation: When working with the solid form, handle it carefully to avoid generating dust.[7]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7][8]

  • Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[9][10]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If skin irritation occurs, seek medical advice.[5][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][8]

The following workflow diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Locate Safety Shower & Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Minimize Dust Generation handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste per Guidelines clean2->clean3

Safe Handling Workflow
Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containment: Collect the compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[12][13]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[12][14]

  • Institutional Guidelines: Always follow your institution's specific waste disposal procedures and consult with your Environmental Health and Safety (EHS) department.[15]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.